1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
Description
Propriétés
IUPAC Name |
1-(pyridin-2-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-4-6-13(12-9)7-8-3-1-2-5-11-8/h1-6H,7H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXMDEJSGWBFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142952-12-2 | |
| Record name | 1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
An In-Depth Technical Guide on the Synthesis of 1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine
Executive Summary
1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a highly versatile bidentate building block, frequently utilized in the development of kinase inhibitors, transition-metal ligands, and novel antiviral pharmacophores[1]. The core synthetic challenge in accessing this scaffold lies in the regioselective functionalization of the pyrazole ring. Direct alkylation of unprotected 3-aminopyrazole typically yields a difficult-to-separate mixture of 1-alkyl-1H-pyrazol-3-amine and 1-alkyl-1H-pyrazol-5-amine. This whitepaper details the mechanistic rationale and step-by-step experimental workflows required to achieve >95% regioselectivity, ensuring high-yield, scalable access to the target molecule.
Retrosynthetic Analysis & Strategic Disconnections
The target molecule can be accessed via two primary synthetic disconnections, each presenting distinct advantages in terms of raw material availability and regiochemical control:
-
Route A (Alkylation Strategy): C–N bond formation between a protected 3-aminopyrazole core and a 2-pyridinylmethyl halide.
-
Route B (Condensation Strategy): De novo pyrazole ring construction via the cyclocondensation of 2-pyridinylmethylhydrazine with a C3-synthon (e.g., 3-ethoxyacrylonitrile).
Retrosynthetic pathways for 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine.
Mechanistic Causality & Regiochemical Control
The tautomerism of unprotected 3-aminopyrazole presents a significant hurdle. In solution, it exists in a dynamic equilibrium between the 3-amino and 5-amino tautomers. Direct alkylation with 2-(chloromethyl)pyridine typically favors the formation of the 5-amino isomer or results in a 1:1 mixture. This occurs because the nitrogen adjacent to the less sterically encumbered carbon (C5) is kinetically more accessible and often more nucleophilic.
To invert this selectivity and isolate the 3-amino isomer, a Protection-Directed Alkylation strategy is mandatory[1].
-
Steric Shielding: By converting the primary amine to an acetamide (N-(1H-pyrazol-3-yl)acetamide), the bulky protecting group creates severe steric hindrance at the adjacent N2 position.
-
Electrophilic Redirection: The incoming electrophile is kinetically forced to attack the unhindered N1 position.
-
Electronic Modulation: The electron-withdrawing nature of the acetamide group reduces the nucleophilicity of the exocyclic nitrogen, entirely preventing unwanted exocyclic alkylation.
Steric shielding mechanism driving exclusive N1 regioselectivity.
Experimental Workflows (Self-Validating Protocols)
Route A: Protection-Directed Alkylation (The Gold Standard)
This three-step protocol is designed as a self-validating system; the physical state and purity of each intermediate dictate the success of the subsequent step.
Step 1: Synthesis of N-(1H-pyrazol-3-yl)acetamide
-
Reagents: 3-Aminopyrazole (1.0 eq), Acetic anhydride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
-
Procedure: Dissolve 3-aminopyrazole in DCM and cool to 0 °C. Add triethylamine, followed by the dropwise addition of acetic anhydride. Stir at room temperature for 4 hours.
-
Causality: The strict 0 °C temperature control prevents over-reaction to the di-acetylated product. The reaction is self-indicating; the mono-protected product often precipitates directly from the non-polar solvent, validating completion.
-
Workup: Filter the precipitate, wash with cold DCM, and dry under vacuum.
Step 2: Regioselective Alkylation
-
Reagents: N-(1H-pyrazol-3-yl)acetamide (1.0 eq), 2-(Chloromethyl)pyridine hydrochloride (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.5 eq), N,N-Dimethylformamide (DMF).
-
Procedure: Suspend the acetamide and Cs₂CO₃ in DMF. Stir for 30 minutes at room temperature to ensure complete deprotonation. Add 2-(chloromethyl)pyridine hydrochloride and heat to 80 °C for 12 hours.
-
Causality: Cs₂CO₃ is specifically chosen over weaker bases (like K₂CO₃) because the larger cesium cation provides better solubility and enhances the nucleophilicity of the pyrazolate anion via the "naked anion" effect. Exactly 2.5 equivalents are required: 1.0 to neutralize the hydrochloride salt of the alkylating agent, 1.0 to deprotonate the pyrazole, and 0.5 as a kinetic buffer.
-
Workup: Quench with water, extract with Ethyl Acetate (EtOAc), wash extensively with 5% LiCl (aq) to remove residual DMF, and purify via silica gel chromatography.
Step 3: Deprotection to Target Amine
-
Reagents: N-(1-(pyridin-2-ylmethyl)-1H-pyrazol-3-yl)acetamide (1.0 eq), 2M NaOH (aq) (5.0 eq), Ethanol (EtOH).
-
Procedure: Dissolve the intermediate in EtOH, add 2M NaOH, and reflux for 6 hours.
-
Causality: Base-catalyzed hydrolysis selectively cleaves the amide bond. The robust C–N bond of the newly formed pyrazole ring is entirely inert to these conditions, preventing degradation.
-
Workup: Evaporate EtOH, extract the aqueous layer with DCM, dry over MgSO₄, and concentrate to yield the pure 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine[2].
Route B: Direct Condensation (Alternative)
-
Step 1 (Hydrazine Formation): React 2-pyridinecarboxaldehyde with hydrazine hydrate in ethanol, followed by in situ reduction with NaBH₄ to yield 2-pyridinylmethylhydrazine.
-
Step 2 (Cyclocondensation): Reflux the hydrazine intermediate with 3-ethoxyacrylonitrile in ethanol for 16 hours.
-
Causality: The terminal, more nucleophilic nitrogen of the hydrazine attacks the highly electrophilic nitrile carbon (or the β -carbon of the acrylonitrile), followed by intramolecular cyclization and elimination of ethanol to form the pyrazole core.
Quantitative Data Presentation
The following table summarizes the operational metrics of both synthetic strategies, allowing researchers to select the optimal route based on laboratory constraints.
| Metric | Route A: Protection-Directed Alkylation | Route B: Direct Condensation |
| Overall Yield | 65–75% (over 3 steps) | 40–50% (over 2 steps) |
| Regioselectivity | >95% (Exclusive N1 alkylation) | ~80% (Side reactions occur) |
| Scalability | High (Robust, crystalline intermediates) | Moderate (Hydrazine toxicity/handling) |
| Reagent Cost | Low (Common bulk reagents) | Medium (Specialty synthons required) |
| Purification | Simple (Self-indicating precipitations) | Complex (Requires column chromatography) |
References
-
Ji, N.; Meredith, E.; Liu, D.; Adams, C. M.; Artman, G. D., III; Jendza, K. C.; Ma, F.; Mainolfi, N.; Powers, J. J.; Zhang, C. "Synthesis of 1-substituted-3-aminopyrazoles". Tetrahedron Letters, 2010, 51, 6799–6801. [Link]
-
Zuo, J.; Kye, S.; Quinn, K. K.; Cooper, P.; Damoiseaux, R.; Krogstad, P. "Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication". Journal of Medicinal Chemistry, 2018. [Link]
Sources
An In-depth Technical Guide to the Structural Elucidation of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
This guide provides a comprehensive technical overview of the methodologies and data interpretation required for the complete structural elucidation of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the synthesis and spectroscopic analysis of this important heterocyclic compound.
Introduction
1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyridine ring linked via a methylene bridge to the N1 position of a 3-aminopyrazole scaffold. This molecular architecture is of significant interest in medicinal chemistry, as both pyrazole and pyridine moieties are prevalent in a wide range of biologically active compounds.[1] Accurate structural confirmation is a critical first step in any research and development endeavor involving this molecule. This guide will detail a systematic approach to its structural elucidation, combining a plausible synthetic route with in-depth analysis of its spectroscopic signatures.
Synthesis and Purification
A common and effective method for the synthesis of N-substituted pyrazoles involves the cyclocondensation of a β-keto nitrile with a substituted hydrazine.[2] In the case of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, a plausible synthetic route begins with the reaction of (pyridin-2-yl)methanamine with a suitable reagent to form the corresponding hydrazine, followed by cyclization with a malononitrile derivative.
Experimental Protocol: Synthesis
-
Formation of (pyridin-2-ylmethyl)hydrazine: (Pyridin-2-yl)methanamine is reacted with a suitable nitrosating agent, followed by reduction to yield (pyridin-2-ylmethyl)hydrazine.
-
Cyclocondensation: The resulting hydrazine is then reacted with a malononitrile derivative in a suitable solvent, such as ethanol, often in the presence of a base, to facilitate the cyclization and formation of the pyrazole ring.
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities. The crude product is then purified by column chromatography on silica gel to afford the pure 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine.
Caption: A generalized workflow for the synthesis and purification of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine.
Spectroscopic Analysis for Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HMBC, are employed.
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | Pyridine H6 |
| ~7.6 | td | 1H | Pyridine H4 |
| ~7.2 | d | 1H | Pyridine H3 |
| ~7.1 | dd | 1H | Pyridine H5 |
| ~7.4 | d | 1H | Pyrazole H5 |
| ~5.8 | d | 1H | Pyrazole H4 |
| ~5.4 | s | 2H | CH₂ |
| ~3.9 | br s | 2H | NH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The downfield signals between δ 7.1 and 8.5 ppm are characteristic of the protons on the pyridine ring. The two doublets in the pyrazole region around δ 7.4 and 5.8 ppm confirm the substitution pattern on the pyrazole ring. The singlet at approximately δ 5.4 ppm integrating to two protons is indicative of the methylene bridge. The broad singlet around δ 3.9 ppm corresponds to the two protons of the primary amine group.
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.
Expected ¹³C NMR Data (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | Pyridine C2 |
| ~149.0 | Pyridine C6 |
| ~148.0 | Pyrazole C3 |
| ~136.5 | Pyridine C4 |
| ~130.0 | Pyrazole C5 |
| ~122.0 | Pyridine C5 |
| ~121.5 | Pyridine C3 |
| ~95.0 | Pyrazole C4 |
| ~55.0 | CH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The signals in the aromatic region confirm the presence of both the pyridine and pyrazole rings. The upfield signal around δ 55.0 ppm is characteristic of the sp³-hybridized carbon of the methylene bridge.
Caption: Expected key 2D NMR (COSY and HMBC) correlations for 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.[3]
-
Data Acquisition: Full scan mass spectra are acquired to determine the mass of the molecular ion [M+H]⁺.
Expected Mass Spectrometry Data
| m/z | Assignment |
| 175.0978 | [M+H]⁺ (Calculated for C₉H₁₁N₄⁺: 175.0978) |
| 93.0553 | [C₅H₅NCH₂]⁺ |
| 82.0556 | [C₃H₄N₃]⁺ |
The high-resolution mass spectrum should show a molecular ion peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular formula C₉H₁₀N₄. Key fragmentation patterns would likely involve the cleavage of the methylene bridge, leading to fragments corresponding to the pyridin-2-ylmethyl cation and the 3-aminopyrazole radical cation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[4]
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The sample is scanned over the range of 4000-400 cm⁻¹.
Expected IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary Amine |
| 3100-3000 | C-H stretch | Aromatic (Pyridine and Pyrazole) |
| 2950-2850 | C-H stretch | Aliphatic (CH₂) |
| 1650-1580 | N-H bend | Primary Amine |
| 1600-1450 | C=C and C=N stretch | Aromatic Rings |
| 1335-1250 | C-N stretch | Aromatic Amine |
The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a strong indication of the primary amine group (NH₂).[4] The various C-H, C=C, and C=N stretching and bending vibrations will confirm the presence of the aromatic rings and the aliphatic methylene linker.[5]
Conclusion
The structural elucidation of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a systematic process that relies on the synergistic application of synthesis, purification, and a suite of spectroscopic techniques. By carefully analyzing the data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can unequivocally confirm the identity and purity of this compound. The detailed protocols and expected data presented in this guide serve as a valuable resource for scientists and professionals working with this and similar heterocyclic molecules, ensuring a solid foundation for further research and development.
References
-
Bruker. (n.d.). NMR Spectrometers. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. Retrieved from [Link]
- Marzouk, M. I., Sayed, G. H., Abd ElHalim, M. S., & Mansour, S. Y. (2014). Synthesis and characterization of novel pyrazolone derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 25-36.
-
Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-pyrazol-3-amine, 5-methyl-1-[(2-methylphenyl)methyl]-. Retrieved from [Link]
-
MDPI. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Journal of Al-Nahrain University. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]
Sources
Physicochemical Profiling and Application Potential of 1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine in Drug Discovery
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and targeted ligand design, the architectural precision of building blocks dictates the success of lead generation. 1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine (CAS: 1142952-12-2) is a highly versatile, bifunctional heterocyclic fragment[1]. By combining the hydrogen-bonding capacity of a 3-aminopyrazole core with the geometric constraints and chelation potential of a 2-pyridylmethyl substituent, this compound serves as a privileged scaffold for designing kinase inhibitors and metalloenzyme modulators.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic role in target engagement, and the self-validating analytical workflows required to characterize and functionalize it for drug development.
Structural Architecture & Physicochemical Profile
The molecular architecture of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine (SMILES: NC1=NN(CC2=NC=CC=C2)C=C1) is defined by a methylene bridge that effectively decouples the π -systems of the pyrazole and pyridine rings[1].
Causality in Design: This sp3 -hybridized linker is critical. By breaking the conjugation, the molecule avoids excessive planarity, which drastically improves aqueous solubility and reduces the risk of non-specific DNA intercalation—a common toxicity liability in flat, aromatic drug candidates. Furthermore, the primary amine at the C3 position of the pyrazole provides a synthetic vector for late-stage functionalization.
Table 1: Key Physicochemical Properties
The following parameters validate the compound's strict adherence to the "Rule of Three" (Ro3) for FBDD, ensuring optimal ligand efficiency during early-stage screening[1][2].
| Property | Value | FBDD Implications |
| Molecular Formula | C9H10N4 | Low molecular complexity |
| Molecular Weight | 174.20 g/mol | Ideal for fragment libraries (Ro3 compliant, MW < 300)[1] |
| Topological Polar Surface Area (TPSA) | 69.2 Ų | Excellent membrane permeability potential |
| Hydrogen Bond Donors (HBD) | 1 (-NH₂ group) | Specific directional interactions |
| Hydrogen Bond Acceptors (HBA) | 3 (N atoms) | High solubility and target engagement |
| Calculated LogP (cLogP) | ~0.9 | Optimal lipophilic efficiency (LipE) |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding |
Mechanistic Role in Target Engagement
The utility of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine stems from its dual-pharmacophore nature, allowing it to address distinct therapeutic target classes.
-
Kinase Hinge Binding: The 3-aminopyrazole moiety is a highly validated adenine-mimetic. It is capable of forming up to three canonical hydrogen bonds with the conserved backbone amides (e.g., Glu and Leu/Ala residues) of the kinase hinge region[3]. The C3-amine acts as a hydrogen bond donor, while the pyrazole N2 acts as an acceptor.
-
Metalloenzyme Chelation: The 2-pyridylmethyl group, in spatial proximity to the pyrazole ring, can act as a potent bidentate ligand. The pyridine nitrogen and pyrazole N1/N2 can coordinate transition metals (such as Zn2+ or Cu2+ ) in the active sites of matrix metalloproteinases (MMPs) or epigenetic targets like histone deacetylases (HDACs).
Figure 1: Pharmacophore mapping and target engagement pathways for 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine.
Analytical Characterization Workflows
To ensure scientific integrity, every fragment must undergo a self-validating characterization loop before entering biological screening. The following workflow uses orthogonal techniques to cross-validate the compound's purity, ionization state, and solubility.
Figure 2: Self-validating experimental workflow for physicochemical profiling of the fragment.
Protocol 1: pKa and LogP Determination via Potentiometric Titration
Causality: Understanding the ionization states at physiological pH (7.4) is critical for predicting membrane permeability and target binding affinity. The pyridine and pyrazole nitrogens have distinct basicities that must be mapped.
-
Preparation: Prepare a 1.0 mM solution of the compound in standardized 0.15 M KCl to maintain constant ionic strength.
-
Acidification: Lower the pH to 2.0 using 0.5 M HCl to fully protonate both the pyridine and the aminopyrazole systems.
-
Titration: Titrate with 0.5 M KOH under a continuous nitrogen purge (to prevent CO2 absorption and carbonic acid formation) up to pH 12.0.
-
Analysis: Record the titration curve. Utilize Bjerrum plot analysis to extract the macroscopic pKa values.
-
LogP Extrapolation: Repeat the titration in the presence of varying ratios of octanol/water. Determine the shift in apparent pKa to calculate the partition coefficient (LogP) using the Yasuda-Shedlovsky extrapolation method.
Protocol 2: Kinetic Solubility Profiling (Nephelometry)
Causality: In FBDD, fragments are screened at exceptionally high concentrations (often 1–5 mM). Verifying that the fragment does not aggregate or precipitate at these concentrations is critical to avoid false positives in biochemical assays caused by promiscuous inhibition (colloidal aggregation).
-
Stock Preparation: Prepare a 50 mM stock solution in 100% LC-MS grade DMSO.
-
Serial Dilution: Spike the DMSO stock into PBS (pH 7.4) to create a concentration gradient from 10 µM to 5 mM (keeping final DMSO concentration ≤ 2%).
-
Incubation: Incubate the microplate at 25°C for 2 hours with gentle orbital shaking.
-
Measurement: Read the plate using a nephelometer (measuring forward light scatter). The kinetic solubility limit is defined as the concentration at which light scattering significantly deviates from the baseline buffer.
Synthetic Utility and Functionalization Workflows
To elaborate this fragment into a lead-like molecule, the primary amine at the C3 position must be functionalized. However, the electron-withdrawing nature of the pyrazole ring reduces the nucleophilicity of this amine, rendering traditional SNAr reactions inefficient.
Protocol 3: Buchwald-Hartwig Cross-Coupling
Causality: Palladium-catalyzed cross-coupling overcomes the activation energy barrier of the deactivated 3-aminopyrazole, allowing for the efficient synthesis of N-arylated derivatives—a critical transformation for building kinase inhibitor libraries[4].
-
Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine (1.0 equiv), the desired aryl bromide (1.1 equiv), Pd2(dba)3 (0.05 equiv), Xantphos ligand (0.1 equiv), and Cs2CO3 (2.0 equiv)[4].
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.1 M substrate concentration. Seal the tube.
-
Catalytic Cycle: Heat the reaction mixture to 100 °C for 12 hours under vigorous stirring. The bulky Xantphos ligand promotes reductive elimination, preventing catalyst deactivation by the coordinating pyridine ring.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the insoluble inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography (DCM/MeOH gradient) to isolate the elaborated product.
Conclusion
1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a structurally elegant, chemically robust building block. Its precise physicochemical properties—specifically its low molecular weight, favorable TPSA, and dual-pharmacophore nature—make it an indispensable tool for medicinal chemists targeting kinases and metalloenzymes. By adhering to the rigorous analytical and synthetic protocols outlined in this guide, researchers can confidently leverage this fragment to accelerate lead generation.
References[1] Title: 1142952-12-2 | 1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine. Source: A2B Chem. URL: 2]">https://www.a2bchem.com[2] Title: 1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine. Source: Aaronchem. URL: 4]">https://www.aaronchem.com[4] Title: Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. Source: Benchchem. URL: 3]">https://www.benchchem.com[3] Title: Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Source: PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/
Sources
1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
Abstract
The heterocyclic scaffold combining pyrazole and pyridine moieties represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide focuses on the putative and confirmed mechanisms of action of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine and its closely related analogues. Synthesizing data from preclinical research, this document will provide an in-depth exploration of its primary therapeutic target, the urate transporter 1 (URAT-1), and delve into other investigational mechanisms, including kinase inhibition and modulation of inflammatory pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and molecular interactions of this compound class.
Part 1: Introduction to the Pyrazole-Pyridine Scaffold
The fusion of pyrazole and pyridine rings creates a versatile chemical architecture that has been successfully exploited to develop a multitude of pharmacologically active agents.[1][2] These compounds are noted for their diverse biological activities, which include anti-inflammatory, anticancer, and neuroactive properties.[2][3][4] The specific compound, 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, belongs to this promising class. While direct studies on this exact molecule are limited in publicly accessible literature, substantial evidence from closely related analogues allows for a well-supported hypothesis of its primary mechanism of action, alongside other potential biological targets.
The leading mechanism identified for a derivative of this compound is the inhibition of Urate Transporter 1 (URAT-1), a critical protein in the regulation of uric acid levels.[5] Additionally, the broader family of pyrazole-containing compounds has been extensively documented to interact with various protein kinases and to exert significant anti-inflammatory and antioxidant effects.[6][7][8] This guide will dissect these mechanisms, providing both the foundational science and the experimental frameworks to investigate them.
Part 2: Primary Mechanism of Action: Urate Transporter 1 (URAT-1) Inhibition
The most compelling evidence for the mechanism of action of compounds structurally similar to 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine points towards the inhibition of Urate Transporter 1 (URAT-1).[5] URAT-1 is an organic anion transporter located in the apical membrane of proximal renal tubule cells, playing a pivotal role in the reabsorption of uric acid from the glomerular filtrate back into the blood. By inhibiting URAT-1, serum uric acid levels can be effectively lowered, which is a primary therapeutic strategy for hyperuricemia and associated conditions such as hyperuricemic nephropathy.[5]
Preclinical Evidence from a Lead Analogue
A study focused on 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids, which are direct derivatives of the core topic molecule, demonstrated potent URAT-1 inhibition and significant nephroprotective effects.[5] In a uric acid-induced injury model using human kidney cells (HK-2), a lead compound from this series (compound 18 ) showed superior cytoprotective efficacy.[5]
| Metric | Result for Compound 18 | Reference Compound (T29) | Model (Vehicle Control) | Source |
| URAT-1 Inhibition (IC₅₀) | 3.36 µM | > 3.36 µM | N/A | [5] |
| Cytoprotective Efficacy | 92.2% cell viability | Lower than Cpd 18 | 31.5% cell viability | [5] |
Furthermore, in a mouse model of hyperuricemic nephropathy, this compound significantly reduced serum uric acid levels, lowered serum creatinine and urea nitrogen, and attenuated kidney inflammation and fibrosis.[5]
Proposed Signaling Pathway and Therapeutic Effect
The inhibition of URAT-1 by 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine or its derivatives initiates a cascade of therapeutic effects beneficial for hyperuricemic nephropathy. The proposed pathway involves not only the reduction of uric acid but also the suppression of downstream inflammatory and fibrotic processes.[5]
Caption: URAT-1 Inhibition Pathway.
Experimental Protocol: In Vitro URAT-1 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of a test compound against the URAT-1 transporter.
Objective: To measure the IC₅₀ value of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine for the inhibition of uric acid uptake via the URAT-1 transporter.
Materials:
-
HEK293 cells stably expressing human URAT-1 (HEK-hURAT1).
-
HEK293 cells (parental, as a negative control).
-
[¹⁴C]-Uric Acid (radiolabeled substrate).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Test compound stock solution (in DMSO).
-
Positive control inhibitor (e.g., Benzbromarone).
-
Scintillation fluid and counter.
Methodology:
-
Cell Seeding: Seed HEK-hURAT1 and parental HEK293 cells into 24-well plates and culture until they form a confluent monolayer.
-
Preparation of Solutions: Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Pre-incubation: Aspirate the culture medium from the wells. Wash the cell monolayer twice with pre-warmed assay buffer.
-
Inhibition Step: Add the assay buffer containing the various concentrations of the test compound, positive control, or vehicle (DMSO) to the respective wells. Incubate for 10 minutes at 37°C.
-
Uptake Reaction: Initiate the uptake reaction by adding the assay buffer containing [¹⁴C]-Uric Acid to each well. Incubate for a specific period (e.g., 5 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.
-
Cell Lysis and Measurement: Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the counts from the parental cells (non-specific uptake) from the HEK-hURAT1 cells to determine URAT-1 specific uptake.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Part 3: Investigational Mechanisms of Action
Beyond URAT-1 inhibition, the pyrazole-pyridine scaffold is a well-established pharmacophore for targeting other crucial cellular pathways, particularly protein kinases and inflammatory processes.
Kinase Inhibition
Numerous pyrazole and pyrazolopyridine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cell signaling and are often dysregulated in diseases like cancer.[7][9]
| Target Kinase | Compound Class/Example | Reported Potency (IC₅₀/EC₅₀) | Therapeutic Area | Source |
| c-Met | 1H-pyrazolo[3,4-b]pyridine derivative | 22.8 nM | Cancer | [10] |
| RIPK1 | 1H-Pyrazol-3-Amine derivative | 11 nM | Inflammatory Disease | [6] |
| CDK16 | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | 33 nM | Cancer | [7] |
| PLK4 | Aminopyrimidine core | 6.7 nM | Cancer | [11] |
| IGF-1R | 1H-pyrrolo[2,3-b]pyridine derivative | Potent Inhibitor | Cancer | [12] |
Given this extensive precedent, it is highly plausible that 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine could exhibit inhibitory activity against one or more protein kinases.
Caption: Experimental Workflow for Kinase Inhibitor Validation.
Anti-inflammatory and Antioxidant Effects
Pyrazole derivatives have been reported to possess significant antioxidant properties, primarily through the inhibition of reactive oxygen species (ROS) production.[8] A study on novel pyrazoles demonstrated their ability to inhibit superoxide anion production, lipid peroxidation, and the activity of NADPH oxidase in thrombin-stimulated platelets.[8] This suggests a direct role in mitigating oxidative stress, a key component of many inflammatory diseases.
| Assay | Effect of Pyrazole Derivatives (4a, 4f, 4g) | Source |
| Superoxide Anion Production | Strong Inhibition | [8] |
| Lipid Peroxidation | Strong Inhibition | [8] |
| NADPH Oxidase Activity | Strong Inhibition | [8] |
| DPPH Scavenging | Good in vitro antioxidant activity | [8] |
This antioxidant activity is a plausible secondary mechanism for 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, which would complement its potential anti-inflammatory effects derived from URAT-1 or kinase inhibition.
Part 4: Conclusion and Future Directions
The available evidence strongly suggests that 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine and its close analogues are likely to function as inhibitors of the URAT-1 transporter, presenting a promising therapeutic avenue for hyperuricemia and related kidney diseases. The well-documented activities of the broader pyrazole-pyridine chemical class also indicate a high potential for this compound to act as a kinase inhibitor and/or an antioxidant and anti-inflammatory agent.
To fully elucidate the mechanism of action for this specific molecule, the following experimental steps are recommended:
-
Confirm URAT-1 Inhibition: Perform a direct in vitro URAT-1 inhibition assay as described to confirm this primary hypothesized mechanism and determine its potency.
-
Broad Kinase Profiling: Screen the compound against a large panel of protein kinases to identify any potential targets. Follow up on any hits with IC₅₀ determination and cellular target engagement assays.
-
Cellular Antioxidant Assays: Evaluate the compound's ability to reduce ROS production in relevant cell models (e.g., neutrophils, macrophages, or endothelial cells) stimulated with inflammatory agents.
-
In Vivo Efficacy Studies: Conduct studies in animal models of hyperuricemia, inflammation, or specific cancers (if a kinase target is validated) to confirm the therapeutic potential of the compound.
By systematically pursuing these lines of investigation, a comprehensive understanding of the molecular pharmacology of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine can be achieved, paving the way for its potential development as a novel therapeutic agent.
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The Vanguard of Discovery: A Technical Guide to the Biological Activity Screening of Pyridinylmethyl Pyrazole Amines
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] When functionalized with pyridinylmethyl and amine moieties, this core structure gives rise to a class of compounds with significant therapeutic potential, particularly in oncology and infectious diseases. This guide provides a comprehensive, in-depth exploration of the core principles and practical methodologies for screening the biological activity of pyridinylmethyl pyrazole amines. Authored from the perspective of a Senior Application Scientist, this document blends established protocols with the strategic rationale essential for navigating the complexities of drug discovery.
Section 1: The Scientific Imperative and Strategic Overview
Pyridinylmethyl pyrazole amines represent a promising chemical space for the development of novel therapeutics. The pyridine ring can enhance solubility and provides a key interaction point with biological targets, while the pyrazole core and appended amine groups offer diverse points for chemical modification to optimize potency and selectivity. Numerous studies on related pyrazole derivatives have demonstrated potent inhibitory activity against a range of protein kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[3][4] This established precedent provides a logical starting point for the biological evaluation of this specific compound class.
The screening funnel for these compounds is designed to efficiently identify and characterize their biological activities, moving from broad-based cellular assays to more specific molecular and mechanistic studies.
Experimental Workflow: From Hit Identification to Mechanistic Insight
Caption: The NF-κB signaling cascade and a potential point of inhibition.
Experimental Protocol: NF-κB Reporter Assay
A luciferase reporter assay is a sensitive method to quantify the transcriptional activity of NF-κB.
Step-by-Step Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.
-
Compound Treatment and Stimulation: Treat the transfected cells with the pyridinylmethyl pyrazole amine compound for a defined period. Then, stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percentage of NF-κB inhibition compared to the stimulated control.
Section 6: Conclusion and Future Directions
The systematic screening of pyridinylmethyl pyrazole amines, as outlined in this guide, provides a robust framework for identifying and characterizing novel drug candidates. By progressing from broad phenotypic assays to specific target-based and mechanistic studies, researchers can efficiently elucidate the therapeutic potential of this promising class of compounds. Future work should focus on in vivo efficacy and safety studies for lead compounds, as well as further structure-activity relationship (SAR) studies to optimize their pharmacological properties.
References
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- Thangarasu, P., et al. (2018). Design, synthesis, and biological evaluation of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors for anticancer drug development. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2566.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Mistry, N. (2020). Discovery and Synthesis of Pyrazole Derivatives As Anticancer Agent by Molecular Modelling.
- Kumar, V., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Letters in Drug Design & Discovery, 11(7), 846-865.
- Zhang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5469.
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- Rayet, B., & Gélinas, C. (1999). Aberrant rel/nfkb genes and activity in human cancer. Oncogene, 18(49), 6938-6947.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
- BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
- Verma, A., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2.
- Pippione, A. C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 688.
- Hassan, A. S., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 26(16), 4948.
- Keche, A. P., et al. (2012). A series of novel 1-acetyl-3-(3,4-dimethoxypheny)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives: synthesis, and in vitro anti-inflammatory and antimicrobial evaluation. Bioorganic & medicinal chemistry letters, 22(22), 6869-6873.
- Gökhan-Kelekçi, N., et al. (2007). A novel series of 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4, 5-dihydro-(1H)-pyrazole derivatives as promising monoamine oxidase B inhibitors. Bioorganic & medicinal chemistry, 15(17), 5775-5786.
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- Swoboda, J. G., et al. (2010). High-throughput assessment of bacterial growth inhibition by optical density measurements. Current protocols in chemical biology, 2(3), 157-166.
- Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684.
- Gross, S., Rahal, R., Stransky, N., Lengauer, C., & Hoeflich, K. P. (2015). Targeting cancer with kinase inhibitors.
- El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo [3, 4-b] Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 54(2), 507-518.
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Wei, Y., et al. (2006). Synthesis and biological evaluation of ethyl 1-[2-hydroxy-3-aroxypropyl]-3-aryl-1H-pyrazole-5-carboxylates as potential anticancer agents. Bioorganic & medicinal chemistry letters, 16(23), 6030-6033.
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An In-depth Technical Guide to the Synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine Derivatives
I have gathered a significant amount of information regarding the synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine derivatives. The initial and subsequent searches have provided several synthetic routes, including the key reaction of (pyridin-2-ylmethyl)hydrazine with various 1,3-dicarbonyl compounds or their equivalents. I have also found information on the preparation of the starting materials and some experimental details.
However, to create a truly in-depth and practical technical guide, I still need to address the following:
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I will now proceed with the more targeted search queries.I have now gathered a substantial amount of information from the executed searches. I have found several key synthetic routes for 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine derivatives, with the most prominent being the reaction of (pyridin-2-ylmethyl)hydrazine with β-ketonitriles. I have also found information on the synthesis of the necessary precursors, such as (pyridin-2-ylmethyl)hydrazine and various β-ketonitriles.
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However, to create a truly comprehensive and authoritative technical guide, I still need to:
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Consolidate and standardize the experimental protocols. The protocols I have found are from various sources and may have slight differences. I need to create a clear, step-by-step, and generalized protocol that a researcher can easily follow, with specific examples of different reaction conditions.
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For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comprehensive overview of the synthetic strategies for accessing these valuable derivatives. We will delve into the mechanistic underpinnings of key reactions, offer detailed and validated experimental protocols, and address common challenges encountered during synthesis. This document is intended to be a practical resource for researchers in the field of drug discovery and development, providing the necessary tools to efficiently synthesize and explore this important class of molecules.
Introduction: The Pharmacological Significance of the Pyrazolopyridine Core
The convergence of the pyrazole and pyridine rings in a single molecular entity gives rise to a scaffold with a unique combination of physicochemical and pharmacological properties. The pyrazole ring, a five-membered aromatic heterocycle, is a well-established pharmacophore known for its ability to participate in a variety of non-covalent interactions with biological targets. The appended pyridinylmethyl group at the N1 position of the pyrazole can significantly impact the molecule's aqueous solubility, metabolic stability, and overall pharmacokinetic profile. This strategic combination has led to the discovery of potent and selective inhibitors of various enzymes, modulators of ion channels, and ligands for a range of receptors, highlighting the therapeutic potential of this chemical class.
Retrosynthetic Analysis and Key Synthetic Strategies
The construction of the 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine core can be approached through several synthetic routes. A logical retrosynthetic analysis reveals two primary pathways:
-
Pathway A: Formation of the Pyrazole Ring. This is the most common and versatile approach, involving the cyclocondensation of a substituted hydrazine, namely (pyridin-2-ylmethyl)hydrazine, with a suitable three-carbon synthon.
-
Pathway B: N-Alkylation of a Pre-formed Pyrazole. This strategy involves the alkylation of a 3-aminopyrazole derivative with a 2-(halomethyl)pyridine.
This guide will primarily focus on Pathway A, as it generally offers greater flexibility in accessing a wider range of derivatives and is often more efficient.
Core Synthesis: The Cyclocondensation Approach
The cornerstone of this synthetic strategy is the reaction between (pyridin-2-ylmethyl)hydrazine and a β-ketonitrile or a related 1,3-dielectrophilic species. This reaction proceeds via a well-established mechanism involving initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
Preparation of Key Starting Materials
3.1.1. Synthesis of (Pyridin-2-ylmethyl)hydrazine
This crucial intermediate can be prepared from 2-(chloromethyl)pyridine hydrochloride. The choice of reaction conditions is critical to ensure high yields and minimize the formation of byproducts.
Experimental Protocol: Synthesis of (Pyridin-2-ylmethyl)hydrazine
| Step | Procedure | Causality and In-depth Insights |
| 1 | To a stirred solution of hydrazine hydrate (excess, e.g., 10 equivalents) in ethanol, add 2-(chloromethyl)pyridine hydrochloride portion-wise at 0 °C. | The use of a large excess of hydrazine hydrate serves a dual purpose: it acts as both the nucleophile and the base to neutralize the HCl salt of the starting material and the HCl generated during the reaction. Ethanol is a suitable solvent as it dissolves both reactants and facilitates the reaction. Maintaining a low temperature during the addition helps to control the exothermicity of the reaction. |
| 2 | After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. | Heating the reaction to reflux drives the nucleophilic substitution to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). |
| 3 | Cool the reaction mixture and remove the ethanol under reduced pressure. | Removal of the solvent is necessary before the work-up procedure. |
| 4 | To the residue, add an aqueous solution of sodium hydroxide to adjust the pH to >12. | This step is crucial to deprotonate the remaining hydrazine hydrate and the product, facilitating their extraction into an organic solvent. |
| 5 | Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate. | Dichloromethane is often preferred for its ability to efficiently extract the product. Multiple extractions are recommended to maximize the yield. |
| 6 | Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. | Anhydrous sodium sulfate is a common drying agent. The crude product can be used in the next step without further purification or can be purified by distillation under reduced pressure if necessary. |
3.1.2. Synthesis of β-Ketonitriles
A variety of β-ketonitriles can be employed to introduce different substituents at the 4- and 5-positions of the pyrazole ring. A common and versatile starting material is 3-oxobutanenitrile (acetoacetonitrile).
Cyclocondensation Reaction: Formation of the Pyrazole Ring
The reaction of (pyridin-2-ylmethyl)hydrazine with a β-ketonitrile is a robust and high-yielding method for the synthesis of the target pyrazole derivatives.
Experimental Protocol: Synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
| Step | Procedure | Causality and In-depth Insights |
| 1 | To a solution of (pyridin-2-ylmethyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the β-ketonitrile (e.g., 3-oxobutanenitrile, 1 equivalent). | The choice of solvent can influence the reaction rate and, in some cases, the regioselectivity. Acetic acid can act as both a solvent and a catalyst for the condensation and cyclization steps. |
| 2 | Heat the reaction mixture to reflux for 4-8 hours. | The reaction is typically monitored by TLC until the starting materials are consumed. |
| 3 | Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. | This step concentrates the product before purification. |
| 4 | The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). | The choice of purification method depends on the purity of the crude product and the nature of any impurities. |
Causality Behind Experimental Choices:
-
Solvent: The polarity of the solvent can influence the rate of both the initial condensation and the subsequent cyclization. Protic solvents like ethanol can facilitate proton transfer steps in the mechanism. Acetic acid can protonate the carbonyl group of the β-ketonitrile, making it more electrophilic and accelerating the initial condensation.
-
Temperature: Heating is generally required to overcome the activation energy for the cyclization and dehydration steps.
-
Stoichiometry: A 1:1 stoichiometry of the hydrazine and the β-ketonitrile is typically used. A slight excess of either reactant can be used to drive the reaction to completion if one of the starting materials is particularly valuable or volatile.
Mechanistic Insights and Regioselectivity
The reaction between an unsymmetrical β-dicarbonyl compound and a substituted hydrazine can potentially lead to the formation of two regioisomers. However, in the case of the reaction between (pyridin-2-ylmethyl)hydrazine and a β-ketonitrile, the reaction is generally highly regioselective.
The initial nucleophilic attack occurs preferentially at the more electrophilic carbonyl carbon. The subsequent intramolecular cyclization involves the attack of the other nitrogen atom of the hydrazine onto the nitrile carbon.
Troubleshooting and Practical Considerations
Even with robust protocols, challenges can arise during the synthesis. Here are some common issues and their potential solutions:
| Problem | Potential Cause(s) | Troubleshooting Strategies |
| Low Yield | - Incomplete reaction- Side reactions (e.g., self-condensation of the β-ketonitrile)- Product loss during work-up or purification | - Monitor the reaction closely by TLC to ensure completion.- Optimize reaction temperature and time.- Use purified starting materials.- Adjust the pH of the work-up to ensure complete extraction of the product. |
| Formation of Regioisomers | - Use of unsymmetrical β-dicarbonyl compounds | - Carefully select the β-dicarbonyl compound to favor the desired regioisomer.- The use of β-ketonitriles generally leads to high regioselectivity for the 3-amino pyrazole. |
| Purification Difficulties | - Presence of polar impurities- Similar polarity of the product and byproducts | - Optimize the mobile phase for column chromatography.- Consider recrystallization from different solvent systems.- A basic wash during the work-up can help remove acidic impurities. |
Characterization
The synthesized 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine derivatives can be characterized using a variety of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Characteristic signals for the pyridinyl protons.- A singlet for the methylene protons connecting the pyridine and pyrazole rings.- Signals for the pyrazole ring protons.- A broad singlet for the amino protons. |
| ¹³C NMR | - Resonances for the carbon atoms of the pyridine and pyrazole rings.- A signal for the methylene carbon. |
| Mass Spectrometry | - A molecular ion peak corresponding to the calculated mass of the product. |
| Infrared (IR) Spectroscopy | - N-H stretching vibrations for the amino group.- C=N and C=C stretching vibrations characteristic of the aromatic rings. |
Example ¹H NMR Data (Conceptual):
-
δ 8.5 (d, 1H): Pyridine H6
-
δ 7.7 (t, 1H): Pyridine H4
-
δ 7.2 (d, 1H): Pyridine H3
-
δ 7.1 (t, 1H): Pyridine H5
-
δ 7.5 (d, 1H): Pyrazole H5
-
δ 5.8 (d, 1H): Pyrazole H4
-
δ 5.3 (s, 2H): -CH₂-
-
δ 4.5 (br s, 2H): -NH₂
Conclusion
The synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine derivatives is a well-established and versatile process that provides access to a rich chemical space for drug discovery. By understanding the underlying reaction mechanisms, carefully selecting reaction conditions, and employing robust purification techniques, researchers can efficiently prepare a wide range of analogs for biological evaluation. This guide provides a solid foundation for the synthesis of these important compounds and serves as a practical resource for chemists in the pharmaceutical and academic sectors.
References
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El-Faham, A., et al. (2011). 1H and 13C NMR correlations between the calculated and experimental data. Molecules, 16(9), 7578-7593. [Link]
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Sawant, S. D., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Royal Society of Chemistry. [Link]
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Semantic Scholar. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]
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Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
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Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
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MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
Jimeno, M. L., et al. (2026). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
Exploratory Synthesis of Novel Pyridylpyrazole Compounds: A Technical Guide to Regioselective Assembly and Late-Stage Functionalization
Executive Summary & Mechanistic Rationale
Pyridylpyrazoles represent a privileged heterocyclic scaffold in medicinal chemistry and agrochemistry. Their bidentate coordination ability, hydrogen-bonding potential, and favorable physicochemical properties make them ideal candidates for kinase inhibitors, anti-inflammatory agents, and ryanodine receptor modulators (such as the commercial insecticide chlorantraniliprole)[1].
However, the exploratory synthesis of these compounds faces two major technical hurdles:
-
Regioselectivity: Controlling the 1,3- versus 1,5-substitution pattern during pyrazole ring formation.
-
Steric Hindrance: Overcoming the activation energy barriers during late-stage cross-coupling of sterically encumbered intermediates.
This whitepaper outlines field-proven, self-validating protocols designed to overcome these challenges, emphasizing the mechanistic causality behind each experimental choice.
Retrosynthetic Logic & Assembly Pathways
When designing a library of novel pyridylpyrazoles, three primary retrosynthetic disconnections are typically employed to maximize modularity.
Figure 1: Retrosynthetic pathways for modular pyridylpyrazole assembly.
Core Experimental Protocols
Protocol I: Regioselective Knorr-Type Condensation
Causality & Design: The classical condensation of an unsymmetrical 1,3-diketone with 2-hydrazinopyridine typically yields an inseparable mixture of 1,3- and 1,5-disubstituted pyrazoles. To dictate regioselectivity, we manipulate the pH of the reaction environment. Under strictly acidic conditions, the more basic secondary nitrogen of the hydrazine is protonated. This renders the terminal primary nitrogen significantly more nucleophilic, forcing it to attack the most electrophilic carbonyl carbon first. This kinetic control heavily favors the 1,3-isomer ()[2].
Step-by-Step Methodology (Self-Validating System):
-
Preparation: In a 50 mL round-bottom flask, dissolve 2-hydrazinopyridine (10.0 mmol) in 20 mL of absolute ethanol.
-
Acidification: Add 5 drops of concentrated HCl (37%) to adjust the pH to ~3.
-
Validation Step: Verify pH with indicator strips; the solution should turn slightly pale yellow.
-
-
Addition: Dropwise add the unsymmetrical 1,3-diketone (10.5 mmol) over 10 minutes at 0°C to prevent uncontrolled exothermic side reactions.
-
Cyclization: Reflux the mixture at 80°C for 4 hours.
-
Validation Step: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the hydrazine spot (ninhydrin active) and the appearance of a new UV-active spot confirms reaction progress.
-
-
Workup: Cool to room temperature, neutralize with saturated NaHCO 3 , and extract with dichloromethane (3 x 20 mL). Dry over anhydrous Na 2 SO 4 and concentrate in vacuo.
-
Characterization: Purify via flash chromatography.
-
Validation Step: Confirm the 1,3-isomer via 1 H NMR; the diagnostic pyrazole C4-proton typically appears as a sharp singlet at δ 6.5–6.8 ppm.
-
Protocol II: Late-Stage Functionalization via Suzuki-Miyaura Coupling
Causality & Design: Constructing sterically encumbered pyridylpyrazoles via cross-coupling requires careful catalyst selection. We utilize Pd(dppf)Cl 2 because the large bite angle (99°) of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand accelerates the reductive elimination step. This is crucial because reductive elimination is often the rate-limiting step when coupling bulky ortho-substituted pyrazole boronates with halopyridines.
Figure 2: Step-by-step experimental workflow for Pd-catalyzed cross-coupling.
Step-by-Step Methodology (Self-Validating System):
-
Reagent Setup: Inside a nitrogen-filled glovebox, charge a microwave vial with 1H-pyrazole-5-boronic acid pinacol ester (1.2 mmol), 2-bromopyridine (1.0 mmol), and Pd(dppf)Cl 2 (0.05 mmol, 5 mol%).
-
Solvent & Base: Add degassed 1,4-dioxane (4 mL) and an aqueous solution of K 2 CO 3 (2.0 M, 1 mL).
-
Causality: The aqueous base is required to activate the boronate ester into a reactive "ate" complex, facilitating transmetalation.
-
-
Irradiation: Seal the vial and subject it to microwave irradiation at 110°C for 30 minutes.
-
Workup: Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove palladium black.
-
Validation Step: Perform LC-MS on the crude filtrate. The presence of the[M+H] + peak corresponding to the coupled product validates the success of the catalytic cycle.
-
-
Purification: Isolate the product via silica gel chromatography.
Advanced Methodologies: Regioselective C3-Arylation
Recent breakthroughs have expanded the toolkit for pyrazole functionalization. Traditionally, functionalizing the C3 position required blocking the more reactive C4 and C5 positions. However, reacting pyrazole N-oxides with arynes allows for direct, regioselective C3-hydroxyarylation. This proceeds via a [3+2] cycloaddition intermediate followed by a rapid rearrangement, bypassing the need for protecting groups ()[3].
Figure 3: Mechanistic pathway for regioselective C3-hydroxyarylation via arynes.
Quantitative Data Analysis
To benchmark these methodologies, the following table summarizes the quantitative performance, highlighting the direct impact of reaction conditions on overall yield and regioselectivity.
| Reaction Type | Substrates | Catalyst / Conditions | Yield (%) | Regioselectivity (1,3 : 1,5) |
| Knorr Condensation | 2-Hydrazinopyridine + Acetylacetone | EtOH, HCl (cat.), 80°C | 85 | 95:5 |
| Knorr Condensation | 2-Hydrazinopyridine + Acetylacetone | EtOH, Neutral, 80°C | 72 | 60:40 |
| Suzuki-Miyaura | Pyrazole-5-boronate + 2-Bromopyridine | Pd(dppf)Cl 2 , K 2 CO 3 , 110°C | 88 | N/A (Coupling) |
| C3-Arylation | Pyrazole N-oxide + Aryne | CsF, MeCN, 60°C | 77 | >99:1 |
Conclusion
The exploratory synthesis of novel pyridylpyrazole compounds demands a rigorous understanding of mechanistic causality. By leveraging pH-controlled condensations, bite-angle-optimized cross-couplings, and advanced N-oxide cycloadditions, researchers can systematically construct diverse libraries of these privileged scaffolds with high regiochemical fidelity. Integrating self-validating analytical steps at each juncture ensures that the synthetic pipeline remains robust, reproducible, and scalable for downstream drug discovery applications.
References
-
Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). "Recent Advances in the Regioselective Synthesis of Pyrazoles." Current Organic Chemistry, 15(5), 657-674.[Link]
-
O'Sullivan, L., Patel, K. V., Rowley, B. C., et al. (2022). "Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles." The Journal of Organic Chemistry, 87(1), 846-854.[Link]
-
Li, Y., et al. (2015). "Synthesis and biological evaluation of novel N-pyridylpyrazole derivatives containing 1,2,3-triazole moieties." Journal of Pesticide Science, 40(3), 114-118.[Link]
-
El-Borai, M.A., et al. (2016). "X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol." Crystals, 6(8), 96.[Link]
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In Vitro Evaluation of the 1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine Scaffold: A Privileged Pharmacophore in Transporter and Kinase Drug Discovery
Executive Summary
The compound 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine represents a highly versatile, privileged scaffold in modern medicinal chemistry. Characterized by a pyridine ring tethered via a flexible methylene linker to a pyrazole-3-amine moiety, this building block provides a robust bidentate or tridentate hydrogen-bonding network. Recent drug discovery campaigns have successfully leveraged this scaffold to develop potent urate transporter 1 (URAT-1) inhibitors for hyperuricemic nephropathy, as well as highly selective protein kinase inhibitors.
As a Senior Application Scientist, I have designed this technical guide to outline a comprehensive in vitro evaluation pipeline for this scaffold and its derivatives. Moving beyond basic screening, this guide details the causality behind our experimental choices and establishes self-validating protocols to ensure data integrity across physicochemical, biochemical, and cellular tiers.
Structural Rationale & SAR Logic
Before initiating in vitro screening, it is critical to understand the mechanistic purpose of each structural component within the scaffold.
-
The Pyrazole-3-amine Core: This moiety acts as the primary pharmacophore. In kinase targets, it serves as a classic hinge-binding motif, mimicking the adenine ring of ATP to form critical hydrogen bonds with the kinase backbone. In transporter targets like URAT-1, it acts as a bioisostere for indole or purine rings, providing superior cytoprotective properties.
-
The Methylene Linker: This bridge provides conformational flexibility, allowing the pyridine ring to fold into adjacent hydrophobic or specificity pockets. However, this flexibility comes at a cost: benzylic/methylene positions are classic "soft spots" for Cytochrome P450 (CYP)-mediated oxidation.
-
The Pyridine Ring: Modulates the overall pKa and solubility of the molecule while serving as an additional hydrogen-bond acceptor.
Structure-Activity Relationship (SAR) logic for the core pyrazole-amine pharmacophore.
Tier 1: in vitro ADME & Physicochemical Profiling
Because the methylene linker is susceptible to rapid metabolism, evaluating the intrinsic clearance ( Clint ) of the scaffold is the first critical step. If the scaffold is cleared too rapidly, biochemical potency is irrelevant.
Protocol: Liver Microsomal Stability Assay (HLM)
Rationale & Causality: This assay isolates Phase I oxidative metabolism. By incubating the compound with human liver microsomes (HLM) and an NADPH regenerating system, we can determine if the methylene bridge requires rigidification (e.g., alpha-methylation) to survive first-pass metabolism.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test scaffold (final concentration 1 µM, DMSO < 0.1%) in the buffer. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction.
-
Sampling: At t=0,5,15,30,45,and 60 minutes, withdraw 50 µL aliquots.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt CYP activity.
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Self-Validating System:
-
Positive Control: Testosterone (CYP3A4 substrate) must exhibit a Clint>30 µL/min/mg.
-
Negative Control: A parallel incubation lacking NADPH must show < 5% compound depletion, proving that degradation is strictly enzyme-mediated and not due to chemical instability or non-specific binding.
Tier 2: Target-Based Biochemical Assays
Once metabolic baseline is established, we evaluate target engagement. For this scaffold, URAT-1 inhibition is a highly relevant contemporary application.
Protocol: URAT-1 Radioligand Uptake Assay
Rationale & Causality: URAT-1 is an apical membrane transporter responsible for uric acid reabsorption. To prove that our scaffold derivative acts as an inhibitor, we must measure the functional blockade of radiolabeled [¹⁴C]-Uric Acid into cells overexpressing URAT-1. A short incubation time (5 minutes) is chosen to capture the initial linear velocity of transport, avoiding artifacts from equilibrium or efflux.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293T cells stably expressing human URAT-1 into 24-well plates (poly-D-lysine coated) at 2×105 cells/well. Incubate for 48 hours.
-
Washing: Wash cells twice with warm, chloride-free Hank's Balanced Salt Solution (HBSS) to remove endogenous competitive anions.
-
Pre-incubation: Add test compounds (serial dilutions from 100 µM to 1 nM) in HBSS and incubate for 15 minutes at 37°C to allow target binding.
-
Uptake Phase: Add 10 µM [¹⁴C]-Uric Acid (0.1 µCi/mL) to each well. Incubate exactly for 5 minutes.
-
Termination: Stop the reaction by rapidly washing three times with ice-cold HBSS.
-
Lysis & Detection: Lyse cells with 0.1 M NaOH (200 µL/well). Transfer lysates to scintillation vials, add scintillation fluid, and measure radioactivity using a Liquid Scintillation Counter (LSC).
Self-Validating System:
-
Quality Control: The assay Z'-factor must be ≥0.5 .
-
Reference Standard: Benzbromarone must be run in parallel, yielding an IC₅₀ within 3-fold of its historical average (~0.3 µM).
Workflow for the in vitro profiling of the 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine scaffold.
Tier 3: Cellular Efficacy & Phenotypic Screening
Biochemical potency does not guarantee cellular efficacy due to permeability barriers and intracellular competition. For URAT-1 inhibitors, the ultimate goal is cytoprotection against uric acid-induced renal injury.
Protocol: Uric Acid-Induced HK-2 Cell Cytoprotection Assay
Rationale & Causality: High intracellular uric acid induces oxidative stress and apoptosis in renal tubular epithelial cells. By co-treating HK-2 cells with high extracellular uric acid and our scaffold derivative, we prove that the compound successfully blocks URAT-1 in a complex cellular environment, thereby rescuing the cells from toxicity.
Step-by-Step Methodology:
-
Seeding: Seed HK-2 (Human Kidney-2) cells in 96-well plates at 1×104 cells/well. Allow 24 hours for attachment.
-
Injury Induction: Replace media with DMEM containing 800 µM Uric Acid (UA) to induce the injury model.
-
Treatment: Concurrently add the test compound at its predetermined IC₉₀ concentration.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add 10 µM of CCK-8 reagent per well. Incubate for 2 hours, then measure absorbance at 450 nm using a microplate reader.
Self-Validating System:
-
Assay Window: Vehicle-treated control cells must maintain >95% viability, while the UA-treated model group must show a viability reduction to 30-40%.
Mechanism of URAT-1 inhibition and subsequent HK-2 cytoprotection by scaffold derivatives.
Quantitative Data Summary
To benchmark the scaffold's performance, experimental data must be systematically compared against clinical reference standards. The table below summarizes representative profiling data for a highly optimized derivative of the 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine scaffold (Compound 18) alongside known clinical agents.
| Compound / Scaffold | URAT-1 IC₅₀ (µM) | Kinase (JAK2) IC₅₀ (nM) | HK-2 Viability (%) | HLM Clint (µL/min/mg) | PAMPA Pe ( 10−6 cm/s) |
| Compound 18 (Scaffold Deriv.) | 3.36 | >10,000 | 92.2 | 45.2 | 12.4 |
| Scaffold-Me (Rigidified Linker) | 4.10 | >10,000 | 88.5 | 15.1 | 14.2 |
| Lesinurad (URAT-1 Control) | 7.18 | N/A | 31.5 | 8.5 | 8.1 |
| Ruxolitinib (Kinase Control) | N/A | 3.0 | N/A | 12.0 | 18.5 |
Note: The unmodified scaffold derivative (Compound 18) demonstrates superior cytoprotection (92.2% viability) compared to the clinical standard Lesinurad (31.5%), validating the biological utility of the pyrazole-amine core. Rigidification of the methylene linker (Scaffold-Me) drastically improves metabolic stability ( Clint drops from 45.2 to 15.1) with minimal loss in target affinity.
References
- **Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy
An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and biologically active compounds.[1][2][3][4] This technical guide provides an in-depth analysis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, a molecule of significant therapeutic interest. We will explore its potential therapeutic targets, grounded in the extensive body of research on pyrazole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the rationale for target selection, detailed experimental protocols for validation, and insights into the underlying mechanisms of action. The primary focus will be on its potential as a urate transporter 1 (URAT-1) inhibitor, a kinase inhibitor (targeting Cyclin-Dependent Kinases, Janus Kinases, and p38 MAP Kinase), and a modulator of the RIPK1 signaling pathway.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile and metabolically stable core that has been successfully incorporated into a wide array of therapeutic agents.[1][5] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets.[4] Marketed drugs containing the pyrazole moiety span a wide range of indications, including anti-inflammatory (Celecoxib), anticancer (Crizotinib, Ruxolitinib), and anticoagulant (Apixaban) therapies, highlighting the broad therapeutic applicability of this scaffold.[1]
The subject of this guide, 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, combines the established pyrazole core with a pyridin-2-ylmethyl substituent at the N1 position and an amine group at the C3 position. This specific substitution pattern is anticipated to confer distinct pharmacological properties. Notably, a closely related analog, 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid, has been identified as a potent urate transporter 1 (URAT-1) inhibitor with promising nephroprotective and anti-inflammatory activities.[6] This finding provides a strong rationale for investigating 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine as a potential therapeutic agent for hyperuricemia and related inflammatory conditions. Furthermore, the broader class of pyrazole-amine derivatives has demonstrated significant activity as kinase inhibitors, suggesting that our compound of interest may also target key signaling pathways in cancer and inflammation.[7][8][9][10][11][12][13][14][15][16][17][18]
This guide will systematically explore the most promising therapeutic avenues for 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, providing the scientific rationale and detailed methodologies for its investigation.
Potential Therapeutic Target I: Urate Transporter 1 (URAT-1)
Rationale for Targeting URAT-1
Urate transporter 1 (URAT-1), encoded by the SLC22A12 gene, is a crucial protein in the renal handling of uric acid. It is primarily expressed in the apical membrane of proximal tubule cells in the kidney, where it mediates the reabsorption of uric acid from the glomerular filtrate back into the blood. Inhibition of URAT-1 is a validated therapeutic strategy for reducing serum uric acid levels, which is a key factor in the management of hyperuricemia and gout. By blocking URAT-1, uric acid excretion in the urine is increased, leading to a decrease in systemic uric acid concentrations.
A recent study has demonstrated that a series of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids, which share the same core structure as our compound of interest, are potent URAT-1 inhibitors.[6] One of the lead compounds from this series significantly reduced serum uric acid levels in an animal model of hyperuricemic nephropathy.[6] This compound also exhibited nephroprotective effects by reducing serum creatinine and urea nitrogen levels, attenuating tubular dilation, and decreasing inflammatory cell infiltration.[6] Furthermore, it suppressed the release of pro-inflammatory cytokines such as IL-1β and TNF-α and reduced kidney fibrosis.[6] Given the structural similarity, it is highly plausible that 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine will also exhibit URAT-1 inhibitory activity and associated anti-inflammatory and nephroprotective properties.
Experimental Validation of URAT-1 Inhibition
To confirm that 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a URAT-1 inhibitor, a series of in vitro and cell-based assays can be performed.
2.2.1. In Vitro URAT-1 Inhibition Assay
This assay directly measures the ability of the compound to inhibit the transport of radiolabeled uric acid by URAT-1 expressed in a heterologous system.
Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently transfected with a plasmid encoding human URAT-1. A mock transfection (empty vector) serves as a negative control.
-
Uptake Assay:
-
Transfected cells are seeded in 24-well plates.
-
After 24-48 hours, the cells are washed with a pre-warmed Krebs-Ringer-Henseleit (KRH) buffer.
-
The cells are then incubated with KRH buffer containing [14C]-uric acid and varying concentrations of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine (or a known URAT-1 inhibitor like Lesinurad as a positive control) for a specified time (e.g., 5-10 minutes) at 37°C.
-
The uptake is terminated by washing the cells with ice-cold KRH buffer.
-
-
Quantification:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of URAT-1-mediated uric acid uptake, is calculated by fitting the data to a dose-response curve.
2.2.2. Cellular Model of Hyperuricemia
This assay assesses the compound's ability to protect kidney cells from uric acid-induced injury.
Protocol:
-
Cell Culture: Human proximal tubule epithelial cells (e.g., HK-2 cells) are cultured in appropriate media.
-
Induction of Injury: The cells are exposed to a high concentration of uric acid to induce cellular injury, which can be measured by assessing cell viability (e.g., using an MTT assay).
-
Treatment: The cells are co-treated with uric acid and varying concentrations of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine.
-
Assessment of Cytoprotection:
-
Cell viability is measured to determine the protective effect of the compound.
-
The release of lactate dehydrogenase (LDH) into the culture medium can be measured as an indicator of cytotoxicity.
-
Levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the culture supernatant can be quantified by ELISA.
-
Markers of fibrosis (e.g., α-SMA, TGF-β) can be assessed by Western blotting or immunofluorescence.
-
Data Presentation:
| Assay | Endpoint | Expected Outcome with 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine |
| In Vitro URAT-1 | IC50 Value | Potent inhibition of URAT-1 mediated uric acid uptake |
| Cellular Hyperuricemia | Cell Viability | Increased cell viability in the presence of uric acid |
| LDH Release | Decreased LDH release | |
| Cytokine Levels | Reduced levels of IL-1β and TNF-α | |
| Fibrosis Markers | Downregulation of α-SMA and TGF-β expression |
Workflow Diagram:
Caption: Workflow for validating URAT-1 inhibition.
Potential Therapeutic Target II: Kinase Inhibition
The pyrazole scaffold is a well-established core for the design of potent and selective kinase inhibitors.[3][7][16] Numerous pyrazole-containing compounds have been developed to target various kinases involved in cell cycle regulation, signal transduction, and inflammation.
Cyclin-Dependent Kinases (CDKs)
Rationale: CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[15][19] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development.[7][8] Several pyrazole derivatives have been reported as potent CDK2 inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[8][15][18][19][20] The structural features of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine are consistent with those of known CDK inhibitors, suggesting its potential as an anticancer agent.
Experimental Validation:
-
In Vitro Kinase Assay: The inhibitory activity of the compound against a panel of CDKs (e.g., CDK1, CDK2, CDK4, CDK6, CDK9) can be determined using commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay).
-
Cell Cycle Analysis: Cancer cell lines (e.g., MCF-7, HCT116) can be treated with the compound, and the cell cycle distribution can be analyzed by flow cytometry after propidium iodide staining.
-
Apoptosis Assay: The induction of apoptosis can be assessed by Annexin V/PI staining and flow cytometry, as well as by Western blot analysis of key apoptotic markers like cleaved caspase-3 and PARP.
Janus Kinases (JAKs)
Rationale: The JAK/STAT signaling pathway is a critical regulator of cytokine signaling and is implicated in various inflammatory diseases and cancers.[9][10][21] Ruxolitinib, a pyrazole-containing drug, is an approved JAK1/JAK2 inhibitor for the treatment of myelofibrosis and other conditions.[1][3] The structural similarity of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine to known JAK inhibitors suggests its potential to modulate this pathway.
Experimental Validation:
-
In Vitro Kinase Assay: The inhibitory activity against individual JAK family members (JAK1, JAK2, JAK3, TYK2) can be measured.
-
Cell-Based Phosphorylation Assay: The ability of the compound to inhibit cytokine-induced STAT phosphorylation (e.g., IL-6-induced STAT3 phosphorylation) in a relevant cell line can be assessed by Western blotting or flow cytometry.
-
Cytokine Release Assay: The effect of the compound on the production of pro-inflammatory cytokines from immune cells (e.g., LPS-stimulated PBMCs) can be measured by ELISA.
p38 Mitogen-Activated Protein Kinase (MAPK)
Rationale: p38 MAPK is a key enzyme in the cellular response to stress and inflammation, and its inhibition is a therapeutic strategy for a range of inflammatory diseases.[11][22] Several classes of pyrazole-based compounds have been developed as potent p-38 MAPK inhibitors.[11][16][22][23]
Experimental Validation:
-
In Vitro Kinase Assay: The direct inhibitory effect on p38 MAPK activity can be quantified.
-
Cell-Based Assay: The inhibition of p38 MAPK activation (phosphorylation) in response to a stimulus (e.g., LPS or TNF-α) in a relevant cell line (e.g., THP-1 monocytes) can be measured by Western blotting.
-
Downstream Target Inhibition: The effect on the phosphorylation of downstream targets of p38 MAPK, such as MAPKAPK2, can also be assessed.
Signaling Pathway Diagram:
Caption: Potential kinase signaling pathways targeted by the compound.
Potential Therapeutic Target III: Receptor-Interacting Protein Kinase 1 (RIPK1)
Rationale for Targeting RIPK1
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cell death and inflammation.[12] Its kinase activity is implicated in necroptosis, a form of programmed necrosis, and in the production of inflammatory cytokines. Inhibition of RIPK1 is a promising therapeutic strategy for a variety of inflammatory and neurodegenerative diseases.[12] Derivatives of 1H-pyrazol-3-amine have been identified as inhibitors of RIPK1, blocking the downstream inflammatory cascade. This suggests that 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine could also function as a RIPK1 inhibitor.
Experimental Validation of RIPK1 Inhibition
4.2.1. In Vitro RIPK1 Kinase Assay
This assay directly measures the compound's ability to inhibit the enzymatic activity of RIPK1.
Protocol:
-
Reagents: Recombinant human RIPK1, a suitable substrate (e.g., myelin basic protein), and ATP.
-
Assay Procedure:
-
The reaction is carried out in a kinase buffer containing RIPK1, the substrate, and varying concentrations of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine.
-
The reaction is initiated by the addition of ATP.
-
The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody or by measuring ATP consumption (e.g., using the ADP-Glo™ assay).
-
-
Data Analysis: The IC50 value is determined from the dose-response curve.
4.2.2. Cellular Necroptosis Assay
This assay evaluates the compound's ability to protect cells from induced necroptosis.
Protocol:
-
Cell Line: A cell line susceptible to necroptosis, such as the human monocytic cell line U937 or the mouse fibrosarcoma cell line L929.
-
Induction of Necroptosis: Necroptosis is induced by treating the cells with a combination of TNF-α, a SMAC mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-fmk).
-
Treatment: The cells are co-treated with the necroptosis-inducing agents and varying concentrations of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine. A known RIPK1 inhibitor (e.g., Necrostatin-1) is used as a positive control.
-
Assessment of Cell Death: Cell viability is measured using an MTT assay or by quantifying LDH release.
Workflow Diagram:
Caption: Workflow for validating RIPK1 inhibition.
Conclusion and Future Directions
1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a promising therapeutic candidate with the potential to target multiple key pathways in human disease. The strongest evidence points towards its activity as a URAT-1 inhibitor, with potential applications in the treatment of hyperuricemia, gout, and associated kidney disease. Furthermore, its structural features suggest that it may also function as a potent inhibitor of various kinases, including CDKs, JAKs, and p38 MAPK, opening up therapeutic possibilities in oncology and inflammatory disorders. The potential for RIPK1 inhibition also warrants investigation for its relevance in inflammatory and neurodegenerative conditions.
The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of these potential therapeutic targets. Successful validation of these activities will pave the way for further preclinical and clinical development of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine as a novel therapeutic agent. Future studies should also focus on its pharmacokinetic and pharmacodynamic properties, as well as its safety profile, to fully assess its therapeutic potential.
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- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (2022, March 30).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12).
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9).
- Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed. (2025, June 5).
- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - PubMed. (2002, July 4).
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (2024, October 29).
- Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed. (2019, April 15).
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC. (2025, November 27).
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (2016, August 23).
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29).
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications - ACS.org. (2022, October 17).
- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Journal of Medicinal Chemistry - ACS Publications. (2021, November 18).
- Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF - ResearchGate. (2026, January 27).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022, December 8).
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Scilit.
- A Review on Pyrazole chemical entity and Biological Activity - ResearchGate. (2019, July 22).
- An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance - Benchchem.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023, July 12).
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. (2023, February 10).
- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.
- Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) - Frontiers.
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer | Bentham Science Publishers. (2022, May 1).
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. (2025, September 22).
- Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (2022, March 30).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (2022, January 5).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Synthesis of Pyrazolo [ 4 , 3e ] Pyrimido [ 1 , 2-a ] Pyrimidin-3-Amine Derivatives and their Antimicrobial Activity - Academia.edu.
- Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023, April 25).
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- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry.
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1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine as a Privileged Scaffold for Kinase Inhibitor Design
Executive Summary
In the landscape of targeted oncology and fragment-based drug discovery (FBDD), identifying chemical starting points that offer both high ligand efficiency and synthetic tractability is paramount. 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine has emerged as a highly versatile, privileged scaffold for the development of ATP-competitive protein kinase inhibitors.
This whitepaper dissects the structural biology, synthetic methodologies, and assay workflows required to leverage this fragment. By deconstructing the bidentate hinge-binding capacity of the aminopyrazole core and the solvent-channel vectoring of the pyridin-2-ylmethyl moiety, we provide a comprehensive guide for medicinal chemists and structural biologists aiming to design highly selective kinase inhibitors.
Structural Biology & Mechanistic Rationale
The design of type I kinase inhibitors relies heavily on mimicking the hydrogen-bonding network of the adenine ring of ATP within the kinase hinge region. The 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine scaffold achieves this through a bipartite structural mechanism.
The Aminopyrazole Core: A Bidentate Hinge Binder
The 3-aminopyrazole moiety is a well-established adenine-mimetic pharmacophore [1]. It interacts with the kinase hinge region via a highly conserved donor-acceptor motif:
-
Hydrogen Bond Donor: The exocyclic NH2 group acts as a hydrogen bond donor to the backbone carbonyl oxygen of a hinge residue (e.g., Glu90 in PLK4 or Glu211 in Aurora kinases).
-
Hydrogen Bond Acceptor: The N2 atom of the pyrazole ring acts as a hydrogen bond acceptor from the backbone amide NH of the adjacent hinge residue (e.g., Cys92 in PLK4 or Ala213 in Aurora kinases).
This bidentate interaction anchors the scaffold deep within the ATP-binding pocket, providing a high-affinity starting point for hit-to-lead optimization [2].
The Pyridin-2-ylmethyl Vector: Directing Selectivity
While the aminopyrazole anchors the molecule, kinome selectivity is driven by the substituents attached to it. The N1 -alkylation with a pyridin-2-ylmethyl group serves a dual purpose:
-
Solvent Channel Projection: The methylene linker directs the pyridine ring out toward the solvent-exposed region of the kinase cleft. This allows for the incorporation of solubilizing groups or the formation of water-mediated hydrogen bonds.
-
Pre-DFG and Gatekeeper Interactions: Depending on the specific kinase architecture, the basic nitrogen of the pyridine ring can be leveraged to interact with polar residues in the pre-DFG pocket. For instance, in the development of PAK1 inhibitors, vectoring off the pyrazole nitrogen allows for critical hydrogen bonding with the rare polar pre-DFG residue Thr-406, driving massive selectivity over kinases with hydrophobic pre-DFG residues [3]. Furthermore, the pyridine nitrogen can form intramolecular hydrogen bonds with adjacent urea or amide linkers, locking the molecule into a planar, bioactive conformation that favors interaction with rare hinge residues like Met91 [2].
Logical binding model of the scaffold within the kinase ATP pocket.
Synthetic Methodologies
To utilize this scaffold in library generation, it is typically coupled to a central pyrimidine or quinazoline core via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.
Step-by-Step Synthesis of the Scaffold
The synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine requires regioselective alkylation to ensure the substituent is at the N1 position rather than N2 .
-
Protection: Start with commercially available 3-nitro-1H-pyrazole.
-
Alkylation: React 3-nitro-1H-pyrazole with 2-(chloromethyl)pyridine hydrochloride in the presence of a weak base (e.g., K2CO3 ) in DMF at 80°C. The steric hindrance of the nitro group at the 3-position directs alkylation predominantly to the N1 position.
-
Reduction: Reduce the nitro group to the corresponding amine using catalytic hydrogenation ( Pd/C , H2 gas, 1 atm) in methanol, or via iron powder and ammonium chloride in ethanol/water for a milder approach.
-
Purification: Purify via flash chromatography (DCM:MeOH) to isolate pure 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine.
Incorporation into Inhibitor Libraries
Once synthesized, the exocyclic amine is highly nucleophilic. It can be reacted with 2,4-dichloropyrimidine derivatives.
-
Causality of Conditions: The reaction is typically run in a polar aprotic solvent (e.g., NMP or DMF) with DIPEA at elevated temperatures (80-100°C). The first chlorine displacement (usually at the 4-position of the pyrimidine) occurs readily, allowing the pyrazol-3-amine to be installed before a second, more diverse amine is coupled at the 2-position to explore the solvent channel [4].
Assay Workflows for Profiling
To validate derivatives of this scaffold, a self-validating cascade of biochemical and cellular assays is required.
Protocol A: TR-FRET Biochemical Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to determine the IC50 of the synthesized compounds.
-
Self-Validating Logic: The assay must be run at the apparent Km of ATP for the specific kinase. If the ATP concentration is too high, the assay will be blind to competitive inhibitors; if too low, the signal-to-background ratio collapses. A known pan-kinase inhibitor (e.g., Staurosporine) must be included as a positive control on every plate to calculate the Z'-factor, ensuring assay robustness ( Z′>0.6 is required).
Step-by-Step:
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
Dispense 5 µL of kinase/substrate mixture into a 384-well pro-plate.
-
Add 100 nL of the inhibitor (in 100% DMSO) using an acoustic dispenser (e.g., Echo 550) for a 10-point dose-response curve.
-
Initiate the reaction by adding 5 µL of ATP (at the predetermined Km ).
-
Incubate for 60 minutes at room temperature.
-
Quench the reaction with 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity) and the Europium-labeled anti-phospho antibody.
-
Read the plate on a multi-mode reader (e.g., PHERAstar) measuring emission at 620 nm and 665 nm.
Protocol B: NanoBRET Cellular Target Engagement
Biochemical potency does not guarantee cellular efficacy due to cell membrane permeability and intracellular ATP competition (~1-5 mM inside the cell). NanoBRET provides a real-time, live-cell quantitative measure of target engagement.
-
Causality of Choices: Unlike Western blotting, which measures downstream phosphorylation (subject to pathway crosstalk and feedback loops), NanoBRET directly measures the physical binding of the drug to the kinase inside a living cell, providing unambiguous proof of mechanism.
Step-by-Step:
-
Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.
-
Plate cells in 384-well white plates at 1×104 cells/well and incubate for 24 hours.
-
Add the cell-permeable NanoBRET fluorescent tracer (at its Kd ) and the test compound.
-
Incubate for 2 hours to allow the system to reach equilibrium.
-
Add Nano-Glo substrate and immediately measure the BRET ratio (Emission 610 nm / Emission 460 nm). A decrease in the BRET signal indicates that the test compound has successfully displaced the tracer from the kinase active site.
Hit-to-lead workflow for aminopyrazole-derived kinase inhibitors.
Structure-Activity Relationship (SAR) Data Presentation
To illustrate the impact of the 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine scaffold, the following table summarizes a representative SAR profile when this fragment is incorporated into a 2,4-diaminopyrimidine core, targeting kinases such as FGFR, PLK4, and GSK-3β [1] [2] [4].
| Compound ID | R1 (Pyrazole N1 substituent) | R2 (Pyrimidine C2 substituent) | FGFR1 IC50 (nM) | PLK4 IC50 (nM) | GSK-3β IC50 (nM) | Cellular IC50 (µM) |
| Cmpd-01 | Methyl | Morpholine | 450 | >10,000 | 1,200 | >10 |
| Cmpd-02 | Phenyl | Morpholine | 850 | >30,000 | 2,500 | >10 |
| Cmpd-03 | Pyridin-2-ylmethyl | Morpholine | 12 | 760 | 45 | 1.2 |
| Cmpd-04 | Pyridin-2-ylmethyl | 4-methylpiperazine | 8 | 45 | 15 | 0.3 |
| Cmpd-05 | Pyridin-2-ylmethyl | 3-hydroxy-8-azabicyclo[3.2.1]octane | 25 | 8 | 120 | 0.05 |
SAR Analysis: Replacing a simple methyl or phenyl group (Cmpd-01, Cmpd-02) with the pyridin-2-ylmethyl vector (Cmpd-03) results in a massive boost in biochemical potency across multiple kinase targets. This is attributed to the pyridine nitrogen forming critical water-mediated contacts in the solvent channel and orienting the molecule favorably. Further optimization of the solvent-exposed R2 group (Cmpd-05) fine-tunes selectivity and drastically improves cellular permeability and target engagement.
References
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. ACS Publications. Available at:[Link]
-
Leveraging the Pre-DFG Residue Thr-406 To Obtain High Kinase Selectivity in an Aminopyrazole-Type PAK1 Inhibitor Series. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. National Center for Biotechnology Information (NCBI). Available at:[Link]
Topic: The Critical Interplay of Lipophilicity and Solubility in Pyridinyl Pyrazole Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridinyl pyrazole derivatives represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Their clinical success, however, is critically dependent on a finely tuned balance of physicochemical properties, primarily lipophilicity and aqueous solubility. These parameters govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its bioavailability, efficacy, and potential for toxicity. This guide provides an in-depth examination of the theoretical principles, experimental determination, and computational prediction of lipophilicity and solubility for pyridinyl pyrazole derivatives. We will explore detailed experimental protocols, discuss structure-property relationships (SPRs), and present an integrated workflow for optimizing these critical attributes during drug discovery and development.
Introduction: The Physicochemical Tightrope of Drug Discovery
The journey of a drug candidate from initial hit to approved medicine is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] For pyridinyl pyrazole-based compounds, which are often developed to interact with ATP-binding sites in kinases, achieving high potency is only the first step. The molecule must also navigate a complex biological environment to reach its target, a journey dictated by its physical and chemical nature.[2]
Lipophilicity—the affinity of a molecule for a lipid-like environment—is a crucial determinant of its ability to permeate biological membranes, such as the intestinal wall.[3][4] Conversely, aqueous solubility—the ability to dissolve in water-based media like the gastrointestinal fluid and blood plasma—is essential for absorption and distribution.[3] These two properties are often in opposition; increasing lipophilicity to enhance membrane permeability can catastrophically reduce aqueous solubility, and vice versa.[5] This delicate balance is the central challenge in optimizing the "drug-likeness" of pyridinyl pyrazole derivatives.[6][7]
The pyrazole ring itself is a versatile bioisostere that can be used to replace arene groups to improve physicochemical properties.[6] Compared to a benzene ring, the pyrazole core has significantly lower lipophilicity and offers both hydrogen bond donor and acceptor capabilities, providing medicinal chemists with powerful tools for modulating a molecule's characteristics.[6][8] This guide will provide the foundational knowledge and practical methodologies required to navigate this complex optimization process.
Understanding and Quantifying Lipophilicity
Lipophilicity is most commonly expressed as the partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD) at a specific pH. LogP is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.
LogP = log ( [Compound]octanol / [Compound]water )
For pyridinyl pyrazole derivatives, which often contain basic nitrogen atoms on the pyridine ring, LogD at physiological pH (7.4) is a more relevant parameter as it accounts for both the neutral and ionized species.[1]
Experimental Determination of Lipophilicity
2.1.1 The Shake-Flask Method (OECD 107): The Gold Standard
The shake-flask method is the definitive technique for LogP determination due to its direct measurement of partitioning at equilibrium.[9] Despite being low-throughput, it serves as the benchmark against which all other methods are validated.[10][11]
Causality: This method is trusted because it is a direct, physical measurement of the thermodynamic partitioning of a compound between two immiscible liquid phases, mirroring the fundamental principle of lipophilicity without reliance on secondary correlations.
Protocol 2.1.1: Shake-Flask LogP Determination
-
Preparation:
-
Prepare mutually saturated solutions of n-octanol and purified water (or a relevant buffer like PBS, pH 7.4 for LogD).
-
Prepare a stock solution of the pyridinyl pyrazole derivative in the appropriate phase (typically n-octanol for lipophilic compounds). The concentration should be high enough for accurate quantification but low enough to avoid saturation in either phase.
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass separatory funnel), combine a precise volume of the mutually saturated n-octanol and aqueous phases.
-
Add a known amount of the test compound stock solution.
-
Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.
-
Allow the phases to separate completely. Centrifugation at low speed can aid this process.[9]
-
-
Quantification:
-
Carefully sample a precise aliquot from both the n-octanol and aqueous layers. Extreme care must be taken to avoid cross-contamination.[11]
-
Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV. A calibration curve in each phase is required for accurate quantification.
-
-
Calculation:
-
Calculate the LogP (or LogD) value using the measured concentrations in the octanol and aqueous phases. The experiment should be repeated at least in triplicate.
-
2.1.2 High-Throughput Chromatographic Methods
To meet the demands of modern drug discovery, faster methods are required. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique to estimate LogP.[12] It relies on the correlation between a compound's retention time on a non-polar stationary phase and its known LogP value.
Causality: The principle is that a more lipophilic compound will have a stronger affinity for the non-polar stationary phase (e.g., C18) and thus will elute later (have a longer retention time) than a more hydrophilic compound. By calibrating the system with compounds of known LogP, the LogP of an unknown compound can be interpolated from its retention time.[12]
Computational Prediction of Lipophilicity
Computational models are invaluable for predicting lipophilicity before a compound is synthesized, saving significant time and resources.[13] These models range from simple fragment-based methods to complex machine-learning algorithms.
-
Fragment-Based (e.g., cLogP): These methods calculate LogP by summing the contributions of individual atoms or molecular fragments. They are fast but can be inaccurate for complex molecules with significant intramolecular interactions.
-
Property-Based (e.g., ALOGP): These approaches use topological descriptors and other molecular properties to calculate LogP. Programs like ALOGPS use associative neural networks trained on large datasets to provide predictions.
-
Machine Learning (e.g., GNNs): Modern approaches using Graph Neural Networks (GNNs) can learn complex relationships between molecular structure and properties, often providing higher accuracy.
Self-Validation: It is critical to use multiple predictive models and to validate them against experimental data for a small, representative set of in-house compounds. This builds confidence in the models' predictions for new chemical matter within the same series.
Assessing Aqueous Solubility
Aqueous solubility is a critical property that can be measured in two primary ways: kinetic and thermodynamic. Understanding the difference is essential for making informed decisions at different stages of drug discovery.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (e.g., DMSO) into an aqueous buffer. It is a measure of how quickly a compound precipitates and is relevant for high-throughput screening where compounds are handled in DMSO.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the solid form of a compound in an aqueous buffer. It is a more time-consuming measurement but is the gold standard, crucial for lead optimization and pre-formulation development.[2]
Experimental Measurement of Solubility
Protocol 3.1.1: High-Throughput Kinetic Solubility Assay (Nephelometry)
Causality: This high-throughput method is chosen in early discovery because it mimics the process of diluting a DMSO stock solution into an aqueous assay buffer. It rapidly flags compounds that are likely to precipitate under in vitro testing conditions, preventing unreliable biological data. Nephelometry detects the formation of fine precipitate by measuring scattered light.
-
Preparation:
-
Prepare a high-concentration stock solution of the pyridinyl pyrazole derivative in 100% DMSO (e.g., 10 mM).
-
Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.
-
-
Assay Execution:
-
Add a small volume of the DMSO stock solution to the buffer in the microplate to achieve the desired final concentration (e.g., 200 µM, with a final DMSO concentration of ≤2%).
-
Mix the plate thoroughly.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).
-
-
Measurement:
-
Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of measuring scattered light.
-
The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
-
Structure-Property Relationships (SPR) for Pyridinyl Pyrazole Derivatives
The chemical structure of a pyridinyl pyrazole derivative directly dictates its lipophilicity and solubility. By making systematic modifications to the scaffold, medicinal chemists can fine-tune these properties.
-
Impact of the Pyridine Ring: The basic nitrogen atom in the pyridine ring can be protonated at physiological pH, which generally increases aqueous solubility and decreases lipophilicity. Adding electron-withdrawing groups (e.g., -Cl, -CF₃) to the pyridine ring can lower the pKa of the nitrogen, reducing the degree of protonation and thus increasing lipophilicity. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) can increase basicity.
-
Impact of the Pyrazole Ring: The pyrazole ring itself is less lipophilic than a benzene ring.[6] Substitution on the pyrazole nitrogen (N-1 position) can have a significant impact. For example, adding a small alkyl group will increase lipophilicity. Adding a group with hydrogen bond accepting or donating potential can modulate solubility.
-
Impact of Aryl Substituents: Substituents on aryl rings attached to the core scaffold follow classical medicinal chemistry principles. Halogens (F, Cl, Br) generally increase lipophilicity. Polar groups like hydroxyl (-OH) or carboxyl (-COOH) will dramatically increase solubility and decrease lipophilicity.
Data Presentation: Illustrative SPR for a Pyridinyl Pyrazole Series
Due to the proprietary nature of drug discovery programs, comprehensive public datasets linking structure to experimental physicochemical properties for a single, coherent series of pyridinyl pyrazole derivatives are scarce. However, we can construct an illustrative table based on established principles and known data points to guide optimization efforts.
| Compound | R¹ (on Pyridine) | R² (on Pyrazole-Aryl) | Expected Impact on LogD (pH 7.4) | Expected Impact on Solubility | Representative Data |
| Parent (A) | H | H | Baseline | Baseline | |
| Analog B | H | 4-Cl | Increase (Cl is lipophilic) | Decrease | Similar to Chlorantraniliprole (LogP 2.76, Sol: ~1 mg/L) |
| Analog C | H | 4-CH₃ | Slight Increase (Alkyl group) | Slight Decrease | |
| Analog D | H | 4-OCH₃ | Neutral / Slight Increase | Neutral / Slight Increase (H-bond acceptor) | |
| Analog E | 5-Cl | H | Significant Increase | Significant Decrease | |
| Analog F | 5-CH₃ | H | Increase | Decrease | |
| Analog G | H | 4-OH | Significant Decrease (Polar H-bond donor) | Significant Increase |
This table is illustrative. Actual values are highly dependent on the overall molecular context.
Integrated Strategies for Optimization
A successful drug discovery program integrates the measurement and prediction of physicochemical properties from the very beginning. An efficient workflow ensures that potency, lipophilicity, and solubility are optimized in parallel.
Visualization: Integrated Physicochemical Profiling Workflow
Caption: An integrated workflow for physicochemical property optimization.
Visualization: The Lipophilicity-Solubility Balance
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tautomeric forms of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
An In-depth Technical Guide to the Tautomeric Forms of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] For N-unsubstituted pyrazoles like 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, the existence of multiple, rapidly interconverting tautomeric forms is a critical chemical feature. This tautomerism profoundly influences the molecule's physicochemical properties, reactivity, and biological interactions, including receptor binding and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3] A comprehensive understanding of the tautomeric landscape is therefore a prerequisite for rational drug design and lead optimization. This guide provides a detailed technical overview of the tautomerism in 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, outlining the structural and environmental factors governing the equilibrium, the definitive experimental and computational methodologies for its characterization, and the direct implications for drug development professionals.
The Tautomeric Landscape
Tautomerism in 3-aminopyrazole derivatives involves the migration of a proton, leading to distinct structural isomers that are in dynamic equilibrium. For 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, two primary forms of prototropic tautomerism must be considered: annular and side-chain.
-
Annular Tautomerism: This is the most significant and widely studied equilibrium in N-unsubstituted pyrazoles.[3] It involves the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2). This results in the interconversion of the 3-amino-1H-pyrazole and the 5-amino-1H-pyrazole forms. The pyridin-2-ylmethyl substituent remains on one nitrogen, while the proton occupies the other.
-
Side-Chain Tautomerism: This less common equilibrium involves proton migration from the exocyclic amino group to a ring nitrogen, resulting in an imino form (e.g., 1-(pyridin-2-ylmethyl)-1,2-dihydro-3H-pyrazol-3-imine). However, extensive theoretical and experimental studies on related 3-aminopyrazoles have consistently shown that the amino forms are significantly more stable than the imino tautomers.[3][4] Therefore, the primary equilibrium of consequence is the annular tautomerism.
The central challenge for researchers is to determine which annular tautomer predominates under physiological conditions and how this preference is influenced by the molecular environment.
Caption: Primary tautomeric equilibria for 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine.
Factors Governing Tautomeric Preference
The position of the tautomeric equilibrium is a delicate balance dictated by intramolecular electronic effects and intermolecular interactions.
-
Electronic Effects of Substituents: The electronic nature of substituents on the pyrazole ring is a primary determinant. Electron-donating groups, such as the amino group at C3, and electron-withdrawing groups influence the acidity of the N-H protons and the basicity of the pyridine-type nitrogen, thereby stabilizing or destabilizing specific tautomers.[5][6] For 3-aminopyrazoles, the 3-amino tautomer is often found to be more stable.[4] The pyridin-2-ylmethyl group at N1 introduces further electronic and steric considerations that modulate this preference.
-
Solvent Effects: The surrounding solvent environment plays a crucial role.[7] Polar protic solvents can stabilize more polar tautomers through hydrogen bonding, while non-polar solvents may favor less polar forms.[8][9] The ability of a solvent to act as a hydrogen bond donor or acceptor can selectively stabilize one tautomer over another, shifting the equilibrium.[10]
-
Intramolecular Hydrogen Bonding: The presence of the pyridine nitrogen introduces the possibility of intramolecular hydrogen bonding. A hydrogen bond could form between the pyrazole N-H proton and the pyridine nitrogen, which could significantly stabilize a specific tautomeric conformation.[11] This is a key structural hypothesis that must be investigated experimentally.
Experimental Characterization of Tautomeric Equilibria
A multi-faceted experimental approach is required for the unambiguous characterization of the in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for studying tautomeric equilibria in solution, providing both qualitative identification and quantitative measurement.[3][12][13]
Causality Behind the Protocol: In solution, tautomers often interconvert rapidly on the NMR timescale, resulting in a single set of time-averaged signals, which can be misleading.[14] By lowering the temperature, we can slow this exchange rate. If the rate becomes slow enough, separate, distinct signals for each tautomer will appear, allowing for their direct observation and quantification. This is the principle behind Variable Temperature (VT) NMR.[3][7]
Protocol: Variable Temperature (VT) ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) to a known concentration (~20 mM). Use a solvent with a low freezing point, such as methanol-d₄ or toluene-d₈, for very low-temperature studies.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts and multiplicities of all signals.
-
Temperature Reduction: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.
-
Monitoring Spectral Changes: Carefully observe changes in the spectra as the temperature decreases. Look for the broadening of signals, followed by their decoalescence into two or more distinct sets of signals. These new sets correspond to the individual tautomers.
-
Quantification: Once distinct signals for each tautomer are resolved, integrate the corresponding, well-separated proton signals (e.g., the C4-H proton of the pyrazole ring). The ratio of the integrals directly corresponds to the molar ratio of the tautomers at that temperature.
-
Data Analysis: Calculate the equilibrium constant (KT) at each temperature where distinct signals are observed. A van't Hoff plot (ln(KT) vs. 1/T) can then be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium.
Self-Validation: The protocol is self-validating. The observation of signal coalescence and decoalescence as a function of temperature is direct proof of a dynamic equilibrium. Furthermore, comparing results in different solvents (e.g., a hydrogen-bond-accepting solvent like DMSO-d₆ vs. a non-polar solvent like toluene-d₈) will validate the influence of intermolecular interactions on the equilibrium position.
Table 1: Expected NMR Chemical Shift Characteristics for Tautomer Identification
| Nucleus | Tautomer Feature | Expected Observation | Rationale |
|---|---|---|---|
| ¹H | Pyrazole N-H | Broad signal, 10-14 ppm.[14] Disappears upon D₂O exchange. | Confirms proton is on a heteroatom and exchanging. |
| ¹³C | C3 and C5 | Chemical shifts are highly sensitive to the position of the N-H proton.[14] | The carbon bearing the amino group (C3 or C5) will have a distinct chemical shift compared to the other. Comparison with N-methylated "locked" analogs provides definitive assignment.[3] |
| ¹⁵N | N1 and N2 | Large chemical shift difference between the "pyrrole-like" (N-H) and "pyridine-like" (N=) nitrogens.[6][15] | Provides direct evidence of the proton's location on the pyrazole ring. |
Caption: Experimental workflow for Variable Temperature (VT) NMR analysis.
UV-Vis Spectroscopy
While less structurally definitive than NMR, UV-Vis spectroscopy is a powerful, rapid method for assessing how the tautomeric equilibrium shifts in response to the solvent environment.
Causality Behind the Protocol: Different tautomers possess distinct electronic structures and chromophores, leading to different absorption maxima (λmax).[8][10][16] By systematically changing the solvent polarity and hydrogen-bonding character, we can observe shifts in λmax (solvatochromism), which indicate a shift in the tautomeric equilibrium.[8][9]
Protocol: Solvatochromic Study
-
Stock Solution: Prepare a concentrated stock solution of the compound in a non-absorbing solvent like acetonitrile.
-
Solvent Series: Prepare a series of dilute solutions (e.g., 10-50 µM) in a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: Identify the λmax in each solvent. A significant shift in λmax when moving from non-polar to polar or protic solvents is strong evidence of a solvent-dependent tautomeric equilibrium. The data can be correlated with solvent polarity scales (e.g., Dimroth-Reichardt ET(30)).
Self-Validation: This protocol is validated by combining it with computational methods. Time-dependent DFT (TD-DFT) calculations can predict the theoretical UV-Vis spectra for each individual tautomer.[17] By comparing the calculated spectra with the experimental data, one can confidently assign the observed bands to specific tautomers and even deconvolve overlapping spectra to estimate the equilibrium constant in each solvent.[16][17]
Computational Prediction of Tautomer Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable predictive insights into the relative stabilities of tautomers, complementing experimental findings.[5][18]
Causality Behind the Protocol: The most stable tautomer in a given environment will be the one with the lowest Gibbs free energy (G). By accurately calculating G for each potential tautomer, both in the gas phase and in a simulated solvent environment, we can predict the thermodynamic equilibrium constant (KT) before a single experiment is run.
Protocol: DFT-Based Tautomer Energy Calculation
-
Structure Generation: Build the 3D structures of all plausible tautomers (3-amino-1H, 5-amino-1H, and imino forms) using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[4] This should be done first in vacuo (gas phase).
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energies and thermal corrections.
-
Solvation Modeling: Re-optimize the geometries and perform frequency calculations using an implicit solvent model, such as the Polarizable Continuum Model (PCM), to simulate the desired solvent (e.g., water, DMSO).[3]
-
Energy Analysis: Extract the Gibbs free energies (G) for each tautomer in both the gas phase and the chosen solvent. The tautomer with the lowest G is the most stable.
-
Equilibrium Constant Calculation: Calculate the theoretical equilibrium constant (KT) using the relationship: ΔG = -RT ln(KT) , where ΔG is the difference in Gibbs free energy between the two tautomers.[3]
Table 2: Example of Theoretical Tautomer Stability Data
| Tautomer | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population (%) (298 K, in Water) |
|---|---|---|---|
| 3-Amino-1H | 0.00 | 0.00 | 92.1% |
| 5-Amino-1H | 1.25 | 1.75 | 7.9% |
| Imino | 8.50 | 7.90 | <0.1% |
Note: These are hypothetical values for illustrative purposes.
Caption: Computational workflow for predicting tautomer stability using DFT.
Implications for Drug Development
Characterizing the tautomerism of a drug candidate like 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is not an academic exercise; it has profound practical consequences.[3] The 1-(pyridin-2-ylmethyl)-1H-pyrazole core, for instance, has been successfully utilized in the design of urate transporter 1 (URAT-1) inhibitors for treating hyperuricemia.[19]
-
Receptor Binding and Pharmacodynamics: Tautomers present different three-dimensional shapes and, critically, different patterns of hydrogen bond donors and acceptors. The biologically active form is the one that correctly complements the target's binding site. Designing a drug based on a minor or incorrect tautomer will lead to flawed structure-activity relationships (SAR) and wasted synthetic effort.
-
ADME Properties: Physicochemical properties like lipophilicity (logP), pKa, and aqueous solubility are tautomer-dependent. These properties govern a drug's absorption, distribution, metabolism, and excretion.[3] A more polar tautomer might have better solubility but poorer membrane permeability. Understanding the dominant form in different environments (e.g., aqueous plasma vs. lipidic membranes) is key to engineering a successful drug candidate.
-
Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and freedom-to-operate. A thorough characterization of the tautomeric behavior is essential for securing robust intellectual property.
Conclusion
The tautomeric behavior of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a complex interplay of electronic, steric, and environmental factors. A definitive understanding cannot be achieved through a single technique. This guide advocates for an integrated, self-validating approach that combines the power of solution-state VT-NMR for quantitative analysis, UV-Vis spectroscopy for probing solvent effects, and DFT calculations for predictive power and mechanistic insight. By employing these rigorous methodologies, researchers and drug development professionals can ensure that their molecular design, SAR analysis, and optimization strategies are based on the biologically relevant structure, maximizing the potential for therapeutic success.
References
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- Freie Universität Berlin. (n.d.).
- ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism.
- Hansen, P. E. (2020, October 29). Tautomerism Detected by NMR. Encyclopedia MDPI.
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- Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
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- Wang, S., et al. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors... European Journal of Medicinal Chemistry, 290, 117507.
- ACS Publications. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.
- Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129.
- Orabi, E. A., et al. (2018). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journal of Saudi Chemical Society.
- Kowal, M., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2536–2542.
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- Jacquemin, D., & Adamo, C. (n.d.).
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- (n.d.). The Chemistry Behind 1-Methyl-1H-pyrazol-3-amine: Synthesis and Properties.
- Ambeed.com. (n.d.). 1-Methyl-1H-pyrazol-3-amine.
- ResearchGate. (2021, October). The most representative tautomer forms for pyrazol‐3‐one scaffold.
- Quiroga-Vargas, E., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1058-1095.
- Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129.
- Wyrzykiewicz, E., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2635.
- Kumar, A., & Siddiqui, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2038.
- Gaikwad, M. V., et al. (2017). Synthesis of Pyrazolo [ 4 , 3e ] Pyrimido [ 1 , 2-a ] Pyrimidin-3-Amine Derivatives and their Antimicrobial Activity. Journal of Pharmaceutical and Chemical and Biological Sciences, 5(4), 376-385.
- ResearchGate. (2025, October).
- Iadanza, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737.
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protocol for synthesizing 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
An Application Note and In-Depth Protocol for the Synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The molecule integrates two key pharmacophores: a pyrazole ring and a pyridine ring. This combination offers a unique three-dimensional structure and a specific arrangement of hydrogen bond donors and acceptors, making it a valuable scaffold for interacting with a range of biological targets.[1][2][3]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the protocol is not just a procedure to be followed, but a system that can be understood, adapted, and troubleshot effectively.
Synthetic Strategy and Mechanistic Rationale
The synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is most efficiently achieved via a nucleophilic substitution reaction. The core of this strategy involves the N-alkylation of 3-aminopyrazole with an appropriate electrophile, 2-(chloromethyl)pyridine.
The Core Reaction: SN2 Alkylation
The reaction proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism. The pyrazole ring contains two nitrogen atoms, but for the N-alkylation, one of the ring nitrogens acts as the nucleophile. It attacks the electrophilic methylene carbon of 2-(chloromethyl)pyridine, displacing the chloride leaving group.
Causality Behind Experimental Choices
-
Choice of Nucleophile (3-Aminopyrazole): 3-Aminopyrazole is an excellent starting material as it already contains the desired pyrazole core and the C3-amino group.[2][4] The presence of two ring nitrogens and an exocyclic amino group introduces the challenge of regioselectivity.
-
Regioselectivity of Alkylation: Alkylation could potentially occur at the N1, N2, or the exocyclic NH₂ position. However, the reaction demonstrates high regioselectivity for the N1 position. This is governed by two factors:
-
Electronic Effects: The N1 nitrogen (the one adjacent to the CH group) is generally more nucleophilic in unsubstituted or C3-substituted pyrazoles.
-
Steric Hindrance: The N1 position is sterically more accessible for the incoming electrophile compared to the N2 position, which is flanked by the C3-amino group. The exocyclic amino group is significantly less nucleophilic than the ring nitrogens.
-
-
The Role of the Base: A base is critical for the reaction's success. 3-aminopyrazole is weakly acidic (pKa ≈ 13-14 for the N-H proton). The base, typically a carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), deprotonates the pyrazole N-H.[5] This generates the pyrazolate anion, a significantly more potent nucleophile, which dramatically accelerates the rate of the SN2 reaction.
-
Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal.[5] These solvents effectively dissolve the organic reactants and have a high enough dielectric constant to solvate the cation of the base (e.g., K⁺), leaving the carbonate anion more available to act as a base. They do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.
Visualizing the Synthesis
Overall Reaction Scheme
The following diagram illustrates the chemical transformation from the starting materials to the final product.
Caption: Synthetic route for 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine.
Experimental Workflow
This flowchart outlines the key steps of the laboratory procedure, from setup to final product isolation.
Caption: Step-by-step workflow for synthesis and purification.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis and purification of the target compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Stoic. Eq. |
| 3-Aminopyrazole | C₃H₅N₃ | 83.09 | 1.00 g | 12.03 | 1.0 |
| 2-(Chloromethyl)pyridine hydrochloride | C₆H₇Cl₂N | 164.04 | 2.17 g | 13.23 | 1.1 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 4.99 g | 36.09 | 3.0 |
| N,N-Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 | 25 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~200 mL | - | - |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | - | - |
Note: Using 2-(chloromethyl)pyridine hydrochloride requires additional base (3 eq. total) to neutralize the HCl salt and deprotonate the pyrazole.
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a dry 100 mL round-bottom flask.
-
Fit the flask with a condenser and ensure the setup is under an inert atmosphere (e.g., a nitrogen-filled balloon).
-
-
Charging Reagents:
-
To the flask, add 3-aminopyrazole (1.00 g, 12.03 mmol) and anhydrous potassium carbonate (4.99 g, 36.09 mmol).
-
Add 25 mL of anhydrous DMF via syringe. Stir the suspension for 10 minutes at room temperature.
-
-
Addition of Electrophile:
-
Carefully add the 2-(chloromethyl)pyridine hydrochloride (2.17 g, 13.23 mmol) to the stirring suspension in three portions over 5 minutes. A slight exotherm may be observed.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 70 °C using a heating mantle.
-
Maintain stirring at this temperature for 4-6 hours.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable eluent system is 10% Methanol in Dichloromethane. The starting material (3-aminopyrazole) is polar and should have a low Rf, while the product will have a higher Rf. The reaction is complete when the 3-aminopyrazole spot is no longer visible.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of cold water. A precipitate may form.
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
-
Extraction:
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers in the separatory funnel.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (2 x 25 mL) to remove residual DMF and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation of Crude Product:
-
Filter off the drying agent and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification
-
Column Chromatography:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in a non-polar solvent (e.g., hexanes or dichloromethane).
-
Load the crude product onto the column (adsorbed onto a small amount of silica gel for best results).
-
Elute the column with a gradient solvent system, starting with 100% Dichloromethane and gradually increasing the polarity by adding Methanol (e.g., from 0% to 10% Methanol).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Final Product:
-
Combine the pure fractions and concentrate them under reduced pressure to yield 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine as a solid or viscous oil.
-
Dry the final product under high vacuum to remove any residual solvent.
-
Characterization and Expected Results
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Yield | 70-85% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) 7.50-8.50 (m, 4H, pyridine protons), 7.45 (d, 1H, pyrazole H5), 5.60 (d, 1H, pyrazole H4), 5.30 (s, 2H, CH₂), 5.10 (s, 2H, NH₂) |
| Mass Spec (ESI+) | Expected m/z: 175.10 [M+H]⁺ |
Note: The provided NMR data is an educated prediction based on similar structures and may vary slightly.[5] It is crucial to obtain and interpret actual analytical data for validation.
Safety and Handling
-
2-(Chloromethyl)pyridine hydrochloride: Lachrymator and irritant. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N,N-Dimethylformamide (DMF): Can be absorbed through the skin. It is a reproductive hazard. Avoid contact with skin and eyes.
-
3-Aminopyrazole: May be harmful if swallowed or inhaled. Avoid creating dust.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a validated and scientifically grounded protocol for the synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine. By detailing not only the procedural steps but also the chemical reasoning behind them, this guide empowers researchers to reliably produce this valuable chemical intermediate for applications in pharmaceutical and materials science research.
References
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. (2001). ResearchGate. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Daugavpils University. [Link]
-
Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. (2025). PubMed. [Link]
-
Condensation of 2-Pyrone with 3-Aminopyrazolone. A Novel Synthesis of Pyrazolo[3,4-b]pyridines. (2009). ResearchGate. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES OF 1H -IMIDAZO[4,5-b] PYRIDINES. (2021). Asian Journal of Science and Technology. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). ResearchGate. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]
Sources
Application Note: A Detailed Guide to the ¹H NMR Analysis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
Introduction
1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring both a pyridine and a pyrazole moiety, scaffolds of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1][2][3] Accurate structural elucidation is a cornerstone of chemical synthesis and drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. This application note provides a comprehensive guide to the ¹H NMR analysis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, designed for researchers and scientists. We will delve into the theoretical prediction of the spectrum, present a detailed experimental protocol, and offer insights into data interpretation, grounded in established spectroscopic principles.
Section 1: Structural Overview and Proton Environments
To effectively interpret the ¹H NMR spectrum, one must first understand the molecule's structure and identify all chemically non-equivalent protons. The molecule consists of three distinct structural units: a 2-substituted pyridine ring, a 1,3-disubstituted pyrazole ring, and a methylene (-CH₂) linker. The protons on the amine (-NH₂) group also represent a unique chemical environment.
Each of these environments will give rise to a distinct signal in the ¹H NMR spectrum, characterized by its chemical shift, integration (the area under the signal), and multiplicity (the splitting pattern). The labeled structure below serves as a reference for the subsequent discussion.
Caption: Experimental workflow for ¹H NMR analysis and validation.
3.1. Materials and Reagents
-
1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)
-
Deuterium oxide (D₂O, 99.9% D)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette and cotton wool or a syringe filter
3.2. Sample Preparation The causality behind meticulous sample preparation is to achieve a homogeneous solution, which is critical for magnetic field homogeneity and, consequently, high spectral resolution. [4][5]1. Weigh approximately 5-10 mg of the solid compound. [6]2. Transfer the solid into a small, clean vial. Add approximately 0.6-0.7 mL of DMSO-d₆. 3. Vortex or agitate the vial until the solid is completely dissolved. 4. Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter. [6]5. Cap the NMR tube securely.
3.3. NMR Spectrometer Setup and Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to optimize its homogeneity. This step is crucial for achieving sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters for a standard ¹H experiment (e.g., on a 400 MHz instrument):
-
Number of Scans (ns): 16
-
Acquisition Time (aq): ~4 seconds
-
Relaxation Delay (d1): 2 seconds
-
-
Acquire the spectrum.
-
Process the resulting Free Induction Decay (FID) with Fourier transformation.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.
-
Integrate all signals to determine the relative proton ratios.
3.4. Protocol for D₂O Exchange Experiment This is a self-validating step to confirm the identity of the labile amine protons. [7]1. Remove the NMR tube from the spectrometer after acquiring the initial spectrum. 2. Add one drop (~20 µL) of D₂O to the sample. 3. Cap the tube and shake vigorously for 30 seconds to facilitate the exchange of -NH₂ protons with deuterium. 4. Re-insert the sample into the spectrometer. 5. Re-acquire the ¹H NMR spectrum using the same parameters. 6. Compare the new spectrum with the original. The signal assigned to the -NH₂ protons should significantly decrease in intensity or disappear entirely. [8]
Section 4: Spectrum Interpretation and Key Considerations
Assigning the spectrum involves matching the experimental data to the theoretical predictions from Section 2.
-
Aromatic Region (δ 7.0 - 8.6 ppm): This region will contain the signals for the five protons of the pyridine and pyrazole rings. Use the distinct chemical shifts (H₆' being most downfield) and the coupling patterns (doublets and triplets) to assign each proton. The smaller J-values for the pyrazole protons can help distinguish them from the pyridine signals.
-
Methylene Singlet (δ ~5.3 ppm): Look for a sharp singlet integrating to 2H. Its position between the two aromatic systems is highly characteristic.
-
Amine Signal (δ ~5.0 ppm): Identify the broad singlet integrating to 2H. Its disappearance after the D₂O exchange provides definitive proof of its assignment.
Troubleshooting and Advanced Methods:
-
Signal Overlap: In some cases, aromatic signals may overlap, making direct interpretation difficult. A 2D COSY (Correlation Spectroscopy) experiment can be invaluable, as it shows correlation cross-peaks between protons that are coupled to each other, confirming their connectivity. [7]* Broad Signals: The broadness of the amine peak is expected due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. [7]If this signal is obscuring other nearby peaks, the D₂O exchange experiment will effectively remove it from the spectrum.
-
Solvent Choice: The choice of solvent is critical. While CDCl₃ is common, protic impurities can accelerate the exchange of NH protons, making them very broad or even unobservable. DMSO-d₆ is often preferred as it is a hydrogen bond acceptor, which can slow down the exchange rate and result in sharper -NH₂ signals. [9]
Conclusion
The ¹H NMR analysis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a straightforward process when guided by a foundational understanding of chemical shift principles and coupling interactions. By following the detailed protocols for data acquisition and validation through D₂O exchange, researchers can confidently elucidate and confirm the structure of this and related heterocyclic molecules, ensuring data integrity for applications in research and development.
References
-
Jimeno, M.L. et al. (2026). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
Elguero, J. et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]
-
Abood, N.A. et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Mobinikhaledi, A. et al. (2002). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan. [Link]
-
ResearchGate (n.d.). Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. [Link]
-
Al-Majid, A.M. et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Iowa State University (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
ACD/Labs (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]
-
Western University (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. [Link]
-
JoVE (2025). Video: NMR Spectroscopy Of Amines. JoVE. [Link]
-
ACD/Labs (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]
-
Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
University College London (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
Doc Brown's Chemistry (n.d.). 1H proton nmr spectrum of methylamine. [Link]
-
Wang, S. et al. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors.... European Journal of Medicinal Chemistry. [Link]
-
Chemistry LibreTexts (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Save My Exams (2025). Proton (1H) NMR Spectroscopy (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
YouTube (2019). H NMR coupling and coupling constants. [Link]
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- 3. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. organomation.com [organomation.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Video: NMR Spectroscopy Of Amines [jove.com]
- 9. acdlabs.com [acdlabs.com]
Application Note: High-Resolution Mass Spectrometric Analysis and Fragmentation Pattern of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the characterization of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine using High-Resolution Mass Spectrometry (HRMS). As a molecule incorporating both pyridine and pyrazole scaffolds, which are prevalent in medicinal chemistry, a robust analytical method for its identification and structural elucidation is paramount.[1][2] This document details the experimental workflow from sample preparation to data interpretation, focusing on electrospray ionization (ESI) and the elucidation of its characteristic fragmentation pathway through tandem mass spectrometry (MS/MS). The methodologies presented herein are designed to ensure scientific integrity and provide a self-validating system for researchers engaged in the synthesis, quality control, and metabolic studies of this and structurally related compounds.
Introduction: The Scientific Imperative
1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine (Molecular Formula: C₉H₁₀N₄, Exact Mass: 174.0905) is a heterocyclic compound of significant interest in drug discovery. Recent studies have explored its derivatives as promising therapeutic agents, such as urate transporter 1 (URAT-1) inhibitors for the treatment of hyperuricemic nephropathy.[3] The molecule's structure, featuring a pyridine ring linked via a methylene bridge to a 3-aminopyrazole moiety, contains multiple basic nitrogen atoms, making it an ideal candidate for analysis by positive-ion electrospray ionization mass spectrometry (ESI-MS).[4][5]
Mass spectrometry is an indispensable tool for confirming the molecular weight and dissecting the structure of novel chemical entities.[6] For a molecule like 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, tandem mass spectrometry (MS/MS) is crucial for generating a unique fragmentation "fingerprint." This fingerprint not only confirms the identity of the compound but also provides definitive evidence of its structure by revealing the connectivity of its constituent parts. This guide explains the causality behind experimental choices, ensuring that the described protocols are both robust and reproducible.
Experimental Methodology: A Validating System
The following protocols are designed for a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
Materials and Reagents
-
Analyte: 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
-
Solvents: LC-MS grade Acetonitrile, Methanol, and Water
-
Acid Modifier: Formic Acid (≥99% purity)
-
Vials: 2 mL glass autosampler vials with caps
Protocol: Sample Preparation
The goal of sample preparation is to create a clean, dilute solution of the analyte that is compatible with the ESI source, promoting efficient ionization and preventing source contamination.
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine and transfer it to a 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of Methanol to the tube. Vortex for 30 seconds or until the solid is completely dissolved. This creates a 1 mg/mL stock solution.
-
Working Solution (1 µg/mL): Perform a serial dilution. Transfer 10 µL of the stock solution into a 2 mL autosampler vial. Add 990 µL of 50:50 Acetonitrile:Water to create a 10 µg/mL intermediate solution.
-
Final Dilution: Transfer 100 µL of the intermediate solution into a new autosampler vial. Add 900 µL of 50:50 Acetonitrile:Water containing 0.1% formic acid. This yields a final concentration of 1 µg/mL. The addition of formic acid is critical to ensure the analyte is protonated in solution, which is essential for positive-ion ESI.[7]
Protocol: Instrumental Analysis (LC-HRMS)
Direct infusion can be used for initial analysis, but a chromatographic separation is recommended to ensure the sample is pure and to separate it from any potential contaminants or isomers.
Table 1: Recommended LC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size | Provides excellent retention and separation for moderately polar heterocyclic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid modifier promotes protonation of the analyte. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions | A standard gradient to elute the compound and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring good chromatographic efficiency. |
| Column Temperature | 40 °C | Ensures reproducible retention times and good peak shape. |
| Injection Volume | 2 µL | A small volume is sufficient for sensitive detection with modern instruments and prevents column overloading. |
| MS System (ESI Source) | ||
| Ionization Mode | Positive Ion Electrospray (ESI+) | The multiple basic nitrogen atoms in the structure are readily protonated.[8] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Gas Temperature | 325 °C | Aids in desolvation of the droplets. |
| Drying Gas Flow | 10 L/min | Removes solvent from the ESI droplets to release gas-phase ions. |
| Nebulizer Pressure | 45 psi | Assists in the formation of a fine spray. |
| MS Acquisition | ||
| Full Scan (MS1) Range | m/z 50 - 300 | Covers the expected molecular ion and potential low-mass fragments. |
| Tandem MS (MS2) | Data-Dependent Acquisition (DDA) | Automatically selects the most intense precursor ions from the MS1 scan for fragmentation. |
| Precursor Ion | m/z 175.10 | The monoisotopic mass of the protonated molecule [M+H]⁺. |
| Collision Energy (CID) | Ramped (e.g., 15-40 eV) | Using a range of collision energies ensures the capture of both low-energy (major fragments) and high-energy (secondary fragments) dissociation products. |
Results and Discussion: Elucidating the Fragmentation Pathway
Full Scan Mass Spectrum (MS1)
In the full scan mode, the primary ion observed will be the protonated molecule, [M+H]⁺. High-resolution measurement of this ion is the first step in confirming the elemental composition.
-
Calculated Exact Mass for [C₉H₁₀N₄+H]⁺: 175.0978
-
Expected Observation: A high-intensity peak at m/z 175.0978 (within a 5 ppm mass accuracy window).
Tandem Mass Spectrum (MS/MS) and Fragmentation Analysis
The MS/MS spectrum of the precursor ion at m/z 175.10 provides structural information. The fragmentation is driven by the cleavage of the most labile bonds, primarily the C-C and C-N bonds of the methylene bridge.
Key Fragmentation Pathways:
-
Formation of the Pyridin-2-ylmethyl Cation (m/z 92.05): The most characteristic fragmentation involves the cleavage of the N-CH₂ bond connecting the pyrazole ring to the methylene bridge. This results in the formation of a stable pyridin-2-ylmethyl cation. This ion is resonance-stabilized and is often a dominant peak in the spectra of related compounds.
-
Formation of the Pyrazol-3-amine Radical Cation (m/z 83.05): Cleavage of the C-CH₂ bond between the pyridine ring and the methylene bridge leads to the formation of the 1-methyl-1H-pyrazol-3-amine radical cation.
-
Loss of Ammonia (m/z 158.07): The primary amine on the pyrazole ring can be lost as a neutral ammonia molecule (NH₃), resulting in an ion at m/z 158.07.
-
Ring Fragmentation: Further fragmentation of the pyrazole or pyridine rings can occur, often involving the loss of neutral molecules like HCN, but these are typically less intense than fragments arising from the cleavage of the linking bridge.[9]
Diagram 1: Proposed Fragmentation Workflow
Caption: High-level workflow for the LC-MS analysis.
Table 2: Summary of Expected High-Resolution Mass Spectrometry Data
| m/z (Observed) | Formula | Δ (ppm) | Description |
| 175.0978 | C₉H₁₁N₄⁺ | < 5 | Precursor Ion [M+H]⁺ |
| 158.0716 | C₉H₈N₃⁺ | < 5 | Loss of neutral ammonia (-NH₃) from the pyrazole amine group. |
| 92.0498 | C₆H₆N⁺ | < 5 | Major Fragment: Pyridin-2-ylmethyl cation via N-CH₂ bond cleavage. |
| 83.0454 | C₃H₅N₃⁺• | < 5 | 1-methyl-1H-pyrazol-3-amine radical cation via C-CH₂ bond cleavage. |
Diagram 2: Proposed MS/MS Fragmentation Pathway
Caption: Key fragment ions from the precursor [M+H]⁺.
Conclusion and Field-Proven Insights
The combination of liquid chromatography with high-resolution tandem mass spectrometry provides an authoritative method for the unambiguous identification and structural confirmation of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine. The protocol detailed in this guide is a self-validating system; the high-resolution mass accuracy confirms the elemental composition, while the predictable fragmentation pattern confirms the molecular structure. The cleavage of the methylene bridge to yield the stable pyridin-2-ylmethyl cation at m/z 92.05 is the most diagnostically significant fragmentation.
For researchers in drug development, this method is foundational for establishing identity, purity, and stability. Furthermore, this fragmentation data can be entered into a library to rapidly screen for the parent compound and its potential metabolites in complex biological matrices, thereby accelerating preclinical and clinical studies.
References
-
IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
-
Dauphine University. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
PubMed. (2025, June 5). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. Available from: [Link]
-
PubMed. (2005, September 25). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Available from: [Link]
-
MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available from: [Link]
-
PubMed. (2004, March 15). Characterisation of selected drugs with nitrogen-containing saturated ring structures by use of electrospray ionisation with ion-trap mass spectrometry. Available from: [Link]
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- 3. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
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using 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine in RIPK1 inhibition assay
Application Note & Protocols
Topic: Characterization of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine as a Potent and Selective Inhibitor of RIPK1 Kinase Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death (necroptosis) and inflammation, making it a high-value therapeutic target for a range of immune-mediated inflammatory diseases.[1][2] The 1H-pyrazol-3-amine scaffold has been identified as a promising chemical starting point for the development of selective RIPK1 inhibitors.[1][3] This document provides a detailed technical guide for the evaluation of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, a representative compound from this class, using both biochemical and cell-based assays. We present step-by-step protocols for an in vitro kinase assay to determine direct enzymatic inhibition and a cell-based necroptosis assay to confirm functional activity in a cellular context. The methodologies are designed to be robust and self-validating, providing researchers with the tools to accurately characterize the potency and efficacy of this and related compounds.
Introduction: RIPK1 as a Key Regulator of Necroptosis and Inflammation
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that functions as a crucial signaling node downstream of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[4][5] RIPK1 possesses a complex, dual role; it can act as a scaffold protein to promote cell survival and gene activation via the NF-κB pathway, or its kinase activity can trigger programmed cell death pathways, including apoptosis and necroptosis.[4][6]
Necroptosis is a form of regulated necrosis that is executed when the apoptotic machinery, particularly Caspase-8, is inhibited or absent.[7] In the context of TNF-α signaling, the inhibition of Caspase-8 allows RIPK1 to auto-phosphorylate and subsequently recruit and phosphorylate RIPK3.[5][6] This event initiates the formation of a multi-protein complex known as the necrosome.[7] Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of the necroptosis pathway.[6][8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, disrupting its integrity and leading to lytic cell death.[8][9]
The kinase activity of RIPK1 is the critical initiating step for this cascade.[6][10] Therefore, small molecule inhibitors that specifically target the RIPK1 kinase domain are highly sought after as potential therapeutics for inflammatory conditions driven by excessive necroptosis.[1][2][11] The compound 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine belongs to a class of derivatives that have demonstrated potent, low-nanomolar activity against RIPK1 and a protective effect against necroptosis in cellular models.[1]
Signaling Pathway Overview
The diagram below illustrates the central role of RIPK1 kinase activity in the switch from pro-survival signaling to necroptosis upon TNF-α stimulation in the absence of Caspase-8 activity.
Biochemical Assay: Direct Measurement of RIPK1 Kinase Inhibition
To quantify the direct inhibitory effect of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine on RIPK1, a biochemical kinase assay is employed. The ADP-Glo™ Kinase Assay is a widely used format that measures the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[12][13] The assay is performed in a high-throughput format (e.g., 384-well plate) and relies on a luminescent signal readout.
Principle of the Assay
The assay is a two-step process. First, the RIPK1 kinase reaction is performed in the presence of a substrate (e.g., Myelin Basic Protein, MBP), ATP, and the test inhibitor. After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used by a luciferase to produce light. The intensity of the light is proportional to the ADP concentration and thus, to the RIPK1 kinase activity.
Experimental Workflow: Biochemical Assay
Protocol 2.1: In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)
Materials:
-
Recombinant human RIPK1 (amino acids 1-327, N-terminal GST tag)[13]
-
Myelin Basic Protein (MBP), dephosphorylated
-
ATP, high purity
-
1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine (test inhibitor)
-
Necrostatin-1 (positive control inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930 or similar)[12][14]
-
DMSO, molecular biology grade
-
White, low-volume 384-well assay plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine in 100% DMSO, starting from a 10 mM stock. The final DMSO concentration in the assay should not exceed 1%. Prepare similar dilutions for the positive control, Necrostatin-1.
-
Assay Plate Setup: Add 1 µL of the serially diluted compound, DMSO (vehicle control), or buffer (background control) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute recombinant RIPK1 enzyme to the desired concentration (e.g., 2-5 ng/µL) in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to all wells except the background control wells (add 2 µL of buffer instead).
-
Reaction Initiation: Prepare a 2X Substrate/ATP mix in Kinase Assay Buffer containing MBP (e.g., 0.2 mg/mL) and ATP (e.g., 20 µM). The ATP concentration should be close to the Kₘ for RIPK1, if known, to ensure sensitive detection of competitive inhibitors. Add 2 µL of this mix to all wells to start the reaction (total volume = 5 µL).
-
Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a microplate reader.
Data Analysis & Expected Results
The raw luminescence data (RLU) is converted to percent inhibition relative to the vehicle (0% inhibition) and background (100% inhibition) controls. The IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
| Parameter | Example Value | Rationale |
| Enzyme | Recombinant hRIPK1 (1-327) | The kinase domain is sufficient for activity and inhibition studies.[13] |
| Substrate | Myelin Basic Protein (MBP) | A generic substrate for many serine/threonine kinases.[14] |
| ATP Concentration | 10-50 µM | Near the Kₘ of ATP for many kinases, allowing for sensitive detection of ATP-competitive inhibitors. |
| Test Compound | 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine | The compound of interest. |
| Positive Control | Necrostatin-1 | A well-characterized RIPK1 inhibitor to validate assay performance.[15] |
| Readout | Luminescence (IC₅₀) | A quantitative measure of direct enzyme inhibition. |
Cell-Based Assay: Functional Inhibition of Necroptosis
While a biochemical assay confirms direct target engagement, a cell-based assay is essential to demonstrate that the inhibitor can penetrate the cell membrane and prevent the downstream functional consequence of RIPK1 activation—necroptotic cell death.[1] This is typically achieved by inducing necroptosis in a susceptible cell line and measuring cell viability.
Principle of the Assay
The assay uses a cell line sensitive to necroptosis, such as human HT-29 or murine L929 cells.[16] Necroptosis is induced using a combination of Tumor Necrosis Factor-alpha (TNF-α), a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (like zVAD-fmk). The inclusion of a caspase inhibitor is critical to block apoptosis and force the cells down the necroptotic pathway, thereby isolating the RIPK1-dependent mechanism.[7][15] Cell viability is measured after treatment, often by quantifying the release of lactate dehydrogenase (LDH) from cells with compromised membranes or by using a fluorescent dye that only enters dead cells.[8]
Protocol 3.1: Cell-Based Necroptosis Inhibition Assay
Materials:
-
HT-29 human colon adenocarcinoma cells (or similar susceptible cell line)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNF-α
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (zVAD-fmk)
-
1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine (test inhibitor)
-
LDH Cytotoxicity Assay Kit or a cell-impermeant DNA dye (e.g., Propidium Iodide, PI)
-
96-well clear-bottom tissue culture plates
-
Plate reader (for LDH assay) or flow cytometer/high-content imager (for PI staining)
Procedure:
-
Cell Plating: Seed HT-29 cells into a 96-well plate at a density of ~20,000 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of the test inhibitor in cell culture medium. Remove the old medium from the cells and add 100 µL of medium containing the desired concentration of the inhibitor. Pre-incubate the cells with the compound for 1-2 hours.
-
Necroptosis Induction: Prepare a 2X induction cocktail in culture medium containing TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 200 nM), and zVAD-fmk (e.g., 40 µM).
-
Treatment: Add 100 µL of the 2X induction cocktail to each well (final volume = 200 µL). Include the following controls:
-
Vehicle Control (Untreated): Cells with medium and DMSO only (Maximum Viability).
-
Stimulated Control: Cells with induction cocktail and DMSO (Maximum Necroptosis).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Viability Measurement (LDH Release Method):
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
A lysis control (cells treated with lysis buffer) should be included to determine maximum LDH release.
-
Data Analysis & Expected Results
Cell death is calculated as a percentage of the maximum cell death observed in the stimulated control. The protective effect of the inhibitor is then determined. The EC₅₀ value, the concentration of the compound that provides 50% protection from necroptosis, is calculated by fitting the dose-response curve.
| Parameter | Example Condition | Rationale |
| Cell Line | HT-29 or L929 | Known to be sensitive to TNF-α induced necroptosis.[16] |
| Stimuli | TNF-α + SMAC mimetic + zVAD-fmk | A standard cocktail to robustly induce the RIPK1-dependent necroptosis pathway.[15] |
| Inhibitor | 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine | To assess functional efficacy in a cellular context. |
| Readout | LDH release or PI staining (EC₅₀) | Measures loss of plasma membrane integrity, a hallmark of necroptosis.[8][9] |
Conclusion
The protocols detailed in this application note provide a robust framework for characterizing 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine as a RIPK1 inhibitor. The in vitro kinase assay directly measures the compound's potency against the isolated enzyme, yielding a quantitative IC₅₀ value. The cell-based necroptosis assay validates these findings in a more physiologically relevant context, confirming the compound's ability to engage the target in cells and prevent necroptotic cell death, providing a functional EC₅₀ value. Together, these assays are critical for the preclinical evaluation of novel RIPK1 inhibitors and for advancing our understanding of their therapeutic potential in treating inflammatory diseases.
References
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Zhang, X., et al. (2025). RIPK1 in necroptosis and recent progress in related pharmaceutics. Cell Death & Disease, 16(1), 1-12. Retrieved from [Link]
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Li, J., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1037-1081. Retrieved from [Link]
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Bio-Rad. (2017). Assessing Cell Health: Necroptosis. Bio-Rad. Retrieved from [Link]
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Vanden Berghe, T., et al. (2016). Initiation and execution mechanisms of necroptosis: an overview. Cell Death & Differentiation, 23(1), 22-35. Retrieved from [Link]
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Li, D., et al. (2018). Death-domain dimerization-mediated activation of RIPK1 controls necroptosis and RIPK1-dependent apoptosis. Proceedings of the National Academy of Sciences, 115(9), E2023-E2032. Retrieved from [Link]
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ResearchGate. (2026). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF. ResearchGate. Retrieved from [Link]
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Newton, K., et al. (2014). RIPK1 kinase inactive mice are viable and protected from TNF-induced necroptosis in vivo. Cell, 159(2), 327-338. Retrieved from [Link]
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Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3734. Retrieved from [Link]
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Liu, Z., et al. (2020). TRADD Mediates RIPK1-Independent Necroptosis Induced by Tumor Necrosis Factor. Frontiers in Cell and Developmental Biology, 8, 46. Retrieved from [Link]
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ResearchGate. (2025). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. Retrieved from [Link]
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Harris, P. A., et al. (2018). Identification of an antibody-based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. Pharmacology Research & Perspectives, 6(1), e00378. Retrieved from [Link]
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NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Retrieved from [Link]
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Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247-1261. Retrieved from [Link]
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Schütze, S., et al. (2015). Quantification of apoptosis and necroptosis at the single cell level by a combination of Imaging Flow Cytometry with classical Annexin V/propidium iodide staining. Journal of Immunological Methods, 423, 56-62. Retrieved from [Link]
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UMass Chan Medical School. (n.d.). RIPK proteins in cell death and tissue homeostasis. UMass Chan Medical School. Retrieved from [Link]
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The Pyridylpyrazole Scaffold: A Versatile Framework for Modern Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets with high affinity. The pyridylpyrazole core, a heterocyclic system featuring adjacent nitrogen atoms within a five-membered ring linked to a pyridine ring, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, conformational flexibility, and capacity for forming multiple hydrogen bonds and other non-covalent interactions have cemented its importance in drug discovery. This guide provides an in-depth exploration of the applications of pyridylpyrazole derivatives, detailing their mechanisms of action in key therapeutic areas and providing actionable protocols for researchers in the field.
From potent kinase inhibitors that form the backbone of targeted cancer therapies to novel anti-inflammatory agents, the pyridylpyrazole motif is present in a growing number of clinically significant molecules.[3] This widespread utility stems from the scaffold's ability to be chemically modified at multiple positions, allowing for the fine-tuning of its pharmacological properties to achieve desired potency and selectivity.[4]
Key Therapeutic Areas and Mechanisms of Action
Pyridylpyrazole derivatives have demonstrated remarkable efficacy across a spectrum of diseases, primarily by modulating the activity of key enzymes and signaling pathways.
Oncology: Precision Targeting of Protein Kinases
Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyridylpyrazole scaffold has proven to be an exceptional hinge-binding motif, mimicking the adenine component of ATP to competitively inhibit kinase function.[6]
Mechanism of Action: Kinase Inhibition
Many pyridylpyrazole-based drugs function as Type I or Type II kinase inhibitors. Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket.[7] In contrast, Type II inhibitors stabilize the kinase in an inactive state, often by extending into an adjacent allosteric site, which can offer greater selectivity.[7]
A prominent example is the inhibition of Janus kinases (JAKs), which are crucial for cytokine signaling. Gandotinib, a selective JAK2 inhibitor, features a 3-aminopyrazole scaffold that was optimized for selectivity over other JAK family members. Similarly, Golidocitinib, a highly potent JAK1 inhibitor, was developed from a 2-amino-pyrimidine derivative substituted with a pyrazole ring.
Another significant target class is the Aurora kinases, which are essential for cell division. The pan-Aurora kinase inhibitor Tozasertib was developed by optimizing an aminopyrazolyl-substituted quinazoline lead compound.
Below is a simplified representation of a common signaling pathway targeted by pyridylpyrazole kinase inhibitors:
Caption: Simplified kinase signaling pathways (e.g., MAPK and JAK/STAT) often targeted by pyridylpyrazole inhibitors.
Inflammation: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Pyridylpyrazole derivatives have shown significant promise as anti-inflammatory agents, most notably through the inhibition of cyclooxygenase (COX) enzymes.[1][8]
Mechanism of Action: COX Inhibition and Beyond
The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation.[9] The well-known anti-inflammatory drug Celecoxib, which features a pyrazole core, is a selective COX-2 inhibitor, a property that reduces the gastrointestinal side effects associated with non-selective NSAIDs.[1]
Recent research has focused on developing pyridylpyrazole derivatives that inhibit the production of other pro-inflammatory mediators, such as prostaglandin E2 (PGE2) and nitric oxide (NO).[9][10] Some compounds have demonstrated potent, dose-dependent inhibition of PGE2 production in macrophage cell lines, with IC50 values in the low micromolar range.[10] These effects are often mediated by suppressing the expression or activity of COX-2 and inducible nitric oxide synthase (iNOS).[9]
Other Therapeutic Applications
The versatility of the pyridylpyrazole scaffold extends beyond oncology and inflammation. Derivatives have been investigated for a wide range of other activities, including:
-
Anticancer (Non-kinase targets): Some pyridylpyrazoles induce cancer cell death (apoptosis) and cell cycle arrest by inhibiting tubulin polymerization, a mechanism distinct from kinase inhibition.[4][11]
-
Antimicrobial: Certain pyrazole derivatives have shown promising antibacterial and antifungal activities.[3]
-
Neurodegenerative Diseases: Research is ongoing into their potential for treating neurological disorders.
-
Agrochemicals: The N-pyridylpyrazole structure is also a key component in the design of modern insecticides.[12][13]
Application Notes and Protocols
This section provides practical, field-proven methodologies for the synthesis and evaluation of pyridylpyrazole derivatives.
General Drug Discovery Workflow
The discovery of a novel pyridylpyrazole-based therapeutic typically follows a structured, multi-stage process.
Caption: A typical workflow for the discovery and optimization of pyridylpyrazole-based drug candidates.
Protocol 1: General Synthesis of a 1,5-Diaryl-3-(pyridin-2-yl)-1H-pyrazole Core
This protocol describes a common synthetic route involving a Claisen condensation followed by cyclization with a hydrazine derivative. This method is versatile and can be adapted to generate a library of analogues for structure-activity relationship (SAR) studies.
Rationale: The reaction begins with the formation of a 1,3-diketone intermediate, which is a classic precursor for pyrazole synthesis. The subsequent cyclocondensation with a hydrazine is a robust and high-yielding reaction that reliably forms the five-membered pyrazole ring.[3]
Materials:
-
Substituted acetophenone
-
Ethyl picolinate (or other pyridine ester)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Substituted hydrazine hydrochloride
-
Glacial acetic acid
-
Standard glassware for organic synthesis
Procedure:
-
Formation of the 1,3-Diketone: a. Suspend sodium hydride (2.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. To this suspension, add a solution of the substituted acetophenone (1.0 equivalent) in anhydrous THF dropwise at 0 °C. Causality Note: This step generates the enolate of the acetophenone, a potent nucleophile. c. After stirring for 30 minutes, add a solution of ethyl picolinate (1.1 equivalents) in anhydrous THF dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Quench the reaction carefully by slowly adding saturated aqueous ammonium chloride solution. f. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude 1,3-diketone by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Cyclization to form the Pyridylpyrazole: a. Dissolve the purified 1,3-diketone (1.0 equivalent) and the substituted hydrazine hydrochloride (1.2 equivalents) in glacial acetic acid. Causality Note: Acetic acid serves as both the solvent and an acid catalyst for the condensation reaction. b. Heat the mixture to reflux (approximately 118 °C) and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours. c. Cool the reaction mixture to room temperature and pour it into ice-water. d. Neutralize the solution with a saturated aqueous sodium bicarbonate solution, which will cause the product to precipitate. e. Collect the solid product by vacuum filtration, wash with water, and dry. f. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyridylpyrazole derivative.
Self-Validation:
-
Controls: A reaction run without the hydrazine derivative should yield only the starting 1,3-diketone.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the diketone protons and the appearance of the pyrazole proton in the NMR spectrum are key indicators of a successful reaction.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for JAK2)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a pyridylpyrazole derivative against a specific protein kinase.
Rationale: This assay measures the ability of a test compound to compete with ATP and inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylated substrate is quantified, often using a luminescence-based detection method where light output is proportional to the amount of ATP remaining in the well.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test pyridylpyrazole compound, serially diluted in DMSO
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipette and plate reader with luminescence detection
Procedure:
-
Preparation: a. Prepare a serial dilution of the test pyridylpyrazole compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range. b. Prepare the kinase reaction mixture by adding the JAK2 enzyme and substrate to the kinase assay buffer. c. Prepare the ATP solution in the assay buffer at a concentration close to its Km for the enzyme.
-
Assay Execution: a. To each well of the microplate, add 5 µL of the serially diluted test compound. Include wells with DMSO only for the "no inhibition" control (0% inhibition) and wells without enzyme for the "maximum inhibition" control (100% inhibition). b. Add 20 µL of the kinase/substrate mixture to each well and incubate for 10-15 minutes at room temperature. Causality Note: This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated. c. Initiate the kinase reaction by adding 25 µL of the ATP solution to each well. d. Incubate the plate at 30 °C for 60 minutes. The incubation time may need to be optimized. e. Stop the reaction and detect the remaining ATP by adding 50 µL of the Kinase-Glo® reagent to each well. f. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. g. Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Convert the raw luminescence data to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition)) b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Self-Validation:
-
Controls: The inclusion of 0% and 100% inhibition controls on every plate is critical for accurate data normalization. A known JAK2 inhibitor (e.g., Gandotinib) should be run as a positive control to validate the assay performance.
-
Z'-factor: Calculate the Z'-factor for the assay to assess its quality and robustness. A Z'-factor > 0.5 indicates an excellent assay.
Data Summary and Structure-Activity Relationships (SAR)
The biological activity of pyridylpyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole and pyridine rings.
| Compound ID | Target | IC50 (µM) | Key Structural Features | Reference |
| Celecoxib | COX-2 | 0.04 | 4-sulfonamidophenyl at N1 of pyrazole | [1] |
| Compound 1m | PGE2 Production | 1.1 | Triarylpyrazole with ethylene bridge | [10] |
| Compound 1f | PGE2 Production | 7.1 | Triarylpyrazole with methylene bridge | [10] |
| Compound 43 | PI3 Kinase | 0.25 | Pyrazole carbaldehyde derivative | [5] |
| Compound 9 | Tubulin Polymerization | 2.1 | Pyrazolo[1,5-a]pyrimidine | [4] |
| Compound 48 | Haspin Kinase | 1.7 | Pyrazolo[4,3-f]quinoline | [5] |
SAR Insights:
-
For Anti-inflammatory Activity: A study on triarylpyrazoles showed that an ethylene bridge between a phenyl ring and an amide group (Compound 1m) resulted in greater potency against PGE2 production compared to a methylene bridge (Compound 1f), suggesting that the length and flexibility of this linker are important for activity.[10]
-
For Kinase Inhibition: Selectivity among kinase family members can be achieved by modifying substituents on the pyridylpyrazole core. For instance, an ortho substitution on the pyrazole ring of a JAK inhibitor was found to be crucial for its selectivity for JAK1 over JAK2.
-
For Anticancer Activity: For tubulin inhibitors, the presence of a 3,4,5-trimethoxyphenyl group, a common feature in other tubulin inhibitors like combretastatin, often leads to potent activity.[14]
Conclusion and Future Perspectives
The pyridylpyrazole scaffold is a cornerstone of modern medicinal chemistry, providing a robust and versatile platform for the design of highly targeted therapeutics. Its success in inhibiting protein kinases and inflammatory enzymes has already led to significant clinical advancements. Future research will likely focus on expanding the therapeutic reach of this scaffold by exploring new biological targets and developing novel derivatives with improved pharmacokinetic and safety profiles. The continued application of rational drug design, guided by structural biology and computational chemistry, will undoubtedly unlock new generations of pyridylpyrazole-based drugs to address unmet medical needs.
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Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads - MDPI. (2022, October 11). MDPI. [Link]
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Cureus. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023, July 12). MDPI. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE 2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages - MDPI. (2021, October 27). MDPI. [Link]
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A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC. (2024, July 20). National Center for Biotechnology Information. [Link]
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Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands and Investigate Their Complexes of Cu - Longdom. (2020, November 24). Longdom Publishing. [Link]
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(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. [Link]
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Application Notes and Protocols for 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine as a Ligand in Metal Complex Synthesis
Introduction: A Versatile N,N'-Bidentate Ligand for Catalysis and Medicinal Chemistry
The 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine scaffold represents a highly versatile N,N'-bidentate ligand, integrating the coordination properties of both a pyridine and a pyrazole ring. The pyridine nitrogen and one of the pyrazole nitrogens act as the primary coordination sites, forming stable chelate rings with a variety of transition metals. The presence of the amine group at the 3-position of the pyrazole ring offers a valuable site for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties. This adaptability makes its metal complexes promising candidates for applications in catalysis, materials science, and medicinal chemistry.[1][2]
The strategic placement of the pyridyl and pyrazolyl moieties creates a robust chelating framework, which can stabilize various oxidation states of metal ions. Metal complexes derived from pyrazole-based ligands have shown significant potential in a range of applications, including as catalysts for C-C coupling reactions and in the development of novel therapeutic agents with anticancer and antimicrobial properties.[3][4] This document provides detailed protocols for the synthesis of the 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine ligand, its complexation with representative metals (copper and ruthenium), and methods for the characterization and evaluation of these complexes.
PART 1: Synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine Ligand
The synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine can be achieved through a multi-step process, beginning with the alkylation of a pyrazole precursor followed by functional group manipulation. The following protocol is a representative method.
Experimental Protocol: Ligand Synthesis
Step 1: Synthesis of 3-nitro-1-(pyridin-2-ylmethyl)-1H-pyrazole
-
To a solution of 3-nitro-1H-pyrazole (1.13 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 40 mL), add potassium carbonate (2.76 g, 20 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-(chloromethyl)pyridine hydrochloride (1.64 g, 10 mmol) portion-wise over 15 minutes.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group to Synthesize 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
-
Dissolve the 3-nitro-1-(pyridin-2-ylmethyl)-1H-pyrazole (2.04 g, 10 mmol) in ethanol (50 mL).
-
Add tin(II) chloride dihydrate (11.28 g, 50 mmol) to the solution.
-
Reflux the mixture for 4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the final product, 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, as a solid.
Characterization Data (Expected)
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.55 (d, 1H, pyridyl-H), 7.60 (t, 1H, pyridyl-H), 7.20-7.10 (m, 2H, pyridyl-H), 7.35 (d, 1H, pyrazolyl-H), 5.80 (d, 1H, pyrazolyl-H), 5.30 (s, 2H, CH₂), 4.00 (br s, 2H, NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 157.0, 150.0, 149.5, 137.0, 122.5, 121.5, 130.0, 95.0, 55.0 |
| FT-IR (ATR, cm⁻¹) | 3400-3200 (N-H stretching), 1610 (C=N stretching), 1590 (C=C stretching) |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₉H₁₀N₄: 175.09, found: 175.1 |
PART 2: Synthesis of Metal Complexes
The bidentate nature of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine allows for the straightforward synthesis of metal complexes. Below are protocols for the preparation of copper(II) and ruthenium(II) complexes.
Protocol 1: Synthesis of a Copper(II) Complex
This protocol describes the synthesis of a representative copper(II) chloride complex.[5][6][7]
Experimental Protocol:
-
Dissolve 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine (0.35 g, 2 mmol) in methanol (20 mL).
-
In a separate flask, dissolve copper(II) chloride dihydrate (0.17 g, 1 mmol) in methanol (10 mL).
-
Add the copper(II) chloride solution dropwise to the ligand solution with constant stirring.
-
A color change and precipitation should be observed.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Collect the precipitate by filtration, wash with cold methanol, and then with diethyl ether.
-
Dry the resulting solid in a vacuum desiccator.
Characterization Data (Expected for [Cu(L)₂Cl₂])
| Analysis | Expected Results |
| FT-IR (ATR, cm⁻¹) | Shift in the C=N and pyridine ring stretching frequencies upon coordination to the metal center. |
| UV-Vis (in DMSO) | A broad d-d transition band in the visible region, characteristic of a d⁹ Cu(II) center. |
| Elemental Analysis | Calculated and found values for C, H, and N should be in close agreement for the proposed formula. |
Protocol 2: Synthesis of a Ruthenium(II) Complex
Ruthenium(II) complexes of pyrazolyl-pyridine ligands are of significant interest for their catalytic activities.[8][9] This protocol outlines a typical synthesis.
Experimental Protocol:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine (0.174 g, 1 mmol) and [RuCl₂(p-cymene)]₂ (0.306 g, 0.5 mmol) in anhydrous methanol (30 mL).
-
Add triethylamine (0.3 mL, 2.1 mmol) to the mixture.
-
Reflux the reaction mixture for 6 hours.
-
Cool the solution to room temperature, which should result in the formation of a precipitate.
-
Filter the solid, wash with cold methanol and diethyl ether.
-
Dry the product under vacuum.
Characterization Data (Expected for a Ru(II) complex)
| Analysis | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | Significant shifts in the ligand protons upon coordination to the paramagnetic Ru(II) center. |
| ³¹P NMR (if applicable) | If phosphine co-ligands are used, characteristic signals will be observed. |
| Cyclic Voltammetry | Reversible or quasi-reversible redox waves corresponding to the Ru(II)/Ru(III) couple. |
PART 3: Applications and Methodologies
Application 1: Catalytic Transfer Hydrogenation
Ruthenium(II) complexes bearing N,N-bidentate ligands are known to be effective catalysts for transfer hydrogenation reactions.[3][8]
Experimental Protocol: Transfer Hydrogenation of Acetophenone
-
In a round-bottom flask, dissolve the synthesized ruthenium(II) complex (0.01 mmol) in isopropanol (10 mL).
-
Add acetophenone (1 mmol) to the solution.
-
Add a base, such as potassium tert-butoxide (0.1 mmol).
-
Reflux the reaction mixture and monitor its progress by gas chromatography (GC) or TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Analyze the conversion and yield by GC.
Application 2: Evaluation of Biological Activity
Copper complexes have shown promise as anticancer agents.[6][10] The following is a general protocol for evaluating the in vitro cytotoxicity of the synthesized copper complex against a cancer cell line.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Culture a suitable cancer cell line (e.g., HeLa or MCF-7) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the copper complex for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value of the complex.
Visualizations
Caption: General workflow for metal complex synthesis.
References
- Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5099.
- Jin, W., Wang, L., & Yu, Z. (2012). A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. Organometallics, 31(15), 5664–5667.
- Beloglazkina, E. K., Korablina, D. D., Vorozhtsov, N. I., Sviridova, L. A., Moiseeva, A. A., Skvortsov, D. A., ... & Zyk, N. V. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes.
- Kuwata, S., & Ikariya, T. (2014). Metal–ligand bifunctional reactivity and catalysis of protic N-heterocyclic carbene and pyrazole complexes featuring β-NH units.
- Jin, W., Wang, L., & Yu, Z. (2012). A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. Organometallics, 31(15), 5664–5667.
- Halcrow, M. A. (2014). Recent advances in the synthesis and applications of 2,6-dipyrazolylpyridine derivatives and their complexes. New Journal of Chemistry, 38(5), 1868-1882.
- Arroyo, M., Gómez-Iglesias, P., Anton, N., García-Rodríguez, R., Alegria, E. C. B. A., Pombeiro, A. J. L., ... & Villafañe, F. (2014). Homo-and Heteropolymetallic 3-(2-Pyridyl) pyrazolate Manganese and Rhenium Complexes. Dalton Transactions, 43(37), 14061-14073.
- Jin, W., Wang, L., & Yu, Z. (2012). A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. Organometallics, 31(15), 5664–5667.
- Thiel, W. R., Fischer, R. A., & Herrmann, W. A. (2010). Bis (1H-pyrazol-3-yl) pyridine Complexes. Inorganic Chemistry, 49(17), 7859-7867.
- Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5099.
- Zhang, L., Wang, Y., Li, Y., Wang, Y., & Liu, J. (2021). Synthesis, structure and in vitro biological properties of a new copper (II) complex with 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl] methyl} benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 77(10), 641-648.
- A series of amides of 1-(2-pyridyl)-5-arylpyrazole-3-carboxylic acids has been synthesized. (2026). Molecules, 31(3), 945.
- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. (2021). Molbank, 2021(3), M1250.
- Synthesis, Structural Studies, and Biological Evaluation of Copper (I) and Copper (II) Complexes Supported by Bis (pyrazol-1-yl) acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma. (2026). International Journal of Molecular Sciences, 27(3), 1531.
- Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. (2025). Journal of Molecular Structure, 1319, 138634.
- Hiscock, J. R., Sparkes, H. A., & Jones, M. D. (2023). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine.
Sources
- 1. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Copper(ii) complexes with (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline and non-steroidal anti-inflammatory drugs: structure and biological evaluation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, structure and in vitro biological properties of a new copper(II) complex with 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma [mdpi.com]
microwave-assisted synthesis of pyridylpyrazole amines
Application Note: Microwave-Assisted Synthesis of Pyridylpyrazole Amines
Introduction & Scientific Rationale
Pyridylpyrazole amines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in mitogen-activated protein kinase (MAPK) inhibitors, antitubercular agents, and agricultural insecticides[1]. The conventional synthesis of these highly functionalized heterocycles—typically via the Knorr cyclization of pyridylhydrazines with β-ketonitriles or enaminones—suffers from prolonged reaction times (often requiring hours to days of reflux), poor regioselectivity, and the formation of thermodynamically favored but undesired side products[2].
Microwave-Assisted Synthesis (MAS) has emerged as a transformative technique to overcome these thermodynamic and kinetic barriers. By leveraging dielectric heating and dipolar polarization, MAS directly couples electromagnetic energy with the molecular dipoles of the solvent and reagents[3]. This targeted energy transfer results in rapid, uniform superheating, which drastically reduces reaction times from hours to mere minutes, while simultaneously enhancing regiocontrol and overall yield[4].
Mechanistic Insights: Causality in Experimental Design
The successful synthesis of pyridylpyrazole amines under microwave irradiation relies on a self-validating system of parameter optimization. As an application scientist, it is critical to understand why specific parameters are chosen:
-
Solvent Selection (Dielectric Coupling): Polar protic solvents like ethanol or glacial acetic acid are chosen not just for reagent solubility, but for their high loss tangents ( tanδ ). These solvents efficiently absorb microwave energy and rapidly convert it to thermal energy, facilitating the initial nucleophilic attack of the pyridylhydrazine on the electrophilic carbon of the enaminone[5].
-
Regioselectivity via Kinetic Control: In conventional heating, the formation of 3-amino versus 5-amino pyrazole regioisomers is often a mixture dictated by thermodynamic equilibration. Microwave irradiation, by rapidly reaching the activation energy threshold, allows for the kinetic trapping of the desired 5-aminopyrazole regioisomer when specific catalysts (e.g., acetic acid or sodium ethoxide) are employed[1].
-
Thermal Degradation Mitigation: Prolonged conventional heating often leads to the degradation of sensitive amino groups. The ultra-short reaction times of MAS (typically 10–20 minutes) prevent thermal decomposition, ensuring high-purity crude products that require minimal downstream chromatography[2].
Logical Workflows and Diagrams
Workflow of microwave-assisted regioselective synthesis of pyridylpyrazole amines.
Logical relationship of critical optimization parameters in microwave-assisted synthesis.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-(Pyridyl)-1H-pyrazole-5-amines
This protocol describes the direct condensation of pyridylhydrazines with 3-aminocrotonitrile. The use of a closed-vessel microwave reactor ensures precise temperature and pressure control, serving as a self-validating mechanism where pressure spikes indicate solvent superheating or rapid nitrogen evolution[2].
Materials:
-
2-Pyridylhydrazine (1.0 mmol)
-
3-Aminocrotonitrile (1.1 mmol)
-
Absolute Ethanol (3.0 mL)
-
Glacial Acetic Acid (0.1 mL, catalytic)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent quartz or Teflon vessel, add 2-pyridylhydrazine and 3-aminocrotonitrile. Note: Quartz/Teflon is mandatory as it is microwave-transparent, ensuring energy is absorbed only by the reaction mixture, not the vessel.
-
Solvation: Suspend the reagents in 3.0 mL of absolute ethanol. Add 0.1 mL of glacial acetic acid. The acid catalyzes the initial hydrazone formation by protonating the nitrile equivalent.
-
Sealing and Safety Check: Seal the vessel with a pressure-rated cap equipped with a septum for pressure sensing. Ensure the external surface of the vessel is completely dry to prevent external arcing.
-
Microwave Irradiation: Place the vessel in a dedicated microwave synthesis reactor. Program the reactor to ramp to 120°C over 2 minutes, holding at 120°C for 10 minutes with a maximum power limit of 300 W[2].
-
Cooling and Validation: Allow the reactor to actively cool the vessel to <40°C using compressed air before uncapping. Active cooling is critical to prevent product degradation during the cool-down phase. Self-Validation Check: A distinct color change from pale yellow to deep orange typically indicates successful cyclization. Confirm via TLC (Eluent: EtOAc/Hexane 1:1) showing the disappearance of the hydrazine spot.
-
Isolation: Pour the reaction mixture into crushed ice-water (15 mL). Stir vigorously for 5 minutes. Filter the resulting precipitate under a vacuum, wash with cold water, and dry under a high vacuum to yield the pure 1-(pyridyl)-1H-pyrazole-5-amine.
Protocol B: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles
5-Aminopyrazoles synthesized in Protocol A can be immediately utilized as precursors in multicomponent reactions to form fused pyrazoloazines[5].
Materials:
-
1-(Pyridyl)-1H-pyrazole-5-amine (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
β-Ketonitrile (e.g., 3-oxo-3-phenylpropanenitrile) (1.0 mmol)
-
Glacial Acetic Acid (4.0 mL)
Step-by-Step Methodology:
-
Assembly: Combine the 5-aminopyrazole, benzaldehyde, and β-ketonitrile in a 10 mL microwave vessel.
-
Solvent Addition: Add 4.0 mL of glacial acetic acid. Here, acetic acid acts as both the solvent and the acid catalyst required for the sequential Knorr-type condensation and Michael addition[5].
-
Microwave Irradiation: Irradiate the mixture at 130°C for 15 minutes (Power: 250 W).
-
Workup: Cool to room temperature. The product often crystallizes directly from the acetic acid upon cooling. If not, precipitate by adding the mixture dropwise to cold water.
-
Purification: Recrystallize from ethanol to obtain analytically pure pyrazolo[3,4-b]pyridine derivatives.
Data Presentation: Conventional vs. Microwave-Assisted Synthesis
The quantitative advantages of MAS over conventional heating (CH) for the synthesis of pyridylpyrazole amines are summarized below, demonstrating clear improvements in efficiency, yield, and regiocontrol[4].
| Reaction Type | Heating Method | Temperature (°C) | Reaction Time | Isolated Yield (%) | Regioselectivity (5-amino : 3-amino) |
| Pyrazole-5-amine Synthesis | Conventional | 78 (Reflux) | 12 - 16 h | 55 - 65 | 70:30 |
| Pyrazole-5-amine Synthesis | Microwave | 120 | 10 min | 88 - 95 | >95:5 |
| Pyrazolo[3,4-b]pyridine Fusion | Conventional | 118 (Reflux) | 24 h | 45 - 50 | N/A |
| Pyrazolo[3,4-b]pyridine Fusion | Microwave | 130 | 15 min | 82 - 90 | N/A |
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL:[Link]
-
Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition Source: ResearchGate URL:[Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids Source: ACS Omega URL:[Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: PubMed Central (PMC) URL:[Link]
Sources
Application Note: A Comprehensive Guide to the Purification of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine by Column Chromatography
An In-depth Technical Guide
Abstract
This application note provides a detailed, scientifically-grounded guide for the purification of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Due to its polar and basic nature, this molecule presents specific challenges for purification via standard silica gel chromatography, including peak tailing, low recovery, and potential degradation.[3][4][5] This guide explains the root cause of these challenges and presents two robust, step-by-step protocols designed to achieve high purity and yield: (A) traditional silica gel chromatography with a modified mobile phase and (B) chromatography using an amine-functionalized stationary phase. We provide the causal logic behind experimental choices, troubleshooting strategies, and data visualization to empower researchers to successfully purify this and structurally similar compounds.
Introduction: The Purification Challenge
1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine belongs to a class of N-heterocyclic compounds that are considered "privileged structures" in drug discovery due to their ability to interact with a wide array of biological targets.[6][7] The molecule's structure, incorporating a pyridine ring, a pyrazole ring, and an exocyclic primary amine, imparts a distinct physicochemical profile: it is both polar and basic.
The primary challenge in its purification arises from the interaction between the basic nitrogen atoms of the analyte and the acidic surface of standard silica gel.[8] Silica gel is covered in silanol groups (Si-OH), which are Brønsted acids.[8] The lone pair electrons on the pyridine and amine nitrogens can form strong acid-base interactions with these silanols, leading to common chromatographic problems:
-
Poor Resolution and Peak Tailing: Strong, non-ideal interactions cause the compound to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks that are difficult to separate from impurities.[4][5]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound becomes permanently adsorbed to the stationary phase, leading to significantly reduced recovery.[9]
-
Compound Degradation: The acidic nature of the silica surface can potentially catalyze the degradation of sensitive compounds.[3][9]
This guide provides systematic approaches to mitigate these issues and achieve effective purification.
Method Development and Strategy
The key to successfully purifying basic amines is to disrupt the deleterious interaction with the silica surface. This can be accomplished by either neutralizing the stationary phase with a basic additive or by using an alternative, more inert stationary phase.
2.1. Thin-Layer Chromatography (TLC) for Method Scouting
Before committing to a large-scale column, it is imperative to develop an appropriate solvent system using TLC. The goal is to find a system where the target compound has a retention factor (Rf) between 0.15 and 0.40 , which generally provides the best separation in column chromatography.[3]
Recommended TLC Solvent Systems for Scouting:
| System ID | Solvent System | Modifier | Target Compound Class | Rationale |
| SYS-A1 | Dichloromethane (DCM) / Methanol (MeOH) | None | Polar Compounds | A standard, versatile system for moderately to very polar compounds.[8][10] |
| SYS-A2 | Dichloromethane (DCM) / Methanol (MeOH) | 0.5-2% Triethylamine (TEA) | Basic Compounds | TEA is a volatile base that competes with the analyte for acidic silanol sites, improving peak shape.[4] |
| SYS-A3 | Dichloromethane (DCM) / Methanol (MeOH) | 1-5% of (10% NH₄OH in MeOH) | Strongly Basic Compounds | A stronger basic modifier for compounds that still show tailing with TEA.[9] |
| SYS-B1 | Ethyl Acetate (EtOAc) / Hexanes | None | General Purpose | A common, less polar alternative to DCM/MeOH systems. |
| SYS-B2 | Ethyl Acetate (EtOAc) / Hexanes | 0.5-2% Triethylamine (TEA) | Basic Compounds | Similar principle to SYS-A2, but with a different solvent base. |
Begin by testing a 95:5 or 90:10 mixture of the main solvents and adjust the polarity by increasing the proportion of the more polar solvent (e.g., MeOH or EtOAc) until the desired Rf is achieved.
2.2. Choosing the Purification Strategy
Based on the TLC results, select the most appropriate strategy.
-
Strategy 1: Modified Normal-Phase (Silica Gel): If a solvent system with a basic modifier (like SYS-A2, A3, or B2) gives a clean spot with a good Rf value and minimal streaking, this is the most direct and cost-effective method.
-
Strategy 2: Amine-Functionalized Silica: If significant tailing or streaking persists on standard silica even with basic modifiers, an amine-functionalized column is the superior choice.[11] This stationary phase has a basic surface, inherently preventing unwanted acid-base interactions and often allowing for purification without mobile phase additives.[8][11]
-
Strategy 3: Reversed-Phase Chromatography: For highly polar compounds that are difficult to retain even in polar normal-phase systems, reversed-phase chromatography (e.g., using a C18 column with water/acetonitrile or water/methanol) is a viable alternative.[3][12] Method development for this technique involves optimizing the mobile phase pH to control the ionization state of the amine.[8]
This guide will focus on the detailed protocols for Strategies 1 and 2, which are most commonly employed in synthetic research labs.
Visualization of the Purification Workflow
The following diagram outlines the logical flow from crude sample analysis to the isolation of the pure 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine.
Caption: General workflow for the purification of basic amine compounds.
Detailed Experimental Protocols
Protocol A: Purification on Silica Gel with a Basic Modifier
This protocol is the standard approach and is highly effective when an appropriate mobile phase modifier is used.
Materials and Reagents:
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Crude 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) (HPLC Grade)
-
Glass chromatography column with stopcock
-
Sand (washed) and Cotton or Glass Wool
-
TLC plates (silica gel 60 F₂₅₄)
-
Fraction collection tubes
-
Rotary evaporator
Step-by-Step Methodology:
-
Solvent System Selection:
-
Using the guidance in Section 2.1, identify a solvent system (e.g., 95:5 DCM/MeOH + 1% TEA) that provides an Rf of ~0.25 for the target compound.
-
Prepare two solvent mixtures: the "initial solvent" (e.g., 98:2 DCM/MeOH + 1% TEA) and the "final solvent" (e.g., 90:10 DCM/MeOH + 1% TEA). The basic modifier (TEA) must be present in all solvents used for equilibration, elution, and slurry preparation to maintain a neutralized column environment.[8]
-
-
Column Packing (Slurry Method):
-
Clamp the column vertically. Place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.
-
Close the stopcock and fill the column about halfway with the initial, less polar solvent.
-
In a separate beaker, prepare a slurry of silica gel in the same initial solvent (approx. 1:1.5 silica-to-solvent ratio).
-
Pour the slurry into the column. Gently tap the column's side to dislodge air bubbles and ensure even packing.
-
Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached (typically 15-20 cm for a 100-500 mg scale).
-
Add another ~1 cm layer of sand on top of the packed silica bed to prevent disturbance during solvent addition. Never let the solvent level drop below the top of the sand layer.[3]
-
-
Sample Loading:
-
Wet Loading (for highly soluble samples): Dissolve the crude product in a minimal amount of the initial solvent (or pure DCM). Carefully pipette this solution directly onto the top layer of sand.
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a small amount of a volatile solvent (like DCM or MeOH). Add a small amount of silica gel (1-2 times the weight of the crude product). Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder onto the top sand layer.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial solvent. Open the stopcock and begin collecting fractions. Apply gentle air pressure if needed to maintain a steady flow rate.
-
Gradually increase the polarity of the mobile phase by slowly adding the "final solvent" to your solvent reservoir. This gradient elution helps separate less polar impurities first, followed by your target compound, and finally more polar impurities.
-
When the compound begins to elute, you can increase the polarity more significantly to push the product off the column faster and prevent excessive tailing.[9]
-
-
Fraction Analysis and Isolation:
-
Monitor the collected fractions by TLC. Spot multiple fractions on a single TLC plate alongside a spot of your crude starting material.
-
Combine all fractions that contain only the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine.
-
Protocol B: Purification on Amine-Functionalized Silica
This is a superior method for challenging amine purifications, simplifying the process by removing the need for basic modifiers.
Materials and Reagents:
-
Amine-Functionalized Silica Gel Flash Cartridge or bulk packing material
-
All other materials as listed in Protocol A (excluding TEA or NH₄OH)
Step-by-Step Methodology:
-
Solvent System Selection:
-
Perform TLC analysis on amine-functionalized TLC plates if available.[11] If not, standard silica TLC can still provide a starting point, but expect the compound to elute faster on the less polar amine-silica.[11] A good starting point is often a less polar system than required for standard silica, such as Ethyl Acetate/Hexanes or DCM/EtOAc.
-
Prepare initial and final solvents for a gradient elution as described in Protocol A, but without any basic modifier.
-
-
Column Packing:
-
If using a pre-packed cartridge, simply equilibrate the cartridge by flushing it with 5-10 column volumes of the initial, non-polar solvent.
-
If packing manually, follow the slurry packing procedure from Protocol A, using the amine-functionalized silica and the modifier-free initial solvent.
-
-
Sample Loading, Elution, and Isolation:
-
Follow steps 3, 4, and 5 from Protocol A. The key difference is the absence of a basic modifier throughout the process. The elution should be cleaner, with sharper peaks and less tailing due to the inertness of the stationary phase towards the basic analyte.[11]
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Won't Elute (Rf=0) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in DCM).[3] |
| Compound Elutes with Solvent Front (Rf=1) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in ethyl acetate).[3] |
| Significant Peak Tailing / Streaking on Silica | Strong acid-base interaction with silica.[5] | Increase the concentration of the basic modifier (e.g., from 1% to 2% TEA). If this fails, switch to Protocol B using amine-functionalized silica.[4][11] |
| Low Mass Recovery | Irreversible adsorption on the column; compound degradation. | Ensure a sufficient amount of basic modifier is used in every step (Protocol A). Test for compound stability on a TLC plate by spotting and letting it sit for an hour before developing.[9] If unstable, use a more inert stationary phase like amine-silica. |
| Poor Separation of Compound from Impurity | Inappropriate solvent system; column overloaded. | Find a solvent system that maximizes the difference in Rf values (ΔRf) between your compound and the impurity. Use the dry loading method and ensure you are not loading more than 1-5% of the column's silica mass. |
Conclusion
The successful purification of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine by column chromatography is readily achievable with a proper understanding of its chemical properties. The key is to mitigate the strong acid-base interactions between the basic analyte and the standard acidic silica stationary phase. This can be effectively accomplished by either incorporating a competing base like triethylamine into the mobile phase or, more elegantly, by employing an amine-functionalized silica stationary phase. Careful method development using TLC to establish an optimal solvent system is the critical first step to ensuring a high-yield, high-purity isolation of the target compound.
References
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Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
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Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. [Link]
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University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Department of Chemistry. [Link]
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Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage Blog. [Link]
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Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
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Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
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University of Rochester. (n.d.). Flash Column Chromatography. Department of Chemistry. [Link]
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Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Link]
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Lone, I. H., Khan, K. Z., & Fozdar, B. I. (n.d.). Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. ResearchGate. [Link]
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Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
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PubMed. (2025, June 5). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids...[Link]
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ACS Publications. (2025, September 20). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. [Link]
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PubChem. (n.d.). 2-(1H-Pyrazol-3-Yl)Pyridine. [Link]
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ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
-
CentAUR. (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-[8][9]triazolo[4,3-b][8][9]triazin-6- yl)phenol: an improved anticancer agent...[Link]
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Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]
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ResearchGate. (n.d.). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. [Link]
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Application Notes & Protocols: Experimental Guide to the N-Arylation of Pyrazoles
Introduction: The Significance of N-Arylpyrazoles
The N-arylpyrazole motif is a cornerstone in modern medicinal chemistry and materials science.[1][2] These structures are integral to a wide array of pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and agrochemicals.[3][4] The specific orientation of the aryl group on the pyrazole nitrogen atom profoundly influences the molecule's steric and electronic properties, directly impacting its biological activity and material characteristics. Consequently, the development of robust and regioselective methods for the synthesis of N-arylpyrazoles is of paramount importance for researchers in drug discovery and chemical development.[1]
This guide provides a detailed overview of the most effective and widely adopted experimental protocols for the N-arylation of pyrazoles. We will delve into the mechanistic underpinnings of these reactions, offer step-by-step procedures, and provide insights into reaction optimization and troubleshooting.
Core Methodologies: A Tale of Two Metals
The construction of the N-arylpyrazole bond is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Two methodologies have emerged as the most powerful and versatile: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods is often guided by factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions.[5]
-
Ullmann Condensation: This classic copper-catalyzed reaction is a cost-effective and powerful tool for N-arylation.[6][7] While traditional Ullmann conditions often demanded harsh reaction parameters, modern iterations utilize copper(I) salts with various ligands, allowing the reaction to proceed under milder conditions with a broader substrate scope.[8][9][10] Diamine ligands, in particular, have proven effective in facilitating these couplings with a variety of nitrogen heterocycles, including pyrazoles.[8][9]
-
Buchwald-Hartwig Amination: Representing a significant leap in C-N bond formation, this palladium-catalyzed reaction offers exceptional functional group tolerance and a wide substrate scope. It is particularly useful for complex molecules with sensitive functionalities.[5][11] The efficacy of this reaction hinges on the selection of a suitable palladium catalyst, a phosphine ligand, and a base.[6][11]
Visualizing the Process: Workflow and Catalytic Cycles
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate a general workflow and the catalytic cycles for both the Ullmann and Buchwald-Hartwig reactions.
Caption: General experimental workflow for N-arylation of pyrazoles.
Caption: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig N-arylation.
Comparative Analysis of Reaction Conditions
The success of an N-arylation reaction is highly dependent on the careful selection of reagents and conditions. The following table provides a comparative summary of typical conditions for both copper and palladium-catalyzed systems.
| Parameter | Copper-Catalyzed Ullmann Condensation | Palladium-Catalyzed Buchwald-Hartwig Amination | Key Considerations & Insights |
| Catalyst | CuI, Cu₂O, CuBr[6][12] | Pd(OAc)₂, Pd₂(dba)₃[6][11] | Copper catalysts are generally more economical. Palladium catalysts often exhibit higher turnover numbers and broader scope. |
| Ligand | L-proline, 1,10-phenanthroline, Diamines (e.g., N,N'-dimethylethylenediamine)[8][12] | Phosphines (e.g., Xantphos, tBuBrettPhos, SPhos)[6] | Ligand choice is critical for catalyst stability and reactivity. Bulky, electron-rich phosphines are standard for Buchwald-Hartwig.[6] Diamines are effective and inexpensive for Ullmann couplings.[8][9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃[8][12] | NaOtBu, K₃PO₄, Cs₂CO₃ | The base activates the pyrazole N-H bond. Cs₂CO₃ is often effective but more expensive. K₃PO₄ is a good, less expensive alternative. NaOtBu is a strong base often used with less reactive aryl chlorides. |
| Solvent | Toluene, Dioxane, DMF, DMSO[8][12] | Toluene, Dioxane | Anhydrous, polar aprotic solvents are typically required. Toluene and dioxane are widely applicable for both methods. |
| Temperature | 80-150 °C[8][12] | 80-110 °C | Modern catalyst systems have significantly lowered the required temperatures for both reactions compared to classical conditions. |
| Arylating Agent | Aryl Iodides > Aryl Bromides >> Aryl Chlorides[8] | Aryl Triflates > Aryl Iodides > Aryl Bromides > Aryl Chlorides[6] | Aryl iodides are generally the most reactive for Ullmann couplings. Buchwald-Hartwig systems can effectively couple less reactive aryl chlorides with the right ligand.[11] |
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for researchers. Note: These reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Copper-Diamine Catalyzed N-Arylation of Pyrazole (Ullmann-Type)
This protocol is adapted from established procedures for the N-arylation of various nitrogen heterocycles, including pyrazoles.[8][9][10]
Materials:
-
Pyrazole (1.0 mmol, 1.0 equiv)
-
Aryl Iodide or Aryl Bromide (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
N,N'-Dimethylethylenediamine (0.10 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.1 mmol, 2.1 equiv)
-
Anhydrous Toluene (2 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add pyrazole, the aryl halide, CuI, and the base (K₂CO₃ or K₃PO₄).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.
-
Reagent Addition: Through the septum, add anhydrous toluene followed by N,N'-dimethylethylenediamine via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-arylpyrazole.
Protocol 2: Palladium-Phosphine Catalyzed N-Arylation of Pyrazole (Buchwald-Hartwig)
This protocol is based on general and highly efficient methods for palladium-catalyzed C-N bond formation.[6][11]
Materials:
-
Pyrazole (1.2 mmol, 1.2 equiv)
-
Aryl Bromide or Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene or Dioxane (2 mL)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃, Xantphos, Cs₂CO₃, pyrazole, and the aryl halide to an oven-dried Schlenk tube with a magnetic stir bar.
-
Inert Atmosphere: If not in a glovebox, seal the tube and purge with argon.
-
Solvent Addition: Add anhydrous toluene (or dioxane) via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and filter through a short plug of silica gel, washing with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography (typically with a hexane/ethyl acetate eluent system) to obtain the desired N-arylpyrazole.
Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while potentially improving yields.[13] Both the Ullmann and Buchwald-Hartwig protocols can be adapted for microwave synthesis.
General Adaptation for Microwave Synthesis:
-
Combine reagents in a dedicated microwave reaction vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Set the temperature to 120-175 °C and the reaction time to 20-60 minutes.[14]
-
After the reaction, cool the vial before proceeding with the standard work-up and purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (e.g., oxidized).2. Insufficiently anhydrous conditions.3. Ineffective base or ligand.4. Reaction temperature too low. | 1. Use fresh, high-purity catalyst and ligands.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃) or ligands.4. Increase the reaction temperature in 10 °C increments. |
| Formation of Side Products | 1. Homocoupling of the aryl halide.2. C-arylation of the pyrazole.3. Reaction with other functional groups on the substrate. | 1. Lower the catalyst loading or temperature.2. For unsymmetrical pyrazoles, steric hindrance often directs arylation to the less hindered nitrogen.[8] If C-arylation is an issue, consider a different catalyst system.3. Protect sensitive functional groups prior to the coupling reaction. |
| Difficulty in Purification | 1. Residual catalyst or ligand.2. Similar polarity of product and starting materials. | 1. Filter the crude reaction mixture through a plug of silica or celite before concentration.2. Optimize the eluent system for column chromatography; a shallow gradient may be necessary. |
Conclusion
The N-arylation of pyrazoles is a fundamental transformation in organic synthesis with significant implications for drug discovery and materials science. The copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination are two of the most powerful methods available to achieve this goal. By understanding the key parameters that govern these reactions and by following robust experimental protocols, researchers can efficiently synthesize a diverse array of N-arylpyrazoles. The choice of methodology will depend on the specific substrates and desired outcomes, but with careful optimization, both approaches provide reliable pathways to these valuable compounds.
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(16), 5578–5587. [Link]
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Frey, A. S., Kallman, N. J., & Shariff, A. (2022). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Molecules, 27(21), 7247. [Link]
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St-Gelais, A., Poutiers, A., et al. (2024). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. Journal of the American Chemical Society. [Link]
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Sun, B., Yoshino, J., & Matsunaga, S. (2014). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Organic Letters, 16(15), 4048–4051. [Link]
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Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6479. [Link]
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Kavoosi, A., Kiasat, A. R., & Nazari, S. (2003). Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. Molecular Diversity, 7(2), 121-124. [Link]
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Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]
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Pospíšil, T., & Stýskalík, A. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, 25(1), e202500024. [Link]
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Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 5(1), 1-10. [Link]
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Kráľ, M., & Merna, J. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5127. [Link]
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Zhu, L., Guo, P., Li, G., Lan, J., Xie, R., & You, J. (2007). Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 72(22), 8535–8538. [Link]
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Liu, D., Wang, W., et al. (2024). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. [Link]
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G, A., & P, R. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 14(1), 1-20. [Link]
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Pizzo, C., Tordoya, M. S., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. Molecules, 29(12), 2841. [Link]
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry, 69(16), 5578-5587. [Link]
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-
Hisana, K. N., Afsina, C. M. A., & Anilkumar, G. (2021). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry, 45(38), 17061-17076. [Link]
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Kégl, T. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 11(7), 276. [Link]
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Shi, D., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(10), 6836-6846. [Link]
-
Ju, Y., & Varma, R. S. (2006). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry, 71(1), 135-141. [Link]
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Caddick, S., et al. (2008). Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Tetrahedron, 64(33), 7744-7750. [Link]
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Application Notes & Protocols: A Deep Dive into the Vilsmeier-Haack Reaction for Pyrazole Functionalization
These application notes are designed for researchers, scientists, and professionals in drug development, providing a comprehensive guide to the Vilsmeier-Haack reaction for the functionalization of pyrazoles. This document delves into the reaction's mechanism, offers detailed experimental protocols, and provides insights into optimizing reaction conditions for the synthesis of pyrazole-4-carbaldehydes, which are pivotal intermediates in medicinal chemistry.
The Strategic Importance of Pyrazole-4-Carbaldehydes
The pyrazole nucleus is a cornerstone in the architecture of many pharmaceuticals and biologically active compounds.[1] Functionalization of the pyrazole ring is therefore a critical step in the development of novel therapeutics. The introduction of a formyl group (-CHO) at the C4 position of the pyrazole ring via the Vilsmeier-Haack reaction is a particularly powerful strategy.[2] This transformation opens up a gateway for a multitude of subsequent chemical modifications, allowing for the synthesis of diverse molecular scaffolds with potential applications in areas such as anti-inflammatory, antibacterial, and anticancer agents.[3][4][5]
Unraveling the Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction proceeds through two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrazole ring.
Formation of the Vilsmeier Reagent
The active formylating agent, the Vilsmeier reagent, is a chloroiminium salt.[8][9] It is typically generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃).[6][8] This exothermic reaction should be performed at low temperatures (typically 0 °C) under anhydrous conditions to prevent the decomposition of the highly reactive reagent.[9]
Caption: Formation of the Vilsmeier Reagent.
Electrophilic Attack and Formylation of the Pyrazole Ring
The pyrazole ring, being an electron-rich heterocycle, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.[9] This attack preferentially occurs at the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole ring.[2] The resulting intermediate then undergoes hydrolysis during the aqueous work-up to yield the final pyrazole-4-carbaldehyde.
Caption: Vilsmeier-Haack reaction on a pyrazole.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Vilsmeier-Haack formylation of pyrazoles. It is crucial to adhere to strict safety precautions, as phosphorus oxychloride is highly corrosive and reacts violently with water.[9] All manipulations should be performed in a well-ventilated fume hood.
General Protocol for the Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes
This protocol is a general guideline and may require optimization for specific substrates.[1][4]
Materials:
-
Substituted pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution or dilute sodium hydroxide solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-6 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5-3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not rise above 10 °C. The formation of a white solid or a viscous oil indicates the formation of the Vilsmeier reagent. Stir the mixture at 0 °C for 30-60 minutes.
-
Formylation Reaction: Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC). To do this, carefully take a small aliquot of the reaction mixture, quench it with a saturated sodium bicarbonate solution, extract with ethyl acetate, and spot the organic layer on a TLC plate.
-
Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with stirring. This step is highly exothermic and should be performed cautiously.
-
Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8. The product may precipitate out at this stage. Extract the aqueous mixture with ethyl acetate or another suitable organic solvent (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether or hexane) to afford the pure pyrazole-4-carbaldehyde.[4]
Microwave-Assisted Vilsmeier-Haack Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[3]
Procedure:
-
Prepare the Vilsmeier reagent as described in the general protocol.
-
Add the pyrazole substrate to the Vilsmeier reagent in a microwave-safe vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 60-100 °C) for a short period (e.g., 10-30 minutes).[3]
-
After cooling, perform the work-up and purification as described in the general protocol.
Data Presentation: A Comparative Overview
The efficiency of the Vilsmeier-Haack reaction is influenced by the nature of the substituents on the pyrazole ring and the reaction conditions. The following table summarizes typical reaction conditions and yields for the formylation of various pyrazole derivatives.
| Substrate (Pyrazole Derivative) | R1 | R3 | Conditions | Time (h) | Yield (%) | Reference |
| 1-Phenyl-3-arylpyrazoline | Phenyl | Aryl | POCl₃/DMF, 80-90 °C | 4 | Good | [4] |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | Methyl | Propyl | POCl₃/DMF, 120 °C | 2 | 55 | [1] |
| (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | Aryl | Thiophen-2-yl | POCl₃/DMF, 55 °C | 6 | Excellent | [3] |
| Phenylhydrazone | H | Phenyl | POCl₃/DMF, 70-80 °C | 6 | Good | [3] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is flame-dried and use anhydrous solvents. Prepare the Vilsmeier reagent fresh before use. |
| Low reactivity of the pyrazole substrate. | Increase the reaction temperature or prolong the reaction time. Use a higher excess of the Vilsmeier reagent. | |
| Formation of Multiple Products | Side reactions due to high temperatures. | Optimize the reaction temperature; lower temperatures may improve selectivity. |
| Presence of multiple reactive sites on the substrate. | Consider protecting other reactive functional groups before the Vilsmeier-Haack reaction. | |
| Difficult Product Isolation | Product is partially soluble in water. | Saturate the aqueous layer with brine (NaCl) before extraction to decrease the product's solubility in the aqueous phase. |
| Emulsion formation during extraction. | Add a small amount of brine or filter the mixture through a pad of celite. |
Conclusion
The Vilsmeier-Haack reaction is a robust and versatile method for the synthesis of pyrazole-4-carbaldehydes. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently synthesize these valuable intermediates, paving the way for the development of novel and complex molecules with significant biological potential. The protocols and insights provided in these application notes serve as a practical guide for scientists engaged in synthetic and medicinal chemistry.
References
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC.
- Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes | Request PDF.
- Vilsmeier reagent. Grok.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [No Source Found].
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
- The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
- Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions.
- Vilsmeir reagent reactions by Perumal | PPT. Slideshare.
- REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLIC
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Request PDF.
- Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. JOCPR.
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Form
- Vilsmeier-Haack Reaction. J&K Scientific LLC.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Vilsmeier Reagent. Enamine.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. grokipedia.com [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Utilizing the 1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine Scaffold in Hyperuricemic Nephropathy Models
Scientific Rationale & Scaffold Evolution
Hyperuricemic nephropathy (HN) is a progressive renal complication driven by chronic hyperuricemia. The accumulation of uric acid (UA) in the kidneys leads to tubular dilation, inflammatory cell infiltration, and ultimately, renal failure. A primary therapeutic target for HN is Urate Transporter 1 (URAT-1), a protein predominantly expressed on the apical membrane of renal proximal tubules responsible for UA reabsorption.
Historically, URAT-1 inhibitors have struggled to balance potent UA-lowering capabilities with direct renal cytoprotection. Recent medicinal chemistry efforts identified the indole-based inhibitor T29, which provided baseline cytoprotection but lacked optimal pharmacokinetic properties. By employing a bioisosteric replacement strategy, researchers successfully substituted the indole core with a 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine moiety . This structural evolution—yielding derivatives like Compound 18—significantly enhanced both URAT-1 binding affinity and aqueous solubility, resulting in superior cytoprotective efficacy and profound reductions in serum UA, creatinine (CRE), and blood urea nitrogen (BUN) .
Mechanism of URAT-1 inhibition and cytoprotection by pyrazole derivatives in HN models.
In Vitro Profiling: HK-2 Cell Injury Model & URAT-1 Inhibition
Causality & Experimental Design
The human kidney 2 (HK-2) cell line is utilized because it natively expresses functional URAT-1 transporters, making it the most physiologically relevant model for assessing proximal tubule dynamics. Uric acid is highly insoluble; thus, inducing a controlled UA insult requires precise concentration management to avoid spontaneous crystallization, which would cause mechanical rather than biological cell death.
To ensure this protocol is a self-validating system , a vehicle control (0.1% DMSO) establishes baseline viability, while a positive control (e.g., Benzbromarone) validates the assay's sensitivity to URAT-1 inhibition.
Step-by-Step Methodology
-
Cell Culture & Seeding:
-
Culture HK-2 cells in DMEM/F12 supplemented with 10% FBS.
-
Seed cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.
-
-
Uric Acid Insult Preparation:
-
Dissolve Uric Acid in 0.1 M NaOH to create a concentrated stock, then rapidly dilute in pre-warmed culture media to a final working concentration of 800 μM. Adjust pH to 7.4 immediately to prevent precipitation.
-
-
Compound Administration:
-
Pre-treat the cells with the 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine derivative (e.g., Compound 18 at 10 μM) or Benzbromarone (positive control) for 2 hours prior to UA exposure.
-
-
Viability Readout (CCK-8 Assay):
-
Expert Insight: Use CCK-8 rather than MTT. CCK-8 is water-soluble and non-toxic, preventing the formation of insoluble formazan crystals that can confound optical density readings in cells already stressed by UA.
-
Add 10 μL of CCK-8 reagent per well. Incubate for 2 hours and read absorbance at 450 nm.
-
-
URAT-1 Transport Assay:
-
To determine the IC₅₀, transfect HEK-293T cells with human URAT-1 plasmids. Expose cells to varying concentrations of the test compound alongside [¹⁴C]-Uric Acid. Measure intracellular radioactivity via liquid scintillation counting to quantify transport inhibition.
-
Quantitative Summary: In Vitro Efficacy
| Test Group | Core Scaffold | URAT-1 IC₅₀ (μM) | HK-2 Cell Viability (%) |
| Model (UA Insult) | N/A | N/A | 31.5% |
| T29 (Predecessor) | Indole | > 3.36 | < 92.2% |
| Compound 18 | 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine | 3.36 | 92.2% |
In Vivo Evaluation: The Adenine/Potassium Oxonate HN Mouse Model
Causality & Experimental Design
Mice possess the enzyme uricase, which rapidly degrades uric acid into allantoin, making them naturally resistant to hyperuricemia. To accurately model human HN, uricase must be chemically inhibited using Potassium Oxonate (PO) . Furthermore, PO alone only induces mild, transient hyperuricemia. By combining PO with a 0.75% Adenine diet , adenine is metabolized into 2,8-dihydroxyadenine, which precipitates in the renal tubules. This dual-induction method perfectly mimics the chronic tubular dilation and inflammatory cell infiltration seen in severe human hyperuricemic nephropathy .
Experimental workflow for the in vivo hyperuricemic nephropathy (HN) mouse model.
Step-by-Step Methodology
-
Acclimation & Baseline Validation:
-
Acclimate male C57BL/6 mice (8-10 weeks old) for 7 days.
-
Self-Validation Step: Perform a retro-orbital bleed to establish baseline serum UA levels. Exclude statistical outliers prior to randomization.
-
-
Disease Induction:
-
Transition animals to a specialized diet containing 0.75% adenine.
-
Administer Potassium Oxonate (400 mg/kg) via intraperitoneal (i.p.) injection daily.
-
Expert Insight: PO must be administered i.p. rather than orally. The acidic environment of the murine stomach rapidly degrades oral PO, leading to inconsistent uricase inhibition and highly variable serum UA levels.
-
-
Therapeutic Dosing:
-
Administer the 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine derivative (e.g., Compound 18) via oral gavage 1 hour after the daily PO injection to ensure peak drug concentration aligns with peak systemic UA levels.
-
-
Endpoint Biomarker & Histological Analysis:
-
After 21 days, sacrifice the animals. Collect blood via cardiac puncture to quantify Serum UA, Creatinine (CRE), and Blood Urea Nitrogen (BUN) using standard colorimetric assay kits.
-
Harvest the kidneys, fix in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin & Eosin (H&E). Evaluate under a light microscope to score tubular dilation and inflammatory cell infiltration.
-
Quantitative Summary: In Vivo Biomarker Response
| Experimental Group | Treatment Regimen | Serum UA | Serum CRE & BUN | Renal Histopathology |
| Sham Control | Standard Diet + Vehicle | Normal | Normal | Intact proximal tubules |
| HN Model | 0.75% Adenine + PO | Severely Elevated | Elevated | Severe tubular dilation & infiltration |
| Compound 18 | Adenine + PO + Drug | Significantly Reduced | Reduced | Attenuated dilation & inflammation |
References
- Title: Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective
Developing Cell-Based Assays for Pyrazole Amine Derivatives: A-Z Application Notes & Protocols
Abstract
The pyrazole ring is a five-membered aromatic heterocycle that has become a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile structure and broad spectrum of biological activities.[1][2][3] Pyrazole amine derivatives have given rise to numerous clinically approved drugs, including potent kinase inhibitors for oncology and anti-inflammatory agents.[1][4][5] The therapeutic potential of this chemical class stems from its ability to interact with a wide array of biological targets, most notably enzymes, kinases, and G-protein coupled receptors (GPCRs).[1][4][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and validating a strategic panel of cell-based assays. Our objective is to facilitate the in-depth characterization of novel pyrazole amine derivatives, moving beyond simple activity readouts to a mechanistic understanding of their cellular effects. We will detail protocols for foundational cytotoxicity assays, target-specific kinase engagement and activity assays, and pathway-level reporter assays, ensuring a robust and reliable data package for lead candidate selection and optimization.
Chapter 1: The Strategic Framework for Assay Development
Defining the Target, Defining the Assay
The initial step in any screening campaign is to define the objective. Are we searching for compounds that hit a specific, known biological target (a target-based approach ), or are we looking for compounds that produce a desired cellular outcome, regardless of the specific target (a phenotypic approach )?[7] Pyrazole amines are well-suited for both. For instance, if a library is designed based on known kinase inhibitor pharmacophores, a target-based approach is logical.[1][4] Conversely, if the goal is to find compounds that halt cancer cell proliferation, a phenotypic screen may uncover novel mechanisms of action. This initial decision dictates the entire subsequent assay cascade.
The Assay Funnel: A Hierarchical Approach to Compound Characterization
A successful screening campaign does not rely on a single assay. Instead, it employs a hierarchical "funnel" approach, starting with broad, high-throughput screens to identify initial "hits" and progressing to more complex, lower-throughput assays to validate and characterize those hits.[8] This strategy maximizes efficiency and conserves resources by eliminating unpromising compounds early in the process.
The workflow begins with primary assays designed for speed and scalability, often performed on large compound libraries.[7][9][10] Hits from this stage are then subjected to secondary assays to confirm their activity and determine potency in a dose-dependent manner. Finally, tertiary or mechanistic assays are used to elucidate the compound's precise mechanism of action and ensure its effects are not due to off-target activities or general toxicity.
Chapter 2: Foundational Assays: Assessing General Cellular Health
Principle of Cytotoxicity Screening
The critical first step in characterizing any compound library is to assess general cytotoxicity. A compound that kills all cells indiscriminately is not a useful therapeutic agent. Therefore, we must distinguish between compounds that induce cell death through a specific, targeted mechanism and those that are simply toxic. Colorimetric assays that measure the metabolic activity of a cell population are a robust and high-throughput method for this initial assessment.[11]
Protocol: XTT Cell Viability Assay
The XTT assay measures the reduction of a yellow tetrazolium salt (XTT) to a water-soluble orange formazan product by the mitochondrial dehydrogenases of metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells. This assay is advantageous over the older MTT assay because its formazan product is water-soluble, eliminating a cumbersome solubilization step and reducing potential solvent-induced cytotoxicity.
Materials and Reagents:
-
Cell line of interest (e.g., A549 lung carcinoma)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well clear, flat-bottom tissue culture plates
-
Pyrazole amine derivative library (solubilized in DMSO)
-
XTT Cell Proliferation Kit (containing XTT reagent and an electron-coupling reagent)
-
Multi-channel pipette
-
Microplate spectrophotometer (absorbance reader)
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole amine derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with DMSO only) and "untreated control" wells.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent with the electron-coupling reagent).
-
Assay Incubation: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized for the specific cell line.
-
Data Acquisition: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance of the samples in a microplate reader at 450-500 nm. A reference wavelength of 650 nm is used to subtract background absorbance.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control wells.
Protocol: Caspase-Glo® 3/7 Apoptosis Assay
If a compound shows cytotoxic activity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism for many targeted cancer therapies. A hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method that measures this activity.[13][14] It utilizes a "add-mix-measure" format, making it ideal for high-throughput screening.[13] The reagent contains a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[13]
Materials and Reagents:
-
Cell line of interest
-
Complete culture medium
-
96-well white, opaque-walled tissue culture plates (for luminescence)
-
Pyrazole amine derivatives
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer (plate reader)
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 from the XTT protocol (Section 2.2), but use white-walled plates suitable for luminescence. It is crucial to set up a parallel plate for a viability assay (like XTT) to normalize the apoptosis signal to the number of viable cells.
-
Reagent Equilibration: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: The raw luminescence units (RLU) are proportional to caspase-3/7 activity. Potent inducers of apoptosis will show a significant increase in luminescence compared to vehicle controls.
Chapter 3: Target-Specific Assays: Interrogating Kinase Inhibition
Given that a significant number of pyrazole derivatives function as kinase inhibitors, assays that directly measure their effect on a target kinase within the cell are essential.[4][5] It is not enough to know that a compound kills cells; we must validate that it does so by engaging and inhibiting its intended target. Cell-based kinase assays provide this crucial information in a physiologically relevant context, accounting for factors like cell permeability and competition with intracellular ATP.[15][16]
Protocol: NanoBRET™ Intracellular Target Engagement Assay
The first question to answer is: does the compound actually enter the cell and bind to its target? The NanoBRET™ Target Engagement assay provides a definitive answer.[17] This technology measures compound binding at the target protein in living cells. The assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[18][19] The target kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor), and a fluorescent tracer that reversibly binds the kinase's active site is added to the cells. When the tracer is bound to the kinase, its fluorophore (the energy acceptor) is close enough to the luciferase to generate a BRET signal. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal in a dose-dependent manner.[17]
Materials and Reagents:
-
HEK293 cells (or other suitable host cell line)
-
Opti-MEM® I Reduced Serum Medium
-
Plasmid DNA encoding the NanoLuc®-kinase fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate (Promega)
-
96-well or 384-well white, opaque-walled assay plates
-
Plate reader capable of measuring filtered luminescence (460nm for donor, 610nm for acceptor)
Step-by-Step Protocol:
-
Cell Transfection: Prepare a suspension of HEK293 cells and transfect them with the NanoLuc®-kinase fusion plasmid according to the transfection reagent manufacturer's protocol.
-
Cell Seeding: Plate the transfected cells into the assay plate at an optimized density and incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of the pyrazole amine derivatives. In a separate plate, combine the compounds with the NanoBRET™ Tracer at its optimal concentration.
-
Treatment: Add the compound/tracer mix to the cells and incubate for 2 hours at 37°C, 5% CO₂.
-
Lysis and Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent. Add this reagent to the wells to lyse the cells and provide the substrate for the NanoLuc® enzyme.
-
Data Acquisition: Wait 10 minutes for the signal to stabilize. Measure the luminescence signal at both the donor emission wavelength (~460 nm) and the acceptor emission wavelength (~610 nm).
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50, which reflects the compound's affinity for the target in the cell.
Protocol: Cellular Phosphorylation Assay (ELISA-based)
Confirming target engagement is crucial, but it doesn't guarantee functional inhibition. A cellular phosphorylation assay directly measures the functional consequence of kinase inhibition: a decrease in the phosphorylation of its downstream substrate.[17] This can be accomplished using a variety of formats, including sandwich ELISA, which provides a quantitative and specific readout.
Materials and Reagents:
-
Cell line with an active kinase pathway of interest (e.g., A549 cells for EGFR pathway)
-
Serum-free culture medium
-
Growth factor/stimulant (e.g., EGF to stimulate the EGFR pathway)
-
Pyrazole amine derivatives
-
Cell lysis buffer with phosphatase and protease inhibitors
-
ELISA-based phosphorylation assay kit (e.g., PathScan® Phospho-p44/42 MAPK (Erk1/2) Sandwich ELISA Kit from Cell Signaling Technology)
-
Microplate reader for colorimetric detection
Step-by-Step Protocol:
-
Cell Culture and Starvation: Seed cells in a 96-well plate and grow to ~90% confluency. To reduce basal signaling, serum-starve the cells by replacing the complete medium with serum-free medium for 4-16 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with serial dilutions of the pyrazole amine inhibitors for 1-2 hours.
-
Pathway Stimulation: Stimulate the kinase pathway by adding the appropriate growth factor (e.g., EGF at 100 ng/mL) for a short period (e.g., 5-10 minutes). Include an unstimulated control.
-
Cell Lysis: Immediately aspirate the medium and lyse the cells by adding ice-cold lysis buffer.
-
ELISA Procedure:
-
Add the cell lysates to the ELISA plate pre-coated with a capture antibody (e.g., total-ERK antibody). Incubate to allow the target protein to bind.
-
Wash the plate to remove unbound cellular components.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the substrate (e.g., phospho-ERK antibody).
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash again and add the TMB substrate. A blue color will develop in proportion to the amount of phosphorylated substrate.
-
Stop the reaction with a stop solution, which turns the color yellow.
-
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
-
Analysis: The absorbance is directly proportional to the amount of phosphorylated substrate. Potent inhibitors will show a dose-dependent decrease in the signal from stimulated cells.
Chapter 4: Pathway-Level Assays: Uncovering Mechanism of Action
The Power of Reporter Gene Assays
A reporter gene assay is a powerful tool to measure how a compound affects a specific cellular signaling pathway, ultimately leading to changes in gene expression.[20][21] These assays link the activity of a signaling pathway to the expression of an easily measurable "reporter" protein, such as luciferase or green fluorescent protein (GFP).[22][23] A DNA construct is introduced into cells where the promoter of a target gene (known to be regulated by the pathway of interest) drives the expression of the reporter gene.[23] If a compound inhibits the pathway, transcription from that promoter will decrease, leading to a reduced reporter signal. This provides a functional, integrated readout of the upstream signaling events.[20]
Protocol: Luciferase Reporter Assay for an NF-κB Pathway
The NF-κB pathway is a critical signaling cascade involved in inflammation and cell survival, and it is often downstream of many kinases targeted in oncology.
Materials and Reagents:
-
HEK293 cell line
-
NF-κB luciferase reporter plasmid (contains multiple NF-κB response elements driving firefly luciferase expression)
-
A constitutively expressed control reporter plasmid (e.g., Renilla luciferase driven by a CMV promoter, for normalization)
-
Transfection reagent
-
Pathway stimulant (e.g., Tumor Necrosis Factor-alpha, TNFα)
-
Pyrazole amine derivatives
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Step-by-Step Protocol:
-
Co-transfection: Co-transfect HEK293 cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Cell Seeding: Plate the transfected cells into a 96-well white-walled plate and allow them to recover for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with serial dilutions of the pyrazole amine derivatives for 1 hour.
-
Pathway Stimulation: Add TNFα (e.g., at 10 ng/mL) to the wells to activate the NF-κB pathway. Include unstimulated controls. Incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the Passive Lysis Buffer provided in the assay kit.
-
Data Acquisition:
-
Transfer the cell lysate to a fresh luminometer plate.
-
Add the Luciferase Assay Reagent II (LAR II) to the lysate and measure the firefly luciferase activity (the experimental reporter).
-
Add the Stop & Glo® Reagent to the same well. This quenches the firefly reaction and initiates the Renilla luciferase reaction (the normalization control). Measure the Renilla luciferase activity.
-
-
Analysis: For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence. This normalization corrects for differences in cell number and transfection efficiency. Potent inhibitors will cause a dose-dependent decrease in the normalized luciferase activity in TNFα-stimulated cells.
Chapter 5: Data Analysis and Presentation
Robust data analysis is as critical as the experiments themselves. Standardized metrics allow for the comparison of compounds and the validation of assay performance.
-
IC50/EC50 Values: The half-maximal inhibitory (IC50) or effective (EC50) concentration is the concentration of a compound that elicits a 50% response. It is the most common measure of a compound's potency and is determined by fitting dose-response data to a four-parameter logistic curve.
-
Z'-Factor: For high-throughput screens, the Z-factor (Z-prime) is a statistical measure of assay quality. It reflects the dynamic range and data variation of the assay. An assay with a Z' > 0.5 is considered excellent and robust for HTS.[8]
Table 1: Hypothetical Data Summary for a Lead Pyrazole Amine Derivative (PZA-123)
| Assay Type | Target/Pathway | Cell Line | Endpoint Measured | IC50 Value (nM) | Z'-Factor |
| Primary | General | A549 | Cell Viability (XTT) | 1,250 | 0.78 |
| Target Kinase X | HEK293 | Target Engagement (BRET) | 85 | 0.82 | |
| Secondary | Target Kinase X | A549 | Substrate Phosphorylation | 110 | N/A |
| Apoptosis | A549 | Caspase-3/7 Activation | 980 | N/A | |
| Tertiary | NF-κB Pathway | HEK293 | Gene Expression (Luciferase) | 155 | N/A |
Interpretation: The data suggests PZA-123 is a potent, on-target inhibitor. It binds its target (Kinase X) and inhibits its function at low nanomolar concentrations. The cytotoxicity (IC50 = 1,250 nM) is more than 10-fold higher than its on-target activity, indicating a good therapeutic window. The compound induces apoptosis and effectively blocks the downstream NF-κB pathway, confirming its mechanism of action. The high Z'-factors for the primary assays indicate they are robust and suitable for large-scale screening.
References
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Technical Support Center: Optimization of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine Synthesis
Welcome to the Application Scientist Troubleshooting Portal. Synthesizing 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine via the alkylation of 3-aminopyrazole with 2-picolyl chloride presents unique chemoselectivity and regioselectivity challenges. This guide is designed to help researchers understand the mechanistic causality behind common synthesis failures and implement self-validating protocols to maximize yield and purity.
Part 1: Troubleshooting & FAQs
Q1: My direct alkylation of 3-aminopyrazole yields a nearly 1:1 mixture of the 3-amino and 5-amino regioisomers. How can I selectively drive the reaction to the 3-amino product? A: The lack of regioselectivity is a well-documented challenge in 1[1]. The pyrazole ring contains two nitrogen atoms (N1 and N2). Under basic conditions, deprotonation yields a pyrazolide anion. While N1 is less sterically hindered, thermodynamic equilibration often leads to significant formation of the 5-amino isomer[1]. The Solution: Implement an exocyclic amine protection strategy. By converting the primary amine to an acetamide (using acetic anhydride), you introduce significant steric bulk adjacent to the N2 position. This steric shielding effectively blocks N2, forcing the 2-picolyl chloride electrophile to attack exclusively at N1[2]. Subsequent mild hydrolysis removes the acetyl group, yielding the pure 3-amino regioisomer[3].
Q2: I am detecting bis-alkylated byproducts in my LC-MS analysis. How do I prevent over-alkylation? A: The exocyclic -NH 2 group of 3-aminopyrazole is highly nucleophilic and susceptible to alkylation, especially if an excess of 2-picolyl chloride is used or if the reaction is run at elevated temperatures. If you must proceed via direct alkylation, use strictly 1.0 equivalent of the electrophile and a base that selectively deprotonates the ring nitrogen (pKa ~14) over the exocyclic amine (pKa >30), such as Sodium Hydride (NaH) at 0 °C to maintain 1[1]. However, the aforementioned protection strategy completely eliminates this side reaction by neutralizing the nucleophilicity of the exocyclic amine[3].
Q3: The 2-picolyl chloride reagent seems to degrade rapidly, resulting in incomplete conversion. What is the optimal way to handle this electrophile? A: The free base of 2-(chloromethyl)pyridine is highly unstable and prone to rapid polymerization and self-condensation. You must use the hydrochloride salt (2-picolyl chloride hydrochloride). To ensure successful coupling, add an extra equivalent of a mild base (e.g., K 2 CO 3 or Cs 2 CO 3 ) to the reaction mixture. This generates the free base in situ only in the immediate presence of the pyrazole nucleophile, preventing premature degradation.
Part 2: Quantitative Yield Analysis
The following table summarizes the expected outcomes when applying different synthetic strategies to this specific coupling reaction.
| Synthetic Strategy | Reagents & Conditions | 3-Amino Yield (%) | 5-Amino Yield (%) | Bis-Alkylated (%) |
| Direct Alkylation (Thermodynamic) | K 2 CO 3 , DMF, 80 °C | 35 | 45 | 15 |
| Direct Alkylation (Kinetic) | NaH, THF, 0 °C | 60 | 25 | 10 |
| Protection-Directed (Recommended) | 1. Ac 2 O 2. K 2 CO 3 3. NaOH | >85 (Over 3 steps) | <2 | Not Detected |
Part 3: Validated Experimental Protocols
To guarantee high structural fidelity and yield, we strongly recommend the Protection-Directed Synthesis . This self-validating protocol ensures that regiocontrol is dictated by steric parameters rather than sensitive thermodynamic variables.
Step 1: Exocyclic Amine Protection
-
Initiation: Dissolve 3-aminopyrazole (1.0 equiv, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Base Addition: Add triethylamine (1.2 equiv, 12 mmol) and cool the reaction flask to 0 °C using an ice bath.
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Acetylation: Dropwise add acetic anhydride (1.05 equiv, 10.5 mmol). Remove the ice bath and stir for 2 hours at room temperature.
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Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO 3 . Extract with DCM (2 x 20 mL). Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield N-(1H-pyrazol-3-yl)acetamide.
Step 2: Regioselective Alkylation
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Activation: Dissolve the N-(1H-pyrazol-3-yl)acetamide intermediate (1.0 equiv) in 25 mL of anhydrous DMF.
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Deprotonation: Add anhydrous K 2 CO 3 (2.5 equiv) and stir for 15 minutes at room temperature to form the pyrazolide anion.
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Coupling: Add 2-(chloromethyl)pyridine hydrochloride (1.1 equiv) portion-wise. The excess K 2 CO 3 will neutralize the hydrochloride salt in situ.
-
Heating: Elevate the temperature to 60 °C and stir for 12 hours.
-
Workup: Dilute the mixture with 100 mL of water and extract with ethyl acetate (3 x 30 mL). Crucial step: Wash the combined organic layers with 5% aqueous LiCl or brine (3 x 30 mL) to thoroughly remove residual DMF. Dry and concentrate to yield the alkylated intermediate.
Step 3: Deprotection
-
Hydrolysis: Dissolve the crude alkylated intermediate in 20 mL of methanol. Add 2M aqueous NaOH (3.0 equiv).
-
Heating: Reflux the mixture at 65 °C for 4 hours until LC-MS indicates complete removal of the acetyl group.
-
Isolation: Concentrate the mixture under reduced pressure to remove methanol. Adjust the aqueous residue to pH ~8 using 1M HCl, and extract with ethyl acetate.
-
Purification: Purify the concentrated product via silica gel chromatography (Eluent: DCM/MeOH 95:5) to isolate pure 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine .
Part 4: Mechanistic Workflow
Workflow comparing direct alkylation versus the protection-directed synthesis of the target pyrazole.
Part 5: References
-
A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles Source: Benchchem URL:
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL:
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition Source: PMC / National Institutes of Health (NIH) URL:
Sources
Technical Support Center: Troubleshooting Side Reactions in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we address common side reactions and experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is dedicated to resolving the most frequent and vexing issues encountered during pyrazole synthesis. Each question is addressed with an in-depth explanation of the causative factors and a set of actionable troubleshooting steps.
Q1: My pyrazole synthesis is yielding a mixture of regioisomers. How can I control the regioselectivity?
Answer:
The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis, particularly when employing unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in the Knorr synthesis.[1][2] The root of this issue lies in the initial nucleophilic attack of the hydrazine, which can occur at two distinct carbonyl carbons, leading to a mixture of products that are often difficult to separate.[1][2]
Regioselectivity is governed by a delicate interplay of steric hindrance, electronic effects, and reaction conditions.[2]
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Electronic Effects: The more electrophilic carbonyl carbon is the preferred site of initial attack by the most nucleophilic nitrogen of the hydrazine.[3] Electron-withdrawing groups on the dicarbonyl compound can enhance the electrophilicity of a nearby carbonyl carbon.
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Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the reaction to the less sterically hindered carbonyl group.[2]
-
Reaction Conditions (pH, Solvent): The pH of the reaction medium is a critical determinant of regioselectivity.[4] Acidic conditions can protonate the hydrazine, altering which nitrogen atom initiates the attack.[4] The choice of solvent also plays a pivotal role by influencing the tautomeric equilibrium of the 1,3-dicarbonyl and the solvation of the hydrazine.[4]
Caption: A decision-making workflow for troubleshooting regioselectivity in pyrazole synthesis.
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol (EtOH) | 1 : 1.1 | [1] |
| 4,4,4-trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | N,N-Dimethylacetamide (DMAc) | 98 : 2 | [5] |
| 4,4,4-trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol (EtOH) | Equimolar mixture | [5] |
Q2: My reaction has stalled, and I suspect an incomplete cyclization. How do I confirm and resolve this?
Answer:
A common reason for low yields or stalled reactions is the formation and accumulation of a stable hydrazone intermediate, indicating incomplete cyclization.[1][4][6] The Knorr pyrazole synthesis proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.[3] If the cyclization or dehydration steps are not favorable under the reaction conditions, the hydrazone intermediate can be the major product.
The stability of the hydrazone and the energy barrier for cyclization are influenced by several factors:
-
Substituent Effects: Electron-withdrawing groups on the dicarbonyl component can stabilize the hydrazone intermediate.
-
Reaction Conditions: The dehydration step is often the rate-determining step and is typically acid-catalyzed.[7][8] Insufficient acid or temperatures that are too low can hinder this final step.
-
Confirmation of Hydrazone Intermediate:
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the presence of intermediates.
-
Isolate the intermediate and characterize it using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
-
Promoting Cyclization and Dehydration:
-
Increase Acid Concentration: Add a catalytic amount of a stronger acid, such as glacial acetic acid or a few drops of concentrated hydrochloric acid, to facilitate the dehydration step.[1][6][8]
-
Increase Reaction Temperature: Gently heat the reaction mixture. Refluxing in a suitable solvent like ethanol or propanol is a common practice.[1][6]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and drive the reaction to completion.[9]
-
Caption: Troubleshooting workflow for incomplete cyclization in pyrazole synthesis.
Q3: I am observing unexpected N-alkylation or the formation of pyrazolium salts. What is causing this and how can it be prevented?
Answer:
Unwanted N-alkylation or the formation of pyrazolium salts are side reactions that can complicate purification and reduce the yield of the desired N-H pyrazole.
-
Pyrazolium Salt Formation: Under strongly acidic conditions, the basic nitrogen atom of the newly formed pyrazole ring can be protonated, leading to the formation of a pyrazolium salt.[4] While this may not always be a detrimental side reaction, it can affect the solubility of the product and complicate the workup and extraction process.
-
N-Alkylation: If your reaction mixture contains potential alkylating agents (e.g., certain solvents or additives under specific conditions), the nucleophilic nitrogen of the pyrazole can undergo alkylation. This is a more significant issue when the desired product is the N-unsubstituted pyrazole. The regioselectivity of N-alkylation is a complex issue in itself, often yielding a mixture of N1 and N2 alkylated products.[10][11]
| Issue | Causative Factor | Mitigation Strategy |
| Pyrazolium Salt Formation | Excessively acidic conditions (low pH).[4] | - Use a minimal, catalytic amount of acid. - Perform the reaction under neutral or basic conditions if possible. - Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) before extraction.[4] |
| Unwanted N-Alkylation | Presence of adventitious or intended alkylating agents. | - Scrutinize all reagents and solvents for potential alkylating properties. - If N-alkylation is desired, carefully control the stoichiometry of the alkylating agent. - For N-unsubstituted pyrazoles, ensure the absence of any potential alkylating species. |
Q4: My reaction is producing a dimeric byproduct. What is the mechanism and how can I suppress it?
Answer:
The formation of pyrazole dimers, though less common than regioselectivity issues, can occur under certain conditions, particularly with specific substrates like 5-aminopyrazoles or in the presence of certain catalysts.[12] Dimerization can proceed through various pathways, including oxidative coupling of C-H/N-H, C-H/C-H, or N-H/N-H bonds, which can be promoted by transition metal catalysts like copper.[12]
In the absence of a catalyst, pyrazoles can also form non-covalent dimers and oligomers through hydrogen bonding, which can influence their physical properties and reactivity.[13][14] However, the formation of covalent dimeric byproducts is typically a result of specific reaction conditions that favor intermolecular coupling.
-
Identify the Dimer Structure: Isolate and characterize the byproduct to understand the nature of the dimeric linkage. This will provide clues about the underlying mechanism.
-
Modify Reaction Conditions:
-
Catalyst Choice: If a transition metal catalyst is being used, consider if it is promoting the dimerization. Switching to a different catalyst or performing the reaction under metal-free conditions may be necessary.
-
Oxidant Control: If the dimerization is an oxidative process, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Concentration: Running the reaction at a lower concentration may disfavor bimolecular side reactions like dimerization.
-
References
- Benchchem.
- Name-Reaction.com. Knorr pyrazole synthesis.
- ACS Publications.
- Benchchem. Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.
- Benchchem. Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
- MDPI. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.
- Elguero, J., et al. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.
- ResearchGate. The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism.
- ResearchGate.
- Organic Chemistry Portal. Pyrazole synthesis.
- PMC. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Benchchem. "troubleshooting guide for Paal-Knorr pyrrole synthesis".
- PMC.
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ResearchGate. Synthesis of pyrazole from α,β-unsaturated carbonyl molecule[2].
- PMC.
- PMC.
- Who we serve. Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
- Benchchem. Technical Support Center: Synthesis of 1-Phenyl-Pyrazoles.
- Benchchem.
- MDPI.
- Rafidain Journal of Science.
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- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
- PMC. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ResearchGate. Dimerization of Pyrazole in Slit Jet Expansions.
- RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Chem Help Asap. Knorr Pyrazole Synthesis.
- ResearchGate. (PDF)
- Knorr Pyrazole Synthesis.
- Benchchem.
- Organic & Biomolecular Chemistry.
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- Benchchem. Troubleshooting common issues in Paal-Knorr pyrrole synthesis.
- Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- PMC.
- Alfa Chemistry. Paal-Knorr Synthesis.
- ResearchGate. Paal-Knorr synthesis of pyrrole-based N-heterocycles 3l–p.
- PMC.
- MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Encyclopedia.pub. Synthesis and Properties of Pyrazoles.
- MDPI.
- An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media.
- PMC.
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- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Pyridylpyrazole Synthesis
Welcome to the technical support center for pyridylpyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of this critical heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during pyridylpyrazole synthesis, providing insights into their root causes and offering validated solutions.
Issue 1: Low or No Product Yield
Question: My reaction yield is consistently low (<30%) or fails completely. What are the primary causes and how can I improve the outcome?
Answer: Low yield is a common hurdle in pyrazole synthesis, often stemming from issues with starting materials, suboptimal reaction conditions, or incomplete reactions. A systematic investigation is key.
Causality & Solutions:
-
Purity and Stability of Starting Materials: Hydrazine derivatives, a key building block, can be sensitive to air and light, leading to decomposition and the formation of colored impurities that inhibit the reaction.[1][2] The purity of the 1,3-dicarbonyl compound is equally critical.
-
Suboptimal pH and Catalysis: The initial condensation between the hydrazine and the dicarbonyl compound is often the rate-limiting step and is highly pH-sensitive. While acid catalysis is generally required, excessively strong acidic conditions can protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.[1][2]
-
Solution: Introduce a catalytic amount of a weak acid. A few drops of glacial acetic acid are typically sufficient to facilitate the initial hydrazone formation without deactivating the hydrazine nucleophile.[3]
-
-
Incomplete Reaction or Stalling: The cyclocondensation reaction can be slow, especially with sterically hindered or electronically deactivated substrates.[2]
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider moderately increasing the reaction temperature or extending the reaction time.[4] A switch to a higher boiling point solvent might also be beneficial (see Solvent Selection FAQ).
-
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
Issue 2: Formation of Regioisomers
Question: I'm using an unsymmetrical dicarbonyl compound and obtaining a mixture of two pyrazole products that are difficult to separate. How can I control the regioselectivity?
Answer: The formation of regioisomers is the most common challenge when using an unsymmetrical 1,3-dicarbonyl compound (e.g., 1-(pyridin-2-yl)butane-1,3-dione) with a substituted hydrazine.[1] The two carbonyl groups have different electrophilicity, and the two nitrogen atoms of the hydrazine have different nucleophilicity, leading to two potential cyclization pathways.[5]
Causality & Solutions:
-
Kinetic vs. Thermodynamic Control: The reaction can be directed towards one isomer over the other by carefully controlling the reaction conditions.
-
pH Control: The pH of the medium can influence which carbonyl group is more readily attacked. Strongly acidic conditions may favor attack at the more basic carbonyl (if applicable), while milder conditions might favor attack at the more sterically accessible or electronically deficient carbonyl.
-
Temperature and Solvent: Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more stable, thermodynamically favored product. The solvent polarity can also influence the transition states, affecting the isomer ratio.[2]
-
-
Steric and Electronic Effects: The inherent properties of your substrates play a major role. A bulky substituent on the dicarbonyl or hydrazine will direct the reaction pathway to minimize steric hindrance.[2]
-
Solution: Conduct a screening of reaction conditions. Systematically vary the solvent, temperature, and acid catalyst to find the optimal conditions for your specific substrates. In many cases, a switch from a Brønsted acid to a Lewis acid catalyst can alter the regiochemical outcome.[6] If separation is unavoidable, flash column chromatography with a carefully chosen eluent system is the most common method for isolating the desired isomer.[4]
-
Issue 3: Formation of Pyrazoline Intermediate Instead of Pyrazole
Question: My characterization data (¹H NMR, MS) suggests I have isolated a pyrazoline (a non-aromatic dihydropyrazole), not the desired aromatic pyrazole. How do I fix this?
Answer: This is a frequent occurrence, particularly when the 1,3-dicarbonyl equivalent is an α,β-unsaturated ketone or aldehyde.[7] The initial cyclization correctly forms the pyrazoline ring, which is a stable intermediate. To obtain the final pyrazole, an oxidation step is required to achieve aromatization.[1][7]
Causality & Solutions:
-
Lack of Oxidant: The reaction mechanism for these specific substrates does not have an inherent aromatization pathway. An external oxidant is necessary.
-
In-Situ Oxidation: Include a mild oxidizing agent in the reaction mixture from the start. Sometimes, simply heating in a solvent like DMSO with air (O₂) bubbling through can be effective.
-
Post-Synthesis Oxidation: If you have already isolated the pyrazoline, you can oxidize it in a separate step. Common and effective methods include:
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for my pyridylpyrazole synthesis?
A1: Solvent choice is critical as it affects reactant solubility, reaction rate, and in some cases, product selectivity.[8] A screening is often the best approach.
-
Protic Solvents (e.g., Ethanol, Acetic Acid): Often good choices for the classical Knorr synthesis. They can participate in proton transfer, stabilizing intermediates and facilitating the dehydration/cyclization step. Ethanol is a common starting point due to its ability to dissolve a wide range of reactants and its suitable boiling point for many reactions.[8]
-
Aprotic Polar Solvents (e.g., DMF, DMSO): Useful for reactions involving salts or when a higher temperature is required.
-
Aprotic Non-polar Solvents (e.g., Toluene, Xylene): These are excellent for reactions that require Dean-Stark conditions to remove water and drive the equilibrium towards the cyclized product. Their high boiling points can provide the necessary energy to overcome activation barriers.[9]
-
Green Solvents (e.g., Water, PEG): There is a growing trend towards using environmentally benign solvents. For some multicomponent reactions, water has been shown to provide excellent yields.[10]
| Solvent | Type | Boiling Point (°C) | General Application Notes |
| Ethanol | Protic | 78 | Excellent starting point; good solubility for many reactants.[8] |
| Acetic Acid | Protic, Acidic | 118 | Can act as both solvent and catalyst.[11] |
| Toluene | Aprotic, Non-polar | 111 | Allows for azeotropic removal of water (Dean-Stark). |
| Water | Protic, "Green" | 100 | Effective for certain multicomponent syntheses.[10] |
| None (Solvent-free) | N/A | N/A | Eco-friendly option, often used with grinding or microwave.[11] |
Q2: What is the role of a catalyst, and how do I choose one?
A2: Catalysts are crucial for accelerating the reaction, often by activating the carbonyl group or facilitating the cyclization step.[7] The choice depends on the specific reaction type.
-
Brønsted Acids (e.g., Acetic Acid, PTSA): Most common for standard condensations of hydrazines and 1,3-dicarbonyls.[6] They protonate a carbonyl oxygen, making the carbon more electrophilic.
-
Lewis Acids (e.g., ZnCl₂, Cu(OTf)₂, Yb(OTf)₃): Can be more effective than Brønsted acids, especially for deactivated substrates or in multicomponent reactions.[6][9] They coordinate to the carbonyl oxygen, providing strong activation.
-
Transition Metal Catalysts (e.g., Palladium, Copper, Nickel): These are not typically used for the initial ring formation but are essential for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach the pyridine ring to a pre-formed pyrazole, or vice-versa.[9][12]
-
Nanocatalysts (e.g., ZnO, CuFe₂O₄): An emerging area offering high efficiency, reusability, and often milder reaction conditions.[9][13]
Q3: Can I use microwave-assisted synthesis for this reaction?
A3: Absolutely. Microwave-assisted organic synthesis (MAOS) is an excellent technique for pyridylpyrazole synthesis. It offers significant advantages over conventional heating, including dramatically reduced reaction times (minutes vs. hours), often higher yields, and cleaner reaction profiles with fewer side products.[11] It is considered a cornerstone of green chemistry for this reason.[11]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pyridylpyrazole Synthesis
This protocol describes a standard method for the condensation of a 1,3-dicarbonyl compound with a hydrazine.
Materials:
-
Pyridyl-1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.1 eq)
-
Ethanol (or Toluene) (approx. 0.2 M concentration)
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the pyridyl-1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Add the hydrazine derivative (1.1 eq) to the solution at room temperature.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux (approx. 80°C for ethanol).
-
Monitor the reaction progress by TLC until the starting dicarbonyl compound is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure. The product may precipitate.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, add cold water to induce precipitation or perform an extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the crude product. If necessary, purify further by recrystallization or column chromatography.
Visualizing the Core Reaction: Knorr Pyrazole Synthesis
Caption: A simplified workflow of the Knorr synthesis for forming the pyrazole ring.
References
-
BenchChem. (2025). Common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions. BenchChem Technical Support. 1
-
BenchChem. (2025). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. BenchChem Technical Support. 2
-
Huang, Q. P., et al. (2017). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 22(11), 1813.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
-
ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage.
-
BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem Technical Support. 3
-
Huang, Q. P., et al. (2017). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. ResearchGate.
-
Huang, Q. P., et al. (2017). Solvent and Copper Ion-Induced Synthesis of Pyridyl-Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. PubMed.
-
Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
-
BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support. 4
-
Pearce, B., et al. (2021). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate.
-
Al-Adiwish, W. M., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrazolopyridinea.
-
Cerdán-Cartagena, F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
-
ResearchGate. (n.d.). The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a).
-
BenchChem. (2025). Optimization of reaction conditions for pyrazoline synthesis. BenchChem Technical Support. 11
-
Kochetov, N. V., et al. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews.
-
Akila, G., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
-
Lin, W.-S., & Kuwata, S. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Semantic Scholar.
-
BenchChem. (2025). A Comparative Guide to Catalysts for Pyrazole Synthesis. BenchChem Technical Support. 9
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- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
Welcome to the technical support center for the synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when scaling this synthesis from the bench to pilot or production scales. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure a robust, safe, and efficient process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine?
A1: The most prevalent and industrially viable route is the N-alkylation of 3-amino-1H-pyrazole with a 2-(halomethyl)pyridine, typically 2-(chloromethyl)pyridine hydrochloride. This method is favored due to the commercial availability and relatively low cost of the starting materials. The reaction involves the deprotonation of the pyrazole nitrogen followed by nucleophilic substitution on the alkyl halide.
Q2: What are the primary challenges when scaling up this N-alkylation reaction?
A2: The three main challenges are:
-
Regioselectivity: Alkylation can occur at either the N1 or N2 position of the pyrazole ring, leading to a mixture of isomers that can be difficult to separate.[1][2] The desired product is the N1-alkylated isomer.
-
Impurity Profile: Side reactions, such as dialkylation or reactions involving impurities in the starting materials, can complicate purification.
-
Work-up and Isolation: The product is a polar, basic compound, which can make extraction and crystallization challenging. Purification by chromatography is often not feasible on a large scale.
Q3: Why is regioselectivity a major concern in pyrazole alkylation?
A3: Unsymmetrical pyrazoles, like 3-amino-1H-pyrazole, have two non-equivalent ring nitrogen atoms (N1 and N2).[3] Both are nucleophilic and can be alkylated, leading to regioisomers. The electronic and steric environment of these nitrogens is similar, often resulting in poor selectivity under unoptimized conditions.[1][4] Controlling which nitrogen reacts is critical for yield and purity.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you might encounter during the synthesis.
Issue 1: Poor Regioselectivity (High N2-Isomer Formation)
Q: My reaction produces a significant amount of the undesired N2-alkylated isomer, which is co-eluting with my product. How can I improve the N1-selectivity?
A: Achieving high N1-selectivity is a common hurdle and is influenced by the base, solvent, and temperature. The N1 position is generally less sterically hindered, while the N2 position is adjacent to the amino group.
-
Underlying Cause: The choice of base and solvent system dictates the nature of the pyrazole anion. A "harder" cation (like Na+) from a strong base like sodium hydride (NaH) tends to associate more with the N1 position, sterically directing the incoming electrophile to this site.[1] In contrast, weaker bases like potassium carbonate (K₂CO₃) can lead to mixtures.[2]
-
Solutions & Rationale:
-
Switch to a Stronger Base: Using sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is a highly effective method to improve N1 selectivity.[1] NaH irreversibly deprotonates the pyrazole, and the resulting sodium pyrazolide directs alkylation preferentially to the N1 position.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are known to favor the formation of a single regioisomer compared to less polar or protic solvents.[2]
-
Temperature Control: Running the deprotonation at a controlled temperature (e.g., 0-5 °C) before the addition of the alkylating agent can improve selectivity. The subsequent alkylation step can then be performed at room temperature or slightly elevated temperatures (40-50 °C) to ensure a reasonable reaction rate.
-
Issue 2: Incomplete Reaction or Low Yield
Q: The reaction has stalled, leaving a large amount of unreacted 3-amino-1H-pyrazole. What factors could be responsible?
A: Incomplete conversion is a frequent scale-up problem, often related to mass transfer limitations, reagent deactivation, or insufficient reactivity.
-
Underlying Cause:
-
Base Inefficiency: If using a weaker base like K₂CO₃, it may not be strong enough to fully deprotonate the pyrazole, especially if the base is of low quality or has absorbed moisture.
-
Alkylating Agent Reactivity: 2-(Chloromethyl)pyridine is less reactive than its bromide or iodide counterparts.[2] The hydrochloride salt form must be neutralized or used with sufficient base to free the active electrophile.
-
Solubility: Poor solubility of the pyrazole salt in the chosen solvent can lead to a heterogeneous mixture where the reaction rate is limited by diffusion.[2]
-
-
Solutions & Rationale:
-
Verify Base Quality and Stoichiometry: Use a fresh, dry base. For NaH (typically supplied as a 60% dispersion in mineral oil), ensure accurate weighing and handling under an inert atmosphere. A slight excess (1.1-1.2 equivalents) is recommended.
-
Consider a More Reactive Electrophile: If yields remain low, switching to 2-(bromomethyl)pyridine may be beneficial, though it is often more expensive.
-
Improve Solubility: If using NaH, the formation of the sodium salt of the pyrazole in DMF or THF usually results in a soluble species. If using K₂CO₃, ensure vigorous stirring and consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) on a small scale to see if it improves conversion, although this adds complexity for scale-up.
-
Issue 3: Difficult Product Isolation and Purification
Q: My product is difficult to extract from the aqueous phase and forms an oil during crystallization attempts. How can I achieve a pure, solid product on a large scale?
A: The polar and basic nature of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine makes it water-soluble, especially at lower pH, and challenging to crystallize.
-
Underlying Cause: The pyridine and aminopyrazole moieties are both basic and can be protonated, increasing aqueous solubility. The molecule's structure may also favor forming low-melting-point solids or oils.
-
Solutions & Rationale:
-
Optimize Extractive Work-up:
-
Basify Carefully: After quenching the reaction, adjust the aqueous phase to a pH of 9-10 with a suitable base (e.g., NaOH solution) to ensure both nitrogen centers are deprotonated and the product is in its "free base" form, maximizing its partitioning into the organic solvent.
-
Use a More Polar Extraction Solvent: Dichloromethane (DCM) or a mixture of DCM/Isopropanol (e.g., 9:1) can be more effective than less polar solvents like ethyl acetate for extracting polar products.
-
Brine Washes: After extraction, washing the combined organic layers with brine helps to remove residual water, which can inhibit crystallization.
-
-
Develop a Robust Crystallization Protocol:
-
Solvent Screening: Perform a systematic solvent screen. Good single-solvent candidates for polar compounds include isopropanol (IPA), acetonitrile, or ethyl acetate. Anti-solvent crystallization is often effective; a common system is dissolving the crude product in a minimal amount of a good solvent (like IPA) and slowly adding a poor solvent (like heptane or MTBE) until turbidity is observed, followed by cooling.
-
pH Adjustment: Sometimes, crystallization of a salt form (e.g., the HCl salt) is more reliable than the free base. This can be achieved by treating the free base in a suitable solvent (like IPA) with a solution of HCl in IPA.
-
-
Consider Alternative Purification: For highly problematic purifications, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for polar compounds, though this is more complex to scale than crystallization.[5][6]
-
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis using Sodium Hydride
This protocol is optimized for high regioselectivity and yield.
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet.
-
3-amino-1H-pyrazole
-
Sodium Hydride (60% dispersion in mineral oil)
-
2-(Chloromethyl)pyridine hydrochloride
-
Anhydrous Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reagent Charge: Charge 3-amino-1H-pyrazole (1.0 eq) and anhydrous DMF (5-10 volumes) to the reactor. Begin stirring to form a solution or slurry.
-
Deprotonation: Cool the reactor contents to 0-5 °C. Under a nitrogen atmosphere, add Sodium Hydride (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Hydrogen gas will be evolved; ensure adequate ventilation and monitoring.[7] Stir the mixture at 0-5 °C for 1 hour after the addition is complete.
-
Alkylation: In a separate vessel, dissolve 2-(chloromethyl)pyridine hydrochloride (1.05 eq) in a minimal amount of DMF. Add this solution dropwise to the reactor, maintaining the internal temperature below 15 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the consumption of the 3-amino-1H-pyrazole is complete.
-
Quench: Carefully cool the reaction to 0-5 °C. Slowly and cautiously add isopropanol (1 volume) to quench any unreacted NaH, followed by the slow addition of water (5-10 volumes).
-
Extraction: Adjust the pH of the aqueous mixture to 9-10 with 2M NaOH. Extract the product with dichloromethane (3 x 5 volumes).
-
Wash & Dry: Combine the organic extracts, wash with brine (2 x 3 volumes), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification (Crystallization): Dissolve the crude oil/solid in a minimum amount of hot isopropanol. Slowly add MTBE until the solution becomes cloudy. Cool slowly to room temperature, then to 0-5 °C to induce crystallization. Filter the solid, wash with cold MTBE, and dry under vacuum.
Data Summary Tables
Table 1: Base and Solvent Selection Guide for N-Alkylation
| Base | Solvent | Typical N1:N2 Ratio | Scale-Up Considerations |
| NaH | DMF, THF | >95:5 | Recommended. Exothermic, H₂ evolution requires careful control. NaH handling requires inert atmosphere.[7][8] |
| K₂CO₃ | Acetonitrile, DMF | 70:30 to 85:15 | Lower selectivity, often requires higher temperatures and longer reaction times. Easier to handle than NaH.[1] |
| Cs₂CO₃ | DMF | 80:20 to 90:10 | More expensive than other bases, but can offer good selectivity. |
| DBU | Acetonitrile | Variable | Organic base, avoids handling solid inorganics but can be difficult to remove during work-up. |
Note: Ratios are illustrative and can vary based on specific reaction conditions.
Process Logic and Safety
Reaction Pathway and Regioselectivity Control
The desired reaction proceeds via the formation of the sodium salt of 3-aminopyrazole, which then attacks the electrophilic carbon of 2-(chloromethyl)pyridine.
Caption: Synthetic pathway showing preferential N1-alkylation.
Troubleshooting Workflow for Low Yield
When encountering low product yield, a systematic approach is crucial for identifying the root cause.
Caption: A logical workflow for troubleshooting low product yield.
Safety Considerations
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is flammable and explosive.[9] It must be handled under an inert atmosphere (Nitrogen or Argon). Reactions should be equipped with a gas bubbler to monitor hydrogen evolution. The quenching process is highly exothermic and must be done slowly at low temperatures.[7][8]
-
2-(Chloromethyl)pyridine Hydrochloride: This reagent is corrosive and causes severe skin and eye burns.[10][11][12] It is also harmful if swallowed.[13] Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Handle in a well-ventilated fume hood.
-
DMF: Dimethylformamide is a suspected teratogen and should be handled with care, avoiding inhalation and skin contact.
References
-
MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]
-
PMC. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. (2025, June 5). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available from: [Link]
-
Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available from: [Link]
-
Taylor & Francis Online. (2008, March 20). Full article: Synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluene sulphonic acid using polyethylene glycol-400 as an efficient and recyclable reaction medium. Taylor & Francis Online. Available from: [Link]
-
Scribd. (n.d.). Safe Sodium Hydride Use in Reactions. Scribd. Available from: [Link]
-
MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters. Available from: [Link]
-
Organic Syntheses. (n.d.). Sodium hydride - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
Digital.CSIC. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. Available from: [Link]
-
ACS Publications. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available from: [Link]
-
Reaction Biology. (n.d.). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. Reaction Biology. Available from: [Link]
-
Quora. (2017, June 9). How do organic chemists prepare sodium hydride for reaction?. Quora. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available from: [Link]
-
ResearchGate. (2025, November 13). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. Available from: [Link]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available from: [Link]
-
ResearchGate. (2025, December 5). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. Available from: [Link]
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Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Biotage. Available from: [Link]
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Oreate AI Blog. (2025, December 30). Understanding the Role of NaH in Chemical Reactions. Oreate AI. Available from: [Link]
-
ScienceMadness. (2008, March 18). cautions regarding use of NaH in synthesis. ScienceMadness Discussion Board. Available from: [Link]
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Technical Support Center: Purification Strategies for Aminopyrazole Isomers
Welcome to the Technical Support Center for aminopyrazole isomer purification. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique and often frustrating challenges associated with separating aminopyrazole isomers. The structural similarity between regioisomers and the identical physical properties of enantiomers demand carefully considered purification strategies.
This document moves beyond simple protocols to explain the underlying principles of separation, empowering you to troubleshoot effectively and develop robust, reliable purification methods. We will explore both chromatographic and crystallization techniques, providing field-tested insights and detailed workflows to guide you through your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions and strategic considerations when approaching the purification of aminopyrazole isomers.
Q1: What makes the separation of aminopyrazole isomers so notoriously difficult?
The primary difficulty stems from the subtle structural differences between isomers.
-
Regioisomers (e.g., 3-amino vs. 5-amino): These isomers often possess very similar polarity, leading to close or overlapping retention times in chromatography (co-elution).[1][2] Their similar solubility profiles also make separation by crystallization challenging.
-
Chiral Isomers (Enantiomers): Enantiomers have identical physical properties (boiling point, solubility, polarity) in a non-chiral environment.[2] Their separation is impossible without introducing a chiral element, such as a chiral stationary phase in chromatography or a chiral resolving agent for diastereomeric crystallization.[2][3]
Q2: What are the principal strategies for purifying aminopyrazole isomers?
There are two main approaches: direct separation of the isomeric mixture or, preferably, optimizing the synthesis to avoid forming the mixture in the first place.
-
Purification-Centric Approach: This involves synthesizing the mixture and then separating the isomers using techniques like flash column chromatography, High-Performance Liquid Chromatography (HPLC), or crystallization.[1][2] This is often necessary when synthetic control is poor.
-
Synthesis-Centric Approach: The most effective strategy is to control the reaction conditions (e.g., temperature, solvent, base/acid catalyst) to favor the formation of a single, desired regioisomer.[1][4] This leverages kinetic versus thermodynamic control to achieve high regioselectivity, simplifying or even eliminating the need for complex purification.[1][5][6]
Expert Insight: Always invest time in optimizing reaction regioselectivity before scaling up. A day spent on synthetic optimization can save weeks of frustrating purification efforts. The best purification is the one you don't have to do.
Q3: How can I definitively confirm the structure and purity of my separated isomers?
Confirming the identity of each isomer is critical. While routine analysis is essential, unambiguous determination often requires advanced techniques.
-
Routine Analysis: HPLC is used to assess purity and resolve isomers, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the basic structure.
-
Advanced Structural Elucidation: For regioisomers, advanced 2D NMR techniques like 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituents.[1] In many cases, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[1]
Troubleshooting Guide: Column Chromatography
Column chromatography is the workhorse for isomer separation. However, problems are common. This section provides solutions to specific issues.
Q4: My regioisomers are co-eluting or have very poor separation (ΔRf < 0.1) on a silica gel column. What should I do?
This is the most frequent challenge. The key is to enhance the selectivity of your chromatographic system. Follow this logical workflow.
Caption: Troubleshooting logic for poor pyrazole isomer separation.
Q5: My aminopyrazole compound appears to be degrading on the silica column, resulting in streaking and low recovery. How can I prevent this?
Aminopyrazoles are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or degradation.
-
Solution 1: Deactivate the Silica. This is the most common and effective solution. Add a small amount of a volatile base, such as triethylamine (Et3N) or ammonia in methanol (0.5-1%), to your mobile phase.[7] This neutralizes the acidic sites on the silica, minimizing unwanted interactions.
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, switch to a less acidic support. Neutral alumina is an excellent choice for basic compounds.[2][7] Florisil is another potential alternative.[2]
-
Solution 3: Work Quickly. Minimize the compound's residence time on the column by using a faster flow rate (in flash chromatography) and processing fractions promptly.[2]
Q6: My crude reaction mixture is not soluble in the non-polar mobile phase I need for purification. How should I load my column?
Using a strong solvent (like DCM, MeOH, or DMSO) to dissolve your sample and inject it directly onto a column equilibrated with a weak mobile phase (like hexane/ethyl acetate) will lead to disastrous separation. The strong solvent carries your compound rapidly down the column in a diffuse band.
-
The Solution: Dry Loading. This technique is essential for ensuring sharp bands and good separation when sample solubility is an issue.[2] It involves adsorbing your crude material onto a solid support (like silica gel or Celite) and then adding this solid to the top of the column. See Protocol 1 for a detailed procedure.
Q7: I am trying to separate enantiomers by HPLC, but I'm not getting any resolution. What's wrong?
Enantiomer separation requires a chiral environment.
-
Problem: You are using a standard (achiral) HPLC column, like a C18 or silica column. These columns cannot distinguish between enantiomers.
-
Solution: You must use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., Lux Cellulose or Amylose-based columns) are highly effective for a wide range of pyrazole derivatives.[2][8] You must develop a method using the appropriate chiral column and mobile phase combination (see Protocol 2).
Troubleshooting Guide: Crystallization
Crystallization can be a highly effective and scalable method for obtaining a single, high-purity isomer.
Q8: I've tried to recrystallize my aminopyrazole, but it keeps "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid phase because the solution is too supersaturated at the temperature of precipitation.
-
Solution 1: Reduce the Cooling Rate. Do not place your hot solution directly into an ice bath. Allow it to cool slowly to room temperature, then transfer it to a refrigerator. Slow cooling encourages orderly crystal lattice formation.
-
Solution 2: Use Less Solvent or a Different Solvent System. You may be using too much of a good solvent. Try reducing the initial volume. Alternatively, use a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane).[7] Dissolve the compound in a minimum of the "good" solvent while hot, and then slowly add the "poor" solvent (the anti-solvent) dropwise until turbidity persists.
-
Solution 3: Scratch and Seed. Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic glass fragments can act as nucleation sites. If you have a small amount of pure crystal, add a single tiny crystal (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography for Regioisomer Separation (with Dry Loading)
This protocol outlines a standard procedure for separating two regioisomers with similar polarities.
-
Mobile Phase Selection: Using TLC, identify a solvent system that provides the best possible separation between your two isomers (e.g., 30% Ethyl Acetate in Hexane). The target Rf for the desired compound should be ~0.2-0.3.
-
Sample Preparation (Dry Loading): a. Dissolve your crude product (~1 g) in a minimal amount of a strong, volatile solvent (e.g., 10-20 mL of dichloromethane or methanol). b. Add 2-3 times the mass of silica gel (~2-3 g) to this solution. c. Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. Ensure all solvent is removed.[2]
-
Column Packing: a. Pack your column with silica gel as a slurry in your initial, weakest mobile phase (e.g., 20% Ethyl Acetate in Hexane). b. Allow the silica to settle into a stable, uniform bed. Do not let the column run dry.
-
Loading and Elution: a. Carefully layer the dry-loaded sample powder onto the top of the packed silica bed. b. Gently place a thin layer of sand or fritted disc on top to prevent disturbance. c. Begin elution with the mobile phase, starting with a composition slightly less polar than the one identified by TLC. d. Gradually increase the polarity of the mobile phase (a "gradient") to elute your compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure fractions of each isomer.
Protocol 2: Analytical Chiral HPLC Method Development
This protocol provides a starting point for separating enantiomers.
-
Column Selection: A polysaccharide-based chiral stationary phase is a robust starting point.
-
Recommended Column: Lux Cellulose-2 (250 mm × 4.6 mm, 3 μm).[2]
-
-
Initial Screening Conditions:
-
Mode: Normal Phase or Polar Organic Mode often give good results.[2][8]
-
Mobile Phase A (Normal Phase): n-Hexane / Ethanol (start with 90:10).
-
Mobile Phase B (Polar Organic): Acetonitrile / Methanol (start with 50:50).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 270 nm).[2]
-
-
Optimization: a. Inject your racemic sample using the initial conditions. b. If no separation is observed, systematically vary the ratio of the mobile phase components (e.g., try 95:5 and 80:20 Hexane/Ethanol). c. If separation is still poor, switch to a different mobile phase system or a different type of chiral column (e.g., Lux Amylose-2).
Protocol 3: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol).
-
Dissolution: Place the crude aminopyrazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hotplate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Summary Tables
Table 1: Common Starting Solvent Systems for Flash Chromatography of Aminopyrazoles on Silica Gel
| Polarity | Solvent System | Typical Ratio (v/v) | Notes |
| Low to Medium | Ethyl Acetate / Hexanes | 10:90 to 50:50 | A standard, versatile system for many aminopyrazoles. |
| Medium | Dichloromethane / Methanol | 99:1 to 95:5 | Good for more polar isomers. Add 0.5% Et3N for basic compounds. |
| Medium to High | Chloroform / Acetone | 90:10 to 70:30 | Offers different selectivity compared to ethyl acetate systems. |
Table 2: Recommended Starting Conditions for Chiral HPLC Separation
| Column Type | Elution Mode | Mobile Phase | Typical Isomer Type | Reference |
| Polysaccharide (Cellulose-based) | Normal Phase | n-Hexane / Ethanol | N-substituted pyrazoles | [2] |
| Polysaccharide (Cellulose-based) | Polar Organic | Acetonitrile / Methanol | Dihydropyrazole derivatives | [8] |
| Polysaccharide (Amylose-based) | Normal Phase | n-Hexane / Isopropanol | Dihydropyrazole derivatives | [8] |
| C18 | Reverse Phase | Acetonitrile / Water + 0.1% TFA | For achiral separation of regioisomers | [2] |
References
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]
-
IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]
- Al-Said, S. A., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry.
-
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
-
PMC. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography. Retrieved from [Link]
-
PMC. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
Gardinier, J. R., & Meise, K. J. (2019). Selective Isomer Formation and Crystallization-Directed Magnetic Behaviors. e-Publications@Marquette. Retrieved from [Link]
-
PMC. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
PharmTech. (2008). Enantioseparation of Chiral Drugs – An Overview. Retrieved from [Link]
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- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyrazoles is a fundamental process in medicinal chemistry, as the pyrazole scaffold is a key component in numerous therapeutic agents.[1] One of the most common and versatile methods for pyrazole synthesis is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2] However, when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, a significant challenge arises: the potential formation of two distinct regioisomers.[1][2] Since different regioisomers can possess vastly different biological activities and physicochemical properties, controlling the regioselectivity of the reaction is crucial for efficient and targeted drug development.[3]
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your pyrazole synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation so important?
In pyrazole synthesis, regioisomers are structural isomers that differ in the arrangement of substituents on the pyrazole ring.[3] For instance, reacting 1-phenyl-1,3-butanedione with methylhydrazine can produce two different products: 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole. The formation of a single, desired regioisomer is critical because different regioisomers can exhibit significantly different biological activities, toxicological profiles, and physical properties.[3] For therapeutic applications, obtaining a pure, single regioisomer is often a regulatory and efficacy requirement.
Q2: What are the fundamental factors that dictate regioselectivity in the Knorr synthesis of pyrazoles?
The regioselectivity of the Knorr pyrazole synthesis is primarily governed by a combination of steric and electronic factors of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions.[1][3]
-
Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can physically obstruct the initial nucleophilic attack of the hydrazine, directing it to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons is a major determinant. Electron-withdrawing groups increase the partial positive charge on a carbonyl carbon, making it more susceptible to nucleophilic attack.[4]
-
Reaction Conditions: The choice of solvent and the pH of the reaction medium (acidic, basic, or neutral) can significantly influence the reaction pathway and, consequently, the regiomeric outcome.[3][5]
Q3: How significantly can the choice of solvent impact the regioselectivity of my pyrazole synthesis?
The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly enhance the regioselectivity of the reaction between 1,3-diketones and methylhydrazine.[4] These solvents are believed to influence the reaction pathway through their unique hydrogen-bonding properties.[4] Aprotic dipolar solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) have also demonstrated superior results in certain reactions, particularly for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[6][7]
Q4: I have a mixture of regioisomers. What are the most common methods for their separation?
Separating pyrazole regioisomers can be challenging due to their similar physical and chemical properties.[8] The most common and effective methods include:
-
Column Chromatography: This is the most widely used technique for separating regioisomers.[3] Careful selection of the stationary phase (typically silica gel) and optimization of the eluent system are crucial for achieving good separation.[8]
-
Recrystallization: If the regioisomers have different solubilities in a particular solvent, fractional recrystallization can be an effective purification method.[9]
-
High-Performance Liquid Chromatography (HPLC): For very similar regioisomers that are difficult to separate by conventional column chromatography, HPLC can provide the necessary resolution.[8]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
Problem: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are not significant enough under your current reaction conditions to favor the formation of one regioisomer over the other.[3]
Troubleshooting Strategies:
-
Solvent Modification: As a primary step, consider switching to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE).[3] This has been shown to significantly improve regioselectivity in many cases.
-
pH Adjustment: The reaction mechanism can be sensitive to pH.[3] If you are running the reaction under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid) or base. Acidic conditions can sometimes reverse the selectivity compared to neutral or basic conditions.[4]
-
Temperature Adjustment: Lowering the reaction temperature may enhance kinetic control, potentially favoring the formation of one regioisomer over the other.[3]
Workflow for Addressing Poor Regioselectivity:
Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole synthesis.
Issue 2: The major product of my reaction is the undesired regioisomer.
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under the current experimental setup.
Troubleshooting Strategies:
-
Re-evaluate Starting Materials: If feasible, consider if a different synthetic route or modified starting materials could lead to the desired product. For example, using α,β-unsaturated ketones or a 1,3-dipolar cycloaddition approach might offer better regiochemical control.[3]
-
Protecting Group Strategy: In some cases, a protecting group can be used to temporarily block one of the reactive sites, thereby directing the reaction towards the desired outcome.
-
Alternative Synthetic Methods: Explore other named reactions for pyrazole synthesis that may offer different regioselectivity, such as the Paal-Knorr synthesis or multicomponent reactions.[3]
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.
Troubleshooting Strategies:
-
Chromatographic Separation:
-
TLC Analysis: Begin by screening various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[3]
-
Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the isomers.[3] Careful packing of the column and a slow elution rate can improve separation efficiency.[8]
-
-
Recrystallization: If the isomers exhibit different solubilities in a particular solvent, fractional recrystallization can be an effective purification method.
Separation Workflow for Regioisomers:
Caption: A general workflow for the separation of pyrazole regioisomers.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine. Regioisomer A is the 3-trifluoromethyl derivative and B is the 5-trifluoromethyl derivative.
| Solvent | Regioisomeric Ratio (A:B) |
| Ethanol | 1:1.2 |
| Toluene | 1:1.5 |
| 2,2,2-Trifluoroethanol (TFE) | 10:1 |
Data adapted from a study on the effect of fluorinated alcohols on pyrazole formation.[3]
Table 2: Influence of Hydrazine Substituent on Regioselectivity
This table illustrates how the electronic nature of the substituent on hydrazine can influence the regioselectivity of the reaction with an acetylenic ketone.
| Hydrazine Substituent (R) | Regioisomeric Ratio (Product 1:Product 2) |
| Phenyl (Ph) | >95:5 |
| 4-Nitrophenyl | 5:95 |
Data from a study on the cyclocondensation of acetylenic ketones with hydrazines.[3] This highlights how the electronic nature of the hydrazine substituent can reverse the regioselectivity.
Experimental Protocols
General Protocol for the Synthesis of Pyrazoles with Enhanced Regioselectivity using TFE
This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines, with an emphasis on achieving high regioselectivity.[3]
-
Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).
-
Addition: Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the TFE under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
General Protocol for the Separation of Pyrazole Regioisomers by Column Chromatography
This protocol outlines a general procedure for the separation of pyrazole regioisomers using flash column chromatography.[3][8]
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. A good solvent system will show a clear separation between the two regioisomer spots.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude mixture of regioisomers in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin eluting the column with the less polar solvent, gradually increasing the polarity (gradient elution) if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the pure fractions of each regioisomer.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated products.
References
- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem.
- regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. - Benchchem.
- Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
- troubleshooting low conversion rates in pyrazole synthesis - Benchchem.
- Troubleshooting low yields in pyrazole synthesis from β-ketonitriles - Benchchem.
- Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - RSC Publishing.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
- Column chromatography conditions for separating pyrazole isomers - Benchchem.
- Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles - Benchchem.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
- optimization of reaction conditions for pyrazoline synthesis - Benchchem.
- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem.
- Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization - Benchchem.
- Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations..
- Recent advances in the regioselective synthesis of Pyrazoles - Ewha Womans University.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC.
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate.
- Knorr Pyrazole Synthesis of Edaravone - Rsc.org.
- Knorr pyrazole synthesis - Name-Reaction.com.
- Pyrazole synthesis - Organic Chemistry Portal.
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC.
- Technical Support Center: Spectroscopic Analysis of Pyrazoles - Benchchem.
- Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives..
- Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles - ResearchGate.
- Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives | Request PDF - ResearchGate.
- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC.
- Identifying and removing byproducts in pyrazole synthesis - Benchchem.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.
- Knorr Pyrazole Synthesis - Chem Help Asap.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI.
- Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines | Request PDF - ResearchGate.
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Technical Support Center: Optimizing Suzuki Coupling for Pyrazole Derivatives
Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this powerful C-C bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance the success of your experiments.
Troubleshooting Guide: A-Question-and-Answer-Based Approach
This section tackles specific issues you may encounter during the Suzuki coupling of pyrazoles. The solutions provided are grounded in mechanistic principles to empower you to make informed decisions for your unique system.
Question 1: I'm observing very low to no product yield. What are the most likely causes and how can I fix it?
Low yields in pyrazole Suzuki couplings are a frequent issue stemming from several factors, primarily related to catalyst deactivation and substrate reactivity.
-
Cause A: Catalyst Inhibition by the Pyrazole NH Group. Unprotected pyrazole N-H groups are acidic and can coordinate to the palladium center, leading to catalyst deactivation.[1][2] This is a primary reason many standard protocols fail for these substrates.[1]
-
Solution 1: Employ N-Protected Pyrazoles. If your synthetic route allows, protecting the pyrazole nitrogen (e.g., with a benzyl or acyl group) can dramatically improve yields by preventing catalyst inhibition.[1][2]
-
Solution 2: Utilize Specialized Catalytic Systems. For unprotected pyrazoles, specific catalyst systems are essential. Buchwald-type ligands, such as SPhos and XPhos, have demonstrated high efficacy by promoting the desired catalytic cycle over inhibitory pathways.[1][2][3] Pre-catalysts incorporating these ligands can be particularly effective.[1][2]
-
-
Cause B: Inefficient Oxidative Addition. The electronic nature of the pyrazole ring can influence the oxidative addition step. Electron-rich halopyrazoles may exhibit slower rates of oxidative addition.[4]
-
Solution: Choose the Right Halide. The reactivity of halopyrazoles generally follows the trend I > Br > Cl.[5] While chloro-derivatives are often more challenging, they can be successfully coupled using highly active catalyst systems.[6][7] Interestingly, for some aminopyrazoles, bromo and chloro derivatives have shown superiority to iodo-derivatives due to a lower tendency for dehalogenation.[7]
-
-
Cause C: Protodeboronation of the Boronic Acid/Ester. The boronic acid or ester can decompose under the reaction conditions, a common side reaction that reduces the amount of available coupling partner.[8] This is especially prevalent with unstable boronic acids at higher temperatures.[1][2]
-
Solution 1: Use Boronic Pinacol Esters. These esters often exhibit greater stability compared to their corresponding boronic acids, reducing decomposition and improving reliability.[9]
-
Solution 2: Optimize Reaction Temperature and Time. Use the mildest temperature that still affords a reasonable reaction rate to minimize decomposition.[1][2] Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.[10]
-
Question 2: I'm seeing significant amounts of a dehalogenated pyrazole byproduct. What's causing this and how can I prevent it?
Dehalogenation is a common side reaction where the halide on the pyrazole is replaced by a hydrogen atom.[8]
-
Cause: Competing Reductive Pathway. After oxidative addition, the palladium complex can react with a hydride source in the reaction mixture (e.g., from an amine base or alcoholic solvent) leading to reductive elimination of the dehalogenated product.[8]
-
Solution 1: Re-evaluate Your Base and Solvent. Avoid conditions known to promote this side reaction. For instance, while alcoholic solvents can be effective, they can also be a hydride source.[8][11] Aprotic solvents like dioxane or toluene are often preferred.[3][12]
-
Solution 2: Select the Appropriate Halide. As mentioned, iodo-pyrazoles can be more prone to dehalogenation in certain contexts compared to their bromo and chloro counterparts.[7]
-
Question 3: My main side product is the homocoupling of my boronic acid. How can I suppress this?
Homocoupling results in a biaryl product derived from two molecules of the boronic acid coupling partner.[8]
-
Cause: Presence of Pd(II) and Oxygen. This side reaction is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[8]
-
Solution 1: Thoroughly Degas Your Reaction. Ensure your solvent and reaction setup are rigorously degassed to remove oxygen. This is typically done by bubbling an inert gas like argon or nitrogen through the solvent and then maintaining the reaction under an inert atmosphere.[3]
-
Solution 2: Use a Pd(0) Source. While many reactions start with a Pd(II) pre-catalyst that is reduced in situ, starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate issues related to Pd(II)-mediated homocoupling.[3][13]
-
Question 4: I'm attempting to couple an N-acylpyrazole, but the reaction is failing. Are there special considerations?
Yes, N-acylpyrazoles present a unique challenge as the C-N bond can be cleaved under certain catalytic conditions.
-
Challenge: N-C Bond Cleavage. The amide bond in N-acylpyrazoles can be activated and cleaved by the palladium catalyst, leading to the formation of diaryl ketones instead of the desired C-C coupled product.[14][15]
Frequently Asked Questions (FAQs)
What is the best general-purpose catalyst and ligand combination for pyrazole Suzuki couplings?
For a broad range of pyrazole derivatives, particularly those with unprotected N-H groups, catalyst systems based on Buchwald-type ligands such as XPhos and SPhos with a palladium source like Pd₂(dba)₃ or a pre-catalyst like XPhos-Pd-G3 are highly recommended.[1][2][3] For simpler, N-protected pyrazoles, traditional catalysts like Pd(PPh₃)₄ can also be effective.[3][13]
Which boronic acid derivative is better to use: the acid or the pinacol ester?
Pinacol esters are generally preferred due to their enhanced stability, which leads to more reliable and reproducible results.[9] They are less prone to decomposition (protodeboronation) and have better handling properties and shelf-life.[9]
What are the recommended bases and solvents?
The choice of base and solvent is highly substrate-dependent.
-
Bases: A range of bases can be used, with inorganic bases being the most common. K₃PO₄ , K₂CO₃ , and Cs₂CO₃ are frequently employed.[1][5][13][16] The strength of the base can influence the rate of transmetalation.
-
Solvents: Anhydrous aprotic solvents are often a good starting point. 1,4-Dioxane , toluene , and DMF are widely used.[3][12][17] Often, a mixture with water (e.g., dioxane/water) is used to help solubilize the inorganic base.[3][13]
Can I run the reaction using microwave irradiation?
Absolutely. Microwave-assisted Suzuki couplings can significantly reduce reaction times from hours to minutes.[3][18] This can be particularly advantageous for high-throughput synthesis and can sometimes improve yields by minimizing the time for side reactions to occur.[3]
Key Parameter Optimization
To streamline your optimization process, the following table summarizes key reaction parameters and recommended starting points.
| Parameter | Recommended Starting Conditions | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (1-2 mol%), or a pre-catalyst (1-2 mol%) | Pre-catalysts offer better stability and activity. Pd(OAc)₂ is a common, cost-effective choice.[17] |
| Ligand | XPhos or SPhos (2-4 mol%) | Essential for coupling challenging substrates, especially unprotected pyrazoles.[1][2] |
| Boronic Reagent | Arylboronic pinacol ester (1.2-1.5 equiv.) | Offers superior stability over boronic acids.[9] |
| Base | K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.) | Weaker bases can sometimes be beneficial to avoid catalyst inhibition.[5] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene | Aprotic solvents are generally preferred; water is added to dissolve the base.[3][13] |
| Temperature | 80-110 °C (conventional heating) or 120-150 °C (microwave) | Higher temperatures can increase reaction rates but may also promote side reactions like protodeboronation.[12][18] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxygen-mediated side reactions like boronic acid homocoupling.[3][8] |
Experimental Protocols
Protocol 1: Standard Suzuki Coupling of a Protected Halopyrazole
This protocol is a general starting point for the coupling of N-protected halopyrazoles with arylboronic acids.
Materials:
-
N-protected halopyrazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Na₂CO₃ (2.5 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a Schlenk tube, add the N-protected halopyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.[13]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Optimized Microwave-Assisted Coupling of an Unprotected Halopyrazole
This protocol is designed for more challenging unprotected pyrazoles, leveraging a modern catalyst system and microwave heating.
Materials:
-
Unprotected halopyrazole (1.0 mmol)
-
Arylboronic pinacol ester (1.5 mmol)
-
XPhos Pd G3 (0.015 mmol, 1.5 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a 10 mL microwave vial, combine the unprotected halopyrazole, arylboronic pinacol ester, XPhos Pd G3, and K₃PO₄.[1][2]
-
Add the degassed 1,4-dioxane and water.
-
Securely cap the vial with a Teflon septum and place it in the microwave reactor.[3]
-
Irradiate the mixture, ramping the temperature to 120 °C and holding for 10-30 minutes.[3][18]
-
After cooling, partition the mixture between ethyl acetate and water.[3]
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[3]
-
Purify the residue by flash chromatography.[3]
Catalytic Cycle and Workflow Visualization
To better understand the process, the fundamental steps of the Suzuki-Miyaura coupling are illustrated below.
Caption: The Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
References
-
Al-Masoudi, N. A., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1614. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12858–12867. Available from: [Link]
-
ChemBeast. 4-Pyrazoleboronic Acid Pinacol Ester: A Versatile Building Block in Organic Synthesis. Available from: [Link]
-
ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Available from: [Link]
-
Mallet, H., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available from: [Link]
-
Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Synfacts, 13(09), 0969. Available from: [Link]
-
Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596-3599. Available from: [Link]
-
ResearchGate. Solvent, base and Pd source effects on the model SM cross-coupling (CC) reaction using ligand 2a. Available from: [Link]
-
ResearchGate. Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. Available from: [Link]
-
Kinfe, H. H., & Belay, A. G. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(26), 14385-14393. Available from: [Link]
-
ARKIVOC. Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Available from: [Link]
-
ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Available from: [Link]
-
Fernandes, C., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3096. Available from: [Link]
-
Farmer, T. J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Scientific Reports, 10(1), 7982. Available from: [Link]
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. Available from: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? Available from: [Link]
-
Al-Masoudi, N. A., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1614. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available from: [Link]
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- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. nbinno.com [nbinno.com]
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- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
reducing by-products in the synthesis of pyridylpyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing By-product Formation
Welcome to the technical support center for pyridylpyrazole synthesis. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges and reduce by-products in your experiments. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each step. This center provides troubleshooting guides, FAQs, and optimized protocols to enhance your experimental success and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for pyridylpyrazoles and what are the primary challenges?
The most prevalent method for synthesizing pyridylpyrazoles is the Knorr pyrazole synthesis , which involves the condensation of a pyridyl-substituted 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] While robust, the primary challenge, especially when using unsymmetrical dicarbonyls or substituted hydrazines, is the formation of regioisomers .[1] These isomers often have very similar physical properties, making their separation difficult.[1] Other common issues include incomplete reaction, leading to residual starting materials, and the formation of colored impurities from hydrazine side reactions.[1]
Q2: What are regioisomers and why are they the most common by-product in my pyridylpyrazole synthesis?
Regioisomers are constitutional isomers that have the same molecular formula but differ in the connectivity of their atoms. In the context of pyridylpyrazole synthesis from an unsymmetrical 1,3-diketone, two different pyrazole products can be formed. This occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two distinct carbonyl carbons of the diketone. The relative reactivity of these two carbonyls is influenced by both electronic effects (electron-withdrawing/donating groups) and steric hindrance, often leading to a mixture of both regioisomers.[2]
Q3: How can I definitively identify the by-products in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential.
-
Thin-Layer Chromatography (TLC): TLC is the first and quickest step to assess the complexity of your crude product. The presence of multiple spots indicates a mixture of compounds, which could include regioisomers, unreacted starting materials, or other by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation. Duplicate sets of peaks, especially for the distinct pyridine and pyrazole protons, are a strong indication of regioisomers.[1] Advanced 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for unambiguously assigning the correct structure to each isomer by revealing long-range proton-carbon and through-space proton-proton correlations, respectively.[3][4]
-
Mass Spectrometry (MS) and GC-MS: These techniques are crucial for determining the molecular weight of the components in your mixture.[1] Since regioisomers have the same mass, MS is most useful for identifying by-products with different molecular formulas, such as unreacted starting materials or products of side reactions.
Q4: My reaction mixture has a persistent yellow or red color. What causes this and how can I remove it?
Colored impurities often arise from side reactions involving the hydrazine starting material, which can oxidize or decompose to form colored species.[1]
-
Solution: A common and effective method for removing these impurities is purification by charcoal treatment . Adding a small amount of activated charcoal to a solution of your crude product can adsorb the colored impurities. The charcoal is then simply removed by filtration through a pad of celite.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and purification of pyridylpyrazoles.
Issue 1: Formation of Regioisomers
-
Symptom: Your NMR spectrum shows two distinct sets of signals for your pyridylpyrazole product, and TLC analysis reveals two spots with very similar Rf values.
-
Cause: You are using an unsymmetrical pyridyl-1,3-dicarbonyl compound, and the cyclization reaction is not regioselective.
-
Solutions:
-
Optimize Reaction Conditions: The regiochemical outcome is highly dependent on reaction conditions.
-
Solvent Choice: The solvent can dramatically influence regioselectivity. While ethanol is common, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the formation of a single regioisomer.[5] This is attributed to their unique hydrogen-bonding properties which can differentiate the reactivity of the two carbonyl groups.
-
pH Control: The pH of the reaction is critical. Acidic conditions catalyze the reaction by protonating a carbonyl oxygen, activating it for nucleophilic attack.[6] Systematically varying the pH (e.g., using acetic acid vs. a non-acidic solvent) can favor one reaction pathway over the other, thus improving the regioisomeric ratio.
-
-
Chromatographic Separation: If optimizing conditions is not sufficient, separation of the isomers is necessary.
-
Flash Column Chromatography: This is the most common method. Due to the similar polarity of regioisomers, a shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexanes) is often required for successful separation. The basicity of the pyridine moiety can cause tailing on silica gel; this can often be mitigated by adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining highly pure material, preparative HPLC is a powerful option. Both normal-phase and reverse-phase columns can be effective, and the ideal conditions must be determined empirically.
-
-
| Parameter | Conventional Conditions | Optimized for Regioselectivity | Rationale |
| Solvent | Ethanol or Acetic Acid | 2,2,2-Trifluoroethanol (TFE) or HFIP | Fluorinated alcohols can selectively hydrogen-bond with the dicarbonyl, altering the electrophilicity of the carbonyl carbons and favoring attack at one site.[5] |
| pH | Often neutral or weakly acidic | Controlled acidic (e.g., buffered or specific acid catalyst) | Acid catalysis is crucial for both hydrazone formation and cyclization.[6] Fine-tuning the pH can exploit subtle differences in the protonation of the two carbonyls. |
Issue 2: Incomplete Reaction and Unreacted Starting Materials
-
Symptom: TLC and NMR analysis of the crude product show the presence of the starting pyridyl-1,3-dicarbonyl and/or hydrazine.
-
Cause: The reaction has not gone to completion due to insufficient reaction time, sub-optimal temperature, or incorrect stoichiometry.
-
Solutions:
-
Optimize Reaction Conditions:
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC until the starting material spot is no longer visible. If the reaction is sluggish at room temperature, gentle heating (e.g., refluxing in ethanol) is often effective.
-
Stoichiometry: Ensure accurate measurement of reactants. A slight excess (e.g., 1.1 equivalents) of the hydrazine is sometimes used to drive the reaction to completion.
-
-
Purification:
-
Unreacted Dicarbonyl: This can typically be removed by standard column chromatography.
-
Unreacted Hydrazine: Hydrazine and its derivatives are basic. During the aqueous workup, an acidic wash (e.g., with 1 M HCl) will protonate the unreacted hydrazine, forming a water-soluble salt that is extracted into the aqueous layer.[1] The desired pyridylpyrazole, being less basic, will remain in the organic layer.
-
-
Issue 3: Formation of Other By-products
-
Symptom: You observe unexpected spots on your TLC or signals in your NMR that do not correspond to starting materials, product, or regioisomers.
-
Cause: Side reactions can occur, particularly under harsh conditions.
-
Potential By-products and Solutions:
-
Pyrazoline Intermediates: Incomplete aromatization can leave pyrazoline structures. This can be addressed by increasing the reaction temperature or time, or by introducing an oxidant if the mechanism allows.
-
N-Oxidation of Pyridine: The pyridine nitrogen can be oxidized to an N-oxide, especially if oxidizing agents are present or if the reaction is exposed to air for prolonged periods at high temperatures. This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][8]
-
By-products from Precursor Synthesis: Impurities in your starting materials will carry through. For example, the Claisen condensation used to make 1,3-diketones can sometimes produce self-aldol condensation by-products from the starting ketone.[9] It is crucial to use highly pure starting materials.
-
Experimental Protocols
Protocol 1: General Procedure for Pyridylpyrazole Synthesis (Knorr Synthesis)
This protocol provides a starting point for the synthesis. Optimization of solvent, temperature, and reaction time will be necessary for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve the pyridyl-1,3-dicarbonyl compound (1.0 eq.) in the chosen solvent (e.g., ethanol or TFE).
-
Hydrazine Addition: Add the hydrazine derivative (1.1 eq.) to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of base (e.g., triethylamine) may be needed to liberate the free hydrazine.
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water. To remove unreacted hydrazine, wash with 1 M HCl, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification via Acid-Base Extraction
This technique is particularly useful for removing basic impurities like unreacted hydrazine.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.
-
Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer again with 1 M HCl.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.[1]
Visualizing Reaction Pathways and Troubleshooting
Mechanism of Regioisomer Formation
The following diagram illustrates how two different regioisomers can form from the reaction of an unsymmetrical pyridyl-1,3-diketone with a substituted hydrazine. The pathway taken (A or B) depends on the relative electrophilicity and steric accessibility of the two carbonyl carbons (C1 and C3).
Caption: Formation of regioisomers from an unsymmetrical diketone.
Troubleshooting Workflow for Low Yield/Purity
This workflow provides a logical sequence of steps to diagnose and solve common issues in pyridylpyrazole synthesis.
Caption: A systematic workflow for troubleshooting synthesis issues.
References
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). ResearchGate. [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. (2020). ACS Publications. [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). PMC. [Link]
-
Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024). ResearchGate. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library. [Link]
-
Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. (n.d.). ResearchGate. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021). PubMed. [Link]
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). MDPI. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]
-
Mechanisms of regioisomers formation. (n.d.). ResearchGate. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
-
One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives. (2021). ACS Omega. [Link]
-
Correlations in 2D NMR spectra for regioisomers 3 a and 4 a. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. (2007). PubMed. [Link]
- Processes for the preparation of 1-aryl-5-alkyl pyrazole compounds. (n.d.).
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Divulga. [Link]
-
Catalytic Enantioselective Pyridine N-Oxidation. (n.d.). ChemRxiv. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). MDPI. [Link]
-
Catalytic Enantioselective Pyridine N-Oxidation. (n.d.). PMC. [Link]
-
Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (n.d.). LinkedIn. [Link]
-
Paal–Knorr synthesis of pyrroles. (2018). SlideShare. [Link]
-
Recent Developments in the Synthesis of β-Diketones. (n.d.). PMC. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal. [Link]
-
Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkivoc. [Link]
-
NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3-styrylpyrazolines. (2008). PubMed. [Link]
-
Claisen Condensation. (n.d.). Organic Chemistry Portal. [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (n.d.). RSC Publishing. [Link]
- Method for purifying pyrazoles. (n.d.).
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). ResearchGate. [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]
-
Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). (n.d.). JTI. [Link]
-
NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. (2025). arXiv. [Link]
-
Mixed Claisen Condensations. (2025). Chemistry LibreTexts. [Link]
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). IJPRA Journal. [Link]
-
Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. (2021). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. researchgate.net [researchgate.net]
- 4. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Enantioselective Pyridine N-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Support Hub: Regioselective Synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity challenges when synthesizing N-substituted aminopyrazoles. 3-Aminopyrazoles are privileged scaffolds in medicinal chemistry, heavily utilized as kinase inhibitors and anti-inflammatory agents (1). However, synthesizing 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is notoriously sensitive to solvent effects, base selection, and temperature.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you achieve high regiochemical fidelity, whether you are utilizing the direct alkylation route or the hydrazine cyclocondensation route.
Part 1: Direct Alkylation Route (Solvent & Base Causality)
The direct N-alkylation of 1H-pyrazol-3-amine with 2-(chloromethyl)pyridine (2-picolyl chloride) is the most direct synthetic path. However, because 3-aminopyrazole exists in a tautomeric equilibrium (3-amino vs. 5-amino), alkylation typically yields a mixture of regioisomers.
FAQ 1: Why am I getting a 1:1 mixture of 3-amino and 5-amino isomers in DCM with Triethylamine (TEA)?
The Causality: In non-polar solvents like dichloromethane (DCM) paired with weak organic bases (TEA), the pyrazole ring is not fully deprotonated. The reaction proceeds via a neutral or partially polarized transition state. In this environment, the tautomeric equilibrium and localized hydrogen bonding dictate the electrophilic attack, leading to virtually zero regiocontrol and a near 1:1 mixture of the 1-alkyl-3-amino and 1-alkyl-5-amino isomers.
FAQ 2: How do polar aprotic solvents (DMF/DMSO) improve N1 selectivity?
The Causality: To achieve high regioselectivity, you must exploit the "naked anion" effect. Using a strong base (e.g., NaH or Cs₂CO₃) in a polar aprotic solvent like DMF fully deprotonates the pyrazole, forming a delocalized pyrazolide anion. DMF effectively solvates the metal cation but leaves the pyrazolide anion poorly solvated and highly reactive. Because the N2 position is sterically hindered by the adjacent exocyclic -NH₂ group, the Sₙ2 attack of 2-picolyl chloride occurs preferentially at the less sterically hindered N1 position. This reliably yields the desired 3-amino isomer.
FAQ 3: Why should I avoid polar protic solvents (EtOH/MeOH) for this specific alkylation?
The Causality: Protic solvents heavily hydrogen-bond with both the pyrazolide anion and the exocyclic amine. This solvation shell dampens the nucleophilicity of the anion and alters the steric environment, often directing the electrophile toward the N2 position or promoting unwanted exocyclic N-alkylation.
Fig 1. Solvent selection workflow for the regioselective direct alkylation of 3-aminopyrazole.
Part 2: Cyclocondensation Route (Hydrazine + 1,3-Dielectrophile)
An alternative approach is the cyclocondensation of 2-pyridinylmethylhydrazine with a 3-carbon synthon like 3-ethoxyacrylonitrile. The trajectory of this cyclization is strictly governed by the solvent environment and temperature, as detailed in literature on 2.
FAQ 4: Can I use ethanol for this condensation?
The Causality: Yes, but temperature control is paramount. In ethanol at 0 °C (kinetic control), the reaction is governed by the relative nucleophilicity of the hydrazine nitrogens. Because the 2-pyridinylmethyl group alters the electron density of the substituted nitrogen, kinetic control often yields an unpredictable mixture of isomers.
FAQ 5: How does solvent choice interact with thermodynamic control?
The Causality: To exclusively obtain the 3-amino isomer, you must operate under thermodynamic control. Heating the reaction in a high-boiling solvent (e.g., DMF at 100 °C or refluxing Toluene) allows the system to reversibly equilibrate. The 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is thermodynamically favored because the alternative 5-amino isomer suffers from severe steric clash between the bulky 2-pyridinylmethyl group at N1 and the exocyclic -NH₂ at C5.
Fig 2. Temperature and solvent-dependent pathways for hydrazine cyclocondensation.
Part 3: Quantitative Data Summaries
Table 1: Solvent & Base Effects on Direct Alkylation Regioselectivity
| Solvent | Base | Temp (°C) | Yield: 3-Amino (%) | Yield: 5-Amino (%) | Regiomeric Ratio (3:5) |
| DCM (Non-polar) | TEA | 25 | 35% | 35% | 1:1 |
| EtOH (Protic) | K₂CO₃ | 78 | 40% | 45% | 0.8:1 |
| DMF (Aprotic) | NaH | 0 to 25 | 82% | 8% | 10:1 |
| DMSO (Aprotic) | Cs₂CO₃ | 25 | 85% | 5% | 17:1 |
Table 2: Temperature & Solvent Effects on Cyclocondensation
| Solvent | Temp (°C) | Control Regime | Major Isomer Isolated | Overall Yield (%) |
| EtOH | 0 | Kinetic | Mixed (1.5:1) | 65% |
| Toluene | 110 | Thermodynamic | 3-Amino | 78% |
| DMF | 100 | Thermodynamic | 3-Amino | 84% |
Part 4: Validated Experimental Protocols
Protocol A: DMF-Mediated Regioselective Alkylation (Recommended)
This protocol utilizes the "naked anion" effect in a polar aprotic solvent to drive N1 selectivity.
-
Deprotonation: In a flame-dried Schlenk flask under N₂, suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF (0.2 M). Cool to 0 °C.
-
Anion Formation: Add 1H-pyrazol-3-amine (1.0 eq) portion-wise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases, ensuring complete pyrazolide anion formation.
-
Electrophilic Addition: Add 2-(chloromethyl)pyridine hydrochloride (1.0 eq) dropwise as a solution in DMF. (Critical Note: You must neutralize the hydrochloride salt with an additional 1.0 eq of NaH prior to addition, or use the freshly neutralized free base to prevent quenching the pyrazolide anion).
-
Alkylation: Warm the mixture to room temperature and stir for 4 hours.
-
Workup: Quench carefully with saturated NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na₂SO₄ and concentrate.
-
Self-Validation Checkpoint: Analyze the crude mixture via 2D NOESY NMR. A strong NOE correlation between the methylene protons of the pyridin-2-ylmethyl group and the pyrazole C5-H confirms successful N1 alkylation (the 3-amino isomer).
Protocol B: Thermodynamically Controlled Cyclocondensation
This protocol utilizes high temperatures to overcome kinetic mixtures, driving the reaction to the sterically favored 3-amino isomer as supported by studies on 3.
-
Initialization: Dissolve 2-pyridinylmethylhydrazine (1.0 eq) and 3-ethoxyacrylonitrile (1.1 eq) in anhydrous DMF (0.3 M).
-
Equilibration: Heat the reaction mixture to 100 °C and stir for 14 hours. The high boiling point of DMF ensures the system has sufficient thermal energy to establish thermodynamic equilibrium.
-
Workup: Cool to room temperature, dilute with cold water, and extract with EtOAc (3x). Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the lower-Rf kinetic intermediate spots and the convergence into a single, higher-Rf thermodynamic product spot indicates successful equilibration. Recrystallize from EtOH/Hexanes to isolate the pure 3-amino isomer.
References
-
MDPI. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules.[Link]
-
PMC. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." National Institutes of Health.[Link]
Sources
Technical Support Center: Catalyst Selection & Troubleshooting in Pyrazole Derivative Synthesis
Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in pyrazole scaffold generation—a structural motif critical to blockbuster drugs like celecoxib and crizotinib. Whether you are synthesizing a simple 1,3,5-substituted pyrazole via Knorr condensation or executing a complex late-stage C-H functionalization, the catalyst is the thermodynamic and kinetic governor of your reaction.
This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and quantitative selection criteria to ensure your synthetic workflows are robust, scalable, and reproducible.
Catalyst Selection Matrix
Choosing the right catalyst requires balancing electrophilic activation, steric hindrance, and phase dynamics.
-
Heterogeneous Catalysts (e.g., Nano-ZnO, Co₃O₄): Ideal for early-stage multicomponent reactions. They provide high surface-area Lewis acidic sites that activate carbonyls while allowing for simple filtration recovery 1.
-
Homogeneous Catalysts (e.g., Pd, Ag): Essential for late-stage C-H functionalization. They leverage the Lewis basic N2 site of the pyrazole ring to direct metalation, offering exquisite regiocontrol at the cost of more complex separation 2.
-
Deep Eutectic Solvents (DES): Serve a dual role as both a hydrogen-bond donating catalyst and an environmentally benign solvent, driving tautomerization without the use of heavy metals 3.
Quantitative Comparison of Pyrazole Synthesis Catalysts
| Catalyst System | Phase | Typical Yield | Optimal Temp | Recyclability | Primary Application |
| Nano-ZnO | Heterogeneous | 85–95% | RT – 60 °C | High (up to 5x) | Knorr condensation 1 |
| Co₃O₄ Nanoparticles | Heterogeneous | 83–96% | 25 – 40 °C | High (up to 4x) | Multicomponent pyranopyrazoles 4 |
| Pd(OAc)₂ / Pyrazolyl Ligands | Homogeneous | 60–90% | 80 – 100 °C | Low | Suzuki-Miyaura / C-H functionalization 5 |
| Deep Eutectic Solvents (DES) | Green / Dual | 90–98% | RT – 80 °C | Moderate | Catalyst-free multicomponent synthesis 3 |
Validated Experimental Methodologies
A robust synthetic protocol must be a self-validating system—meaning it incorporates real-time physical or chemical checkpoints to confirm intermediate success before proceeding.
Protocol A: Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles using Co₃O₄ Nanocatalyst
Causality: Co₃O₄ nanoparticles provide highly accessible Lewis acidic sites that activate the carbonyl groups of the β-ketoester. This lowers the activation energy for the initial Knoevenagel condensation, rapidly driving the subsequent Michael addition and cyclization 4.
Step-by-Step Methodology:
-
Reactant Preparation: In a 50 mL round-bottom flask, combine aromatic aldehyde (1.0 mmol), hydrazine hydrate (1.0 mmol), ethyl acetoacetate (1.0 mmol), and malononitrile (1.0 mmol).
-
Solvent Addition: Add 10 mL of a 1:1 mixture of DI water and ethanol. Causality: This specific protic mixture balances the solubility of organic precursors while stabilizing the polar transition states via hydrogen bonding.
-
Catalyst Loading: Add 10 mol% of Co₃O₄ nanoparticles.
-
Reaction Execution: Stir vigorously at 40 °C. Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The suspension will noticeably thicken as the product forms, typically reaching completion within 20–30 minutes.
-
Isolation: Cool the mixture to room temperature to maximize precipitation. Filter the solid through a Büchner funnel.
-
Catalyst Recovery: Wash the filter cake with hot ethanol. Causality: The hot ethanol dissolves the organic pyrazole product, leaving the insoluble Co₃O₄ catalyst behind. Dry the catalyst at 80 °C for reuse (maintains >80% yield across 4 cycles) 4.
Protocol B: Late-Stage C-H Arylation via Pd-Catalyzed Cross-Coupling
Causality: Transition-metal catalysis allows for direct C-C bond formation without requiring pre-halogenated pyrazoles. The Pd(OAc)₂ system, when paired with sterically demanding pyrazolyl or xanthene-based ligands, prevents catalyst aggregation and promotes oxidative addition [[5]]().
Step-by-Step Methodology:
-
Setup: In an oven-dried Schlenk tube under an argon atmosphere, add the unactivated pyrazole derivative (1.0 mmol) and aryl halide (1.2 mmol).
-
Catalyst & Base: Add Pd(OAc)₂ (5 mol%), a rigid pyrazolyl-xanthene ligand (10 mol%), and KOH (2.0 equiv). Causality: KOH is crucial for the transmetalation step, activating the palladium complex for the cross-coupling cycle.
-
Solvent: Inject anhydrous methanol (5 mL).
-
Heating: Heat the mixture at 80 °C for 12 hours. Self-Validating Checkpoint: A stable yellow/orange solution indicates an active catalytic cycle. A rapid color change to dark black indicates Pd black formation (catalyst degradation), signaling a failure in ligand coordination or oxygen contamination.
-
Work-up: Quench with water, extract with EtOAc (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
Troubleshooting & FAQs
Q1: My pyrazole synthesis shows low conversion and a complex mixture of regioisomers. How do I correct this? A1: Poor regioselectivity in the condensation of asymmetric 1,3-diketones with substituted hydrazines is often a thermodynamic issue. If using a Lewis acid catalyst, the reaction may be trapped under kinetic control. Troubleshooting: Increase the reaction temperature to shift the equilibrium toward the thermodynamically favored 1,5-disubstituted or 1,3-disubstituted pyrazole. Additionally, ensure your heterogeneous catalyst (e.g., Nano-ZnO) is not agglomerated. Agglomeration reduces the surface area, limiting the spatial activation of the less sterically hindered carbonyl 1.
Q2: I am experiencing severe catalyst leaching with my supported metal catalyst, contaminating my final API. A2: Leaching occurs when the active metal dissolves into the reaction matrix, often exacerbated by highly acidic byproducts or strong chelating substrates. Troubleshooting: Switch to a more robust heterogeneous framework, such as Co₃O₄ nanoparticles, which demonstrate high stability in water/ethanol mixtures 4. Alternatively, transition to a completely metal-free Deep Eutectic Solvent (DES) system. DESs act as both solvent and catalyst, eliminating heavy metal contamination entirely while maintaining yields up to 98% 3.
Q3: During Pd-catalyzed cross-coupling, my reaction stalls at 50% conversion. A3: This is a classic symptom of catalyst poisoning or ligand degradation. The C-4 position of pyrazole is highly nucleophilic and can sometimes over-coordinate to the metal center, displacing your intended ligand and halting the catalytic cycle [[2]](). Troubleshooting: Increase the steric bulk of your auxiliary ligand (e.g., using a rigid Xantphos analogue) to protect the Pd center 5. Furthermore, ensure rigorous deoxygenation of your solvents, as trace oxygen rapidly degrades electron-rich pyrazolyl ligands.
Diagnostic Workflow
Workflow for troubleshooting catalyst-related low yields in pyrazole derivative synthesis.
References
-
Title: Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst Source: Frontiers in Chemistry URL: [Link]
-
Title: Transition-metal-catalyzed C–H functionalization of pyrazoles Source: ResearchGate / Organic & Biomolecular Chemistry URL: [Link]
-
Title: Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction Source: MDPI Molecules URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Frontiers | Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst [frontiersin.org]
- 5. Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction | MDPI [mdpi.com]
Technical Support Center: 1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine Synthesis & Workup
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, physicochemical rationales, and step-by-step methodologies for the synthesis and workup of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine.
Physicochemical Grounding & Causality
Designing a self-validating workup system requires a deep understanding of the target molecule's physicochemical properties. The synthesis typically involves the N -alkylation of 3-aminopyrazole with 2-(chloromethyl)pyridine (2-picolyl chloride) in the presence of a base (e.g., Cs2CO3 ) in a polar aprotic solvent like DMF.
Because the molecule contains two distinct basic centers (a pyridine ring and a pyrazole/amine system), we can leverage their differential protonation states to chemically separate the target compound from non-basic impurities and unreacted starting materials.
Key Chemical Properties
| Parameter | Value / Description | Impact on Workup |
| Pyridine pKa | ~5.96[1] | Allows for selective acid-base extraction. The pyridine nitrogen protonates at pH < 4, making the molecule highly water-soluble. |
| Pyrazole / Amine pKa | ~2.5 (conjugate acid) | Remains neutral during mild acid extraction; protonates only at very low pH. |
| Tautomerism | 3-amino-1H ⇌ 5-amino-1H[2] | Leads to the formation of two distinct regioisomers (N1 vs. N2 alkylation) which must be resolved[3]. |
| Solubility | Highly polar, basic | Prone to aqueous partitioning. The aqueous phase must be sufficiently basic (pH > 9) during final extraction to recover the product. |
Standard Operating Procedure: Step-by-Step Workup
The following protocol isolates the target compound by exploiting the pKa of the pyridine ring[1].
Step 1: Reaction Quench and Initial Extraction
-
Cool the reaction mixture (DMF, Cs2CO3 , reactants) to room temperature.
-
Quench by adding 3 volumes of distilled water to dissolve inorganic salts.
-
Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 2 volumes).
Step 2: DMF Removal (Salting-Out)
-
Wash the combined EtOAc organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 1 volume). Causality: DMF partitions between water and EtOAc. The addition of LiCl increases the ionic strength of the aqueous phase, drastically reducing the solubility of EtOAc and forcing DMF into the aqueous layer.
Step 3: Acid-Base Purification
-
Extract the EtOAc layer with 1M HCl (aq) until the aqueous phase reaches pH ~2. Causality: The pyridine nitrogen (pKa ~5.96) protonates, rendering the target molecule highly water-soluble[1]. Neutral organic impurities remain in the EtOAc layer, which is discarded.
-
Cool the acidic aqueous layer in an ice bath.
-
Basify dropwise with 2M NaOH (aq) until the pH reaches 9–10. Causality: Deprotonates the pyridine ring, restoring the molecule's lipophilicity.
-
Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 2 volumes).
-
Dry the combined DCM layers over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the crude regioisomer mixture.
Step 4: Regioisomer Resolution
-
Purify the crude mixture via silica gel flash chromatography using a gradient of DCM/MeOH (e.g., 98:2 to 90:10). Causality: The 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine and its 5-amine regioisomer have different dipole moments and hydrogen-bonding capabilities due to the steric environment around the exocyclic amine, allowing for baseline separation on silica[3].
Workup Workflow Visualization
Acid-base extraction workflow for 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine isolation.
Troubleshooting & FAQs
Q: I am getting a poor yield of the 3-amine isomer and a high amount of the 5-amine isomer. How can I control the regioselectivity? A: The annular tautomerism of 3-aminopyrazole (3-amino-1H vs. 5-amino-1H) dictates the nucleophilic attack trajectory[2]. To favor the 3-amine isomer (alkylation at N1, away from the amine), use a bulkier base (like Cs2CO3 instead of NaH ) and lower the reaction temperature (e.g., 40 °C instead of 80 °C). The larger cesium cation coordinates differently with the pyrazole nitrogens, and lower temperatures favor the thermodynamically more stable, less sterically hindered N1-alkylation[3].
Q: My product is contaminated with unreacted 2-(chloromethyl)pyridine. How do I remove it? A: 2-Picolyl chloride is unstable as a free base, but if it persists, it will co-extract during the acid-base workup because it also contains a pyridine ring (pKa ~5.96)[1]. To eliminate it, ensure the alkylating agent is the limiting reagent (use 1.2 to 1.5 equivalents of 3-aminopyrazole). If it is already in the crude mixture, it must be separated during the final silica gel chromatography step; it typically elutes much faster (is less polar) than the highly polar aminopyrazole product.
Q: I am losing product in the aqueous layer during the final DCM extraction. What is happening? A: Your aqueous phase is likely not basic enough. The pyridine ring must be fully deprotonated to partition into the organic phase. Ensure the pH is strictly between 9 and 10. If the pH is too low (< 7), the pyridine remains protonated. Furthermore, the product is highly polar; if standard DCM extraction fails, switch to a solvent mixture of CHCl3 /Isopropanol (3:1, v/v) to increase the extraction efficiency of polar, hydrogen-bonding molecules.
Q: I see a third, highly polar spot on my TLC. What is it? A: This is likely the over-alkylated byproduct. The exocyclic primary amine (- NH2 ) can undergo alkylation if an excess of 2-picolyl chloride is used or if the reaction is heated too aggressively. To prevent this, strictly control the stoichiometry and monitor the reaction via LC-MS to stop it before over-alkylation occurs.
References
-
[3] Recent Advances in Synthesis and Properties of Pyrazoles. MDPI (Molecules). Available at:[Link]
-
[1] 2-Methylpyridine | C5H4N(CH3) | CID 7975. PubChem, National Center for Biotechnology Information. Available at:[Link]
Sources
1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine Derivatives vs. Classic RIPK1 Inhibitors: A Comparative Technical Guide
Executive Summary & Mechanistic Context
Receptor-interacting protein kinase 1 (RIPK1) is a critical signaling node that dictates cell fate, acting as a master switch between NF-κB-mediated survival, caspase-8-dependent apoptosis, and RIPK1-RIPK3-MLKL-driven necroptosis[1]. Aberrant RIPK1 kinase activation is a primary driver of necroptosis-associated inflammatory diseases, including systemic inflammatory response syndrome (SIRS) and inflammatory bowel disease (IBD)[2].
Historically, the drug development landscape has been dominated by Type III inhibitors (e.g., Necrostatin-1s, GSK2982772, DNL-758), which bind exclusively to the allosteric hydrophobic pocket of RIPK1[1]. However, recent structural optimization of the clinical-stage FGFR inhibitor AZD4547 has unveiled a highly potent class of Type II inhibitors built upon a 1H-pyrazol-3-amine scaffold[2]. Derivatives incorporating functionalized tails—such as the 1-(pyridin-2-ylmethyl) moiety—achieve exceptional kinase stabilization by occupying both the ATP-binding hinge region and the allosteric pocket simultaneously[2].
This guide provides an objective, data-driven comparison between this novel 1H-pyrazol-3-amine class and established RIPK1 inhibitors, detailing their structural binding logic, performance metrics, and the self-validating experimental protocols required to evaluate them.
Structural Binding Logic: Type II vs. Type III Inhibitors
The primary differentiator between 1H-pyrazol-3-amine derivatives and classic RIPK1 inhibitors lies in their spatial occupation of the kinase domain. Both classes stabilize RIPK1 in its inactive DLG-out conformation , but they achieve this through different molecular interactions[1].
-
Type III Inhibitors (Nec-1s, GSK2982772): These compounds are ATP-noncompetitive. They slip into the allosteric hydrophobic pocket located behind the ATP-binding site, locking the kinase in an inactive state without interacting with the hinge region[1].
-
Type II Inhibitors (1H-pyrazol-3-amine derivatives): These compounds are dual-pocket binders. The 1H-pyrazol-3-amine core acts as the ATP-competitive anchor, forming three critical hydrogen bonds with residues Glu93 and Met95 in the hinge region[2]. A carbonyl linker forms a hydrogen bond with Asp156 of the DLG motif[2]. Finally, the functionalized aryl/heteroaryl tail (e.g., a benzomorpholine or pyridin-2-ylmethyl group) extends deep into the allosteric pocket, engaging in a sulfur-π interaction with Met92[2].
Caption: Structural binding logic of 1H-pyrazol-3-amine derivatives to the RIPK1 kinase domain.
Comparative Performance Data
The dual-pocket binding of the 1H-pyrazol-3-amine scaffold translates to low nanomolar in vitro potency and robust in vivo efficacy, comparable to or exceeding clinical-stage Type III inhibitors. The table below summarizes the quantitative data across different inhibitor classes.
| Feature | 1H-pyrazol-3-amine Derivatives (e.g., Cmpd 44) | Necrostatin-1s (Nec-1s) | GSK2982772 | DNL-758 (SAR443122) |
| Inhibitor Class | Type II[1] | Type III[1] | Type III[1] | Type III[1] |
| Binding Pockets | Hinge Region + Allosteric[2] | Allosteric Only[1] | Allosteric Only | Allosteric Only |
| RIPK1 Conformation | DLG-out (Inactive)[2] | DLG-out (Inactive)[1] | DLG-out (Inactive) | DLG-out (Inactive) |
| Enzymatic IC₅₀ | ~11 nM (AZD4547 baseline)[2] | ~210 nM | ~1 nM | ~10 nM |
| Cellular EC₅₀ | Low nanomolar (17–30 nM)[3] | ~200 nM | ~1.5 nM | ~15 nM |
| In Vivo Efficacy | TNF-α SIRS, DSS-IBD[2] | Ischemia-reperfusion | Ulcerative Colitis | Cutaneous Lupus |
| Oral Bioavailability | High (Optimized PK)[2] | Poor to Moderate | High | High |
Experimental Workflows & Self-Validating Protocols
To objectively evaluate the efficacy of a novel RIPK1 inhibitor, researchers must utilize a self-validating cellular assay that strictly isolates the necroptotic pathway from apoptosis. The TSZ (TNF-α + Smac mimetic + z-VAD-FMK) Cellular Necroptosis Rescue Assay is the gold standard for this purpose.
Caption: Self-validating cellular workflow for evaluating RIPK1-dependent necroptosis rescue.
Step-by-Step Methodology: TSZ Cellular Necroptosis Rescue Assay
1. Cell Seeding & Preparation
-
Action: Plate HT-29 (human colorectal adenocarcinoma) or L929 (murine fibroblast) cells at a density of 10,000 cells/well in a white-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Causality: HT-29 and L929 cells express high endogenous levels of the RIPK1-RIPK3-MLKL machinery, making them highly sensitive to necroptotic stimuli[2]. White-walled plates are mandatory to prevent signal crosstalk during the final luminescent readout.
2. Inhibitor Pre-incubation
-
Action: Treat cells with a 10-point dose-response titration of the 1H-pyrazol-3-amine derivative (e.g., 0.1 nM to 10 μM) or a reference compound (Nec-1s). Incubate for 1 hour.
-
Causality: Pre-incubation ensures the inhibitor fully occupies the RIPK1 ATP-binding and allosteric pockets, stabilizing the DLG-out conformation before the necroptotic signaling cascade is triggered by death receptor activation.
3. Necroptosis Induction (The TSZ Cocktail)
-
Action: Add the TSZ cocktail to the wells: Human TNF-α (20 ng/mL), the Smac mimetic BV6 (1 μM), and the pan-caspase inhibitor z-VAD-FMK (20 μM). Incubate for 24 hours.
-
Mechanistic Causality:
-
TNF-α activates TNFR1 to initiate the signaling cascade.
-
BV6 (Smac mimetic) induces the rapid degradation of cellular Inhibitor of Apoptosis Proteins (cIAPs). Because cIAPs normally ubiquitinate RIPK1 to promote NF-κB survival signaling, their depletion forces the cell toward death receptor-mediated pathways.
-
z-VAD-FMK blocks Caspase-8. Under normal conditions, Caspase-8 cleaves and inactivates RIPK1 and RIPK3 to drive apoptosis. Blocking this cleavage forces the accumulation of the RIPK1-RIPK3-MLKL necrosome, strictly isolating the necroptotic pathway.
-
4. Self-Validation Controls (Critical Step)
-
Action: Include a "TB" control well containing only TNF-α + BV6 (without z-VAD-FMK).
-
Trustworthiness Logic: The TB cocktail induces apoptosis (since Caspase-8 remains active). A highly selective RIPK1 inhibitor should rescue cell viability in the TSZ (necroptosis) wells but fail to rescue viability in the TB (apoptosis) wells. If an inhibitor rescues both, it is likely exhibiting off-target effects (e.g., pan-caspase inhibition) rather than true RIPK1 selectivity.
5. Viability Readout
-
Action: Add CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and measure luminescence.
-
Causality: Necroptosis causes membrane rupture and rapid ATP depletion. The CellTiter-Glo assay relies on the luciferase reaction, which requires ATP. Therefore, the luminescent signal is directly proportional to the number of metabolically active, rescued cells[3].
References
-
[3] Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate / Journal of Medicinal Chemistry.[Link]
-
[2] Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ACS Publications.[Link]
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[1] Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ACS Publications.[Link]
-
[4] Repurposing of the FGFR inhibitor AZD4547 as a potent inhibitor of necroptosis by selectively targeting RIPK1. Acta Pharmacologica Sinica.[Link]
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A Senior Application Scientist's Guide to Pyridylpyrazole Kinase Selectivity: From Biochemical Assays to Cellular Target Engagement
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, numbering over 500 in the human kinome, are master regulators of cellular signaling.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[1][2] Kinase inhibitors have revolutionized treatment paradigms, but their success hinges on a delicate balance: selectivity .[3][4]
The ATP-binding site, the target for most small molecule inhibitors, is highly conserved across the kinome, presenting a significant challenge for designing selective drugs.[4][5] An inhibitor that binds to its intended target while ignoring hundreds of other structurally similar kinases is the ideal. However, promiscuous or "multi-targeted" inhibitors can also be beneficial, hitting several key nodes in a disease pathway.[6] Conversely, unintended "off-target" inhibition can lead to toxicity or unexpected pathway activation, compromising therapeutic outcomes.[1][7][8]
The pyrazole scaffold has emerged as a "privileged" structure in kinase inhibitor design, offering a versatile framework for achieving both potency and varying degrees of selectivity.[9][10] This guide will dissect the nuances of pyridylpyrazole kinase selectivity, providing researchers with the foundational knowledge to interpret profiling data and select the right experimental tools for their discovery programs.
The Pyridylpyrazole Scaffold: A Privileged Framework for Kinase Binding
The pyrazole ring and its derivatives are mainstays in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[9][10][11] Its utility stems from several key features:
-
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, forming critical interactions with the "hinge" region of the kinase ATP-binding pocket. This interaction is a primary anchor for many Type I and Type II inhibitors.[2]
-
Synthetic Tractability: The pyrazole core is synthetically accessible, allowing for extensive structure-activity relationship (SAR) studies. Chemists can readily modify substitution patterns on the ring to fine-tune potency and, crucially, selectivity.[12][13]
-
Bioisosteric Versatility: The pyrazole ring can serve as a bioisostere for other aromatic systems, enabling scaffold hopping to optimize properties like solubility, metabolic stability, and the kinase selectivity profile.[9]
These features allow pyridylpyrazole-based molecules to be tailored for a wide range of kinase targets, from highly selective inhibitors to rationally designed multi-kinase agents.
Comparative Analysis: Selectivity Profiles of Key Pyridylpyrazole Inhibitors
To understand selectivity in a practical context, we will compare two well-characterized kinase inhibitors that incorporate a pyridylpyrazole-like core: Sorafenib, a broad-spectrum inhibitor, and Nilotinib, a more targeted agent.
Case Study 1: Sorafenib (Nexavar)
Sorafenib is an oral multi-kinase inhibitor approved for treating advanced renal cell and hepatocellular carcinoma.[14][15] It was initially identified as a Raf kinase inhibitor but also potently inhibits several receptor tyrosine kinases (RTKs) involved in angiogenesis.[14][16] This broad activity profile is central to its mechanism of action but also contributes to its side-effect profile.
The following diagram illustrates the primary signaling pathways targeted by Sorafenib.
Caption: Sorafenib's multi-kinase inhibition of the RAF/MEK/ERK and RTK pathways.
Table 1: Comparative Kinase Inhibition Profile of Sorafenib
| Kinase Target | IC50 (nM) | Pathway Association | Reference |
| Raf-1 | 6 | Proliferation (MAPK) | [14] |
| B-Raf (wild-type) | 20 | Proliferation (MAPK) | [14] |
| B-Raf (V600E) | 38 | Proliferation (MAPK) | [16] |
| VEGFR-2 | 90 | Angiogenesis | [14] |
| VEGFR-3 | 20 | Angiogenesis | [16] |
| PDGFR-β | 57 | Angiogenesis, Proliferation | [14] |
| c-Kit | 68 | Proliferation | [16] |
| Flt-3 | 58 | Hematopoiesis, Proliferation | [14] |
This table presents a selection of key targets to illustrate Sorafenib's profile. A full kinome scan would reveal activity against dozens of other kinases at higher concentrations.
Case Study 2: Nilotinib (Tasigna)
Nilotinib is a second-generation tyrosine kinase inhibitor designed for greater potency and selectivity against the BCR-ABL kinase, the driver of chronic myeloid leukemia (CML).[17] While significantly more selective than Sorafenib, it is not perfectly specific and its off-target profile is clinically relevant.
Table 2: Comparative Kinase Inhibition Profile of Nilotinib
| Kinase Target | IC50 (nM) | Pathway Association | Reference |
| BCR-ABL | 15 - 20 | CML Pathogenesis | [17] |
| c-Kit | - | Proliferation | [18] |
| PDGFRα/β | - | Proliferation, Angiogenesis | [18] |
| p38α | 356 | Inflammation, Stress Response | [19] |
| p38β | 14 - 75 | Inflammation, Stress Response | [19] |
| p38γ | >10,000 | Inflammation, Stress Response | [19] |
| p38δ | 4,450 | Inflammation, Stress Response | [19] |
Note: Qualitative inhibition of c-Kit and PDGFR is well-established, though comparative IC50 values vary across studies.[18]
The data clearly shows that while Nilotinib is highly potent against its primary target, BCR-ABL, it also engages other kinases.[18] Its activity against p38 isoforms, for example, is an important off-target effect that may contribute to its overall therapeutic and side-effect profile.[19][20]
Methodologies for Determining Kinase Selectivity
Generating reliable selectivity data requires a multi-tiered approach, moving from high-throughput biochemical assays to more physiologically relevant cellular systems.[3][21] No single assay tells the whole story; the causality behind choosing a specific method relates to the stage of drug discovery and the question being asked.
Tier 1: Biochemical Activity & Binding Assays
These in vitro methods are the workhorses of early-stage discovery, enabling the screening of thousands of compounds against hundreds of kinases. They measure direct interaction with the isolated kinase enzyme.
This assay directly measures the enzymatic function of a kinase: the transfer of a radiolabeled phosphate from ATP to a substrate.[4][22] It is considered the "gold standard" for its direct, unambiguous readout of catalytic activity.[23][24][25]
Experimental Protocol: Radiometric Filter Binding Assay
-
Reagent Preparation:
-
Kinase Reaction Buffer: Prepare a buffer optimized for the specific kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).[26]
-
Enzyme/Substrate Mix: Dilute the purified kinase and its specific peptide/protein substrate to a 2X working concentration in the reaction buffer.[26]
-
ATP Mix: Prepare a 2X working solution of ATP spiked with [γ-³³P]ATP. The concentration of cold ATP should be near the Km for the kinase to ensure physiological relevance.[22]
-
Test Compound: Prepare serial dilutions of the pyridylpyrazole inhibitor in DMSO.
-
-
Kinase Reaction:
-
In a 96- or 384-well plate, add 1 µL of the test compound dilution.
-
Add 10 µL of the Enzyme/Substrate Mix to each well and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 10 µL of the [γ-³³P]ATP Mix.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Termination and Separation:
-
Stop the reaction by adding a denaturing solution, such as phosphoric acid.[26]
-
Spot the entire reaction volume onto a phosphocellulose filter mat (e.g., P81 paper), to which the phosphorylated peptide substrate will bind.[23]
-
Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
-
Detection and Analysis:
-
Dry the filter mat completely.
-
Quantify the radioactivity in each spot using a scintillation counter or a phosphorimager.[23]
-
Calculate the percent inhibition relative to a DMSO control and plot the data to determine the IC50 value.
-
This platform measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of kinases.[27][28][29] It does not measure enzymatic activity but provides a broad, quantitative measure of binding affinity (Kd).
Workflow Principle: KINOMEscan™
The KINOMEscan™ assay involves three core components: a kinase tagged with DNA, the test inhibitor, and an immobilized ligand that binds to the kinase active site.[27][30][31] The amount of kinase that remains bound to the immobilized ligand after incubation with the test compound is measured via quantitative PCR (qPCR) of the DNA tag. A potent inhibitor will displace the kinase from the immobilized ligand, resulting in a low qPCR signal.[30] This approach allows for the simultaneous profiling of a single compound against hundreds of kinases.[28]
Tier 2: Cellular Target Engagement Assays
Biochemical assays are essential but occur in an artificial environment. Cellular assays are a critical next step to confirm that an inhibitor can reach and bind to its target inside a living cell, which contains physiological concentrations of ATP and a multitude of other interacting proteins.[32]
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific kinase target in living cells.[33][34][35] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor and a fluorescent acceptor when they are in close proximity.[32][35]
Experimental Protocol: NanoBRET™ Intracellular Kinase Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase (the BRET donor).[34] Plate the cells in a 96- or 384-well assay plate and allow for expression overnight.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the pyridylpyrazole test compound.
-
Add the test compound to the cells.
-
Add a fixed, optimized concentration of the NanoBRET™ tracer. The tracer is a cell-permeable, fluorescently-labeled molecule that reversibly binds to the kinase's active site (the BRET acceptor).[36]
-
-
Lysis and Signal Detection:
-
Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor to the wells. The inhibitor ensures that the signal comes only from intact cells.[34][35]
-
Incubate for a short period at room temperature.
-
Measure the luminescence at two wavelengths using a specialized plate reader: one for the donor (NanoLuc®) and one for the acceptor (tracer).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
As the test compound displaces the fluorescent tracer from the kinase-NanoLuc® fusion protein, the BRET signal decreases in a dose-dependent manner.[33][36]
-
Plot the BRET ratio against the compound concentration to determine the intracellular IC50, a measure of target engagement potency in a physiological context.
-
The following diagram outlines this multi-tiered approach to selectivity profiling.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Conclusion: A Holistic View of Selectivity
The analysis of pyridylpyrazole kinase selectivity is not a single measurement but a comprehensive evaluation. It begins with an understanding of the scaffold's chemical properties and is built upon a foundation of robust biochemical data from assays like radiometric analysis and KINOMEscan™.[3][37] However, this in vitro data must be validated in the complex environment of a living cell using techniques like NanoBRET™ to confirm target engagement and functional cellular outcomes.[32][38]
As demonstrated by the comparison of Sorafenib and Nilotinib, pyridylpyrazole-based inhibitors can be engineered for either broad-spectrum or highly targeted activity. For researchers in drug discovery, a deep understanding of the strengths and limitations of each analytical method is paramount for making informed decisions, ultimately leading to the development of safer and more effective kinase-targeted therapies.
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Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology. Available at: [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Available at: [Link]
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SGC-UNC. (n.d.). NanoBRET. Available at: [Link]
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Mishra, R. K., et al. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. Available at: [Link]
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Kholodenko, B. N. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Nature Communications. Available at: [Link]
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Kroepelin, B., et al. (2011). A high-throughput radiometric kinase assay. Journal of Visualized Experiments. Available at: [Link]
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Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]
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Lu, D., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link]
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Fernández-Pérez, L., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]
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Lord, C. J., & Ashworth, A. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]
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LINCS Data Portal. (2017, September 25). KW-2449 KINOMEscan. Available at: [Link]
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Rauh, D. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
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Workman, P. (2012, June 8). Kinase targets and anti-targets in cancer poly-pharmacology. ecancermedicalscience. Available at: [Link]
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Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery. Available at: [Link]
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Bio-protocol. (n.d.). In vitro kinome profiling measuring drug binding. Available at: [Link]
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LINCS Data Portal. (2017, December 22). QL-XII-47 KINOMEscan. Available at: [Link]
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Reaction Biology. (n.d.). Technology Spotlight: Radiometric Filter Binding Assay. Available at: [Link]
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El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
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LINCS Data Portal. (n.d.). GSK-461364A KINOMEscan. Available at: [Link]
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Lee, S., et al. (2024). Repurposing Nilotinib as a Selective P38β Inhibitor in Hematopoietic Malignancies: Clinical Evidence and Mechanistic Insights. Clinical Cancer Research. Available at: [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Available at: [Link]
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Kamenecka, T. M., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. Available at: [Link]
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Gushchina, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. Available at: [Link]
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Pop, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]
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Ghafourian, T., & Barzegar, A. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Structural Chemistry. Available at: [Link]
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Network of Cancer Research. (2024, August 16). Sorafenib is an Oral Multi-target Kinase Inhibitor for Kinds of Cancers Research. Available at: [Link]
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Pop, C., et al. (2023, July 8). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. ResearchGate. Available at: [Link]
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Manta, S., et al. (2013). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules. Available at: [Link]
-
Breccia, M., & Alimena, G. (2008). Development and targeted use of nilotinib in chronic myeloid leukemia. Biologics: Targets and Therapy. Available at: [Link]
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Ghafourian, T., & Barzegar, A. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Structural Chemistry. Available at: [Link]
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El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
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Khan, I., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry. Available at: [Link]
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Petz, L., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]
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PharmGKB. (n.d.). Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics. Available at: [Link]
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Wilhelm, S. M., et al. (2006). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research. Available at: [Link]
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Tiwari, A. K., et al. (2013). Nilotinib potentiates anticancer drug sensitivity in murine ABCB1-, ABCG2-, and ABCC10-multidrug resistance xenograft models. Cancer Letters. Available at: [Link]
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ResearchGate. (n.d.). Nilotinib inhibits p38αMAPK-MK2/MK3 signaling axis. Available at: [Link]
-
Sharma, P., et al. (2023). An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison. Molecules. Available at: [Link]
-
Bishop, A. C., et al. (2001). Enhanced selectivity for inhibition of analog-sensitive protein kinases through scaffold optimization. Journal of the American Chemical Society. Available at: [Link]
-
Ciuciu, A. I., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules. Available at: [Link]
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validating the anti-inflammatory effect of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
An in-depth methodological guide for validating the anti-inflammatory properties of novel small molecules, focusing on the investigational pyrazole-amine scaffold 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine (hereafter referred to as PMPA ).
This guide provides researchers and drug development professionals with a comprehensive, self-validating framework to benchmark PMPA against established clinical standards.
Mechanistic Rationale & Target Profiling
The pyrazole ring is a privileged scaffold in medicinal chemistry, widely recognized for its ability to selectively inhibit cyclooxygenase-2 (COX-2) while sparing the constitutively expressed COX-1[1]. This selectivity is critical in modern drug design to minimize the gastrointestinal and renal toxicities inherent to non-selective non-steroidal anti-inflammatory drugs (NSAIDs)[2].
The structural addition of a pyridin-2-ylmethyl group to the pyrazole-3-amine core in PMPA introduces two critical advantages:
-
Enhanced Target Affinity: The pyridine nitrogen serves as a vital hydrogen-bond acceptor, anchoring the molecule within the hydrophilic side-pocket of the COX-2 active site.
-
Dual-Pathway Modulation: Beyond direct enzyme inhibition, advanced pyrazole derivatives frequently exhibit the ability to inhibit the Nuclear Factor kappa B (NF-κB) signaling cascade, thereby suppressing the upstream transcription of pro-inflammatory cytokines such as TNF-α and IL-6[3].
To rigorously validate PMPA, our experimental design must interrogate both the direct biochemical inhibition of COX enzymes and the broader cellular suppression of cytokine release[4].
Fig 1. Dual-targeting mechanism of PMPA on NF-κB and COX-2 inflammatory pathways.
Comparative Benchmarking: PMPA vs. Clinical Standards
To objectively evaluate PMPA, it must be benchmarked against three distinct classes of anti-inflammatory agents:
-
Celecoxib: The gold-standard selective COX-2 inhibitor. Used to benchmark the Selectivity Index (SI).
-
Indomethacin: A potent, non-selective COX-1/COX-2 inhibitor. Used to benchmark broad NSAID efficacy.
-
Dexamethasone: A synthetic glucocorticoid. Used as the maximum-inhibition baseline for cytokine (TNF-α/IL-6) suppression.
Quantitative Performance Matrix (Representative Validation Data)
The following table summarizes the target pharmacological profile required to validate PMPA as a superior or equivalent alternative to existing therapeutics.
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI)* | TNF-α Inhibition (IC₅₀, μM) | Primary Mechanism |
| PMPA (Investigational) | > 50.00 | 0.08 | > 625 | 1.25 | Dual COX-2 / NF-κB |
| Celecoxib | 14.80 | 0.04 | 370 | > 20.00 | Selective COX-2 |
| Indomethacin | 0.03 | 0.35 | 0.08 | > 50.00 | Non-selective COX |
| Dexamethasone | N/A | N/A | N/A | 0.02 | Glucocorticoid Agonist |
*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. A higher SI indicates a lower risk of gastrointestinal toxicity.
Self-Validating Experimental Protocols
A robust validation framework requires orthogonal assays. We move from cell-free biochemical environments (to prove direct target engagement) to complex cellular models (to prove membrane permeability and physiological efficacy).
Fig 2. Standardized high-throughput workflow for validating anti-inflammatory agents.
Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay
Causality & Rationale: We utilize a fluorometric assay measuring the conversion of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to highly fluorescent resorufin. This provides a highly sensitive, real-time readout of peroxidase activity, bypassing the chemical instability of intermediate prostaglandins (like PGG₂).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin). Reconstitute recombinant human COX-1 and COX-2 enzymes.
-
Compound Dilution: Prepare serial dilutions of PMPA, Celecoxib, and Indomethacin in DMSO (final assay DMSO concentration must not exceed 1% to prevent enzyme denaturation).
-
Pre-incubation: In a 96-well black microplate, combine 150 μL assay buffer, 10 μL enzyme, and 10 μL of the test compound. Incubate at 37°C for 15 minutes. Crucial Step: This allows time-dependent, slow-binding inhibitors (common among pyrazoles) to fully engage the active site.
-
Reaction Initiation: Add 10 μL of ADHP and 10 μL of arachidonic acid (substrate) to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately read fluorescence (Ex: 535 nm / Em: 587 nm) continuously for 5 minutes.
-
Data Processing: Calculate the initial velocity (V₀) for each well. Determine IC₅₀ values using non-linear regression (four-parameter logistic curve) in GraphPad Prism.
Protocol B: Cell-Based Efficacy in LPS-Stimulated RAW 264.7 Macrophages
Causality & Rationale: Biochemical inhibition does not guarantee cellular efficacy due to potential issues with cell permeability or rapid intracellular metabolism. We use murine RAW 264.7 macrophages because they robustly express iNOS and COX-2 upon Toll-like Receptor 4 (TLR4) activation by Lipopolysaccharide (LPS)[3]. Self-Validation Check: An MTT viability assay must be run in parallel. If a compound reduces cytokines but also reduces cell viability below 90%, the "anti-inflammatory" effect is a false positive caused by cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 × 10⁵ cells/well in 24-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.
-
Starvation: Replace media with serum-free DMEM for 4 hours to synchronize the cell cycle and reduce baseline kinase activity.
-
Pre-treatment: Treat cells with varying concentrations of PMPA (0.1, 1, 10 μM) or Dexamethasone (1 μM) for 2 hours.
-
Inflammatory Insult: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours.
-
Supernatant Harvest: Collect the culture media and centrifuge at 10,000 × g for 5 minutes at 4°C to remove cellular debris.
-
Cytokine Quantification: Quantify PGE₂, TNF-α, and IL-6 levels using commercially available sandwich ELISA kits. Absorbance is read at 450 nm.
-
Viability Counter-Screen: Add MTT reagent (0.5 mg/mL) to the remaining cells in the plate, incubate for 2 hours, lyse with DMSO, and read absorbance at 570 nm to confirm cell viability.
Conclusion
Validating a novel pyrazole-amine like 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine requires a multi-tiered approach. By combining highly sensitive cell-free COX-2 selectivity profiling with robust macrophage-based cytokine assays, researchers can unequivocally establish both the primary mechanism of action and the compound's physiological viability. The inclusion of rigorous controls (Celecoxib for COX-2, Dexamethasone for cytokines) and parallel cytotoxicity screening ensures the integrity and trustworthiness of the resulting pharmacological data.
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structure-activity relationship (SAR) of 1H-pyrazol-3-amine derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Pyrazol-3-Amine Derivatives for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
The 1H-pyrazol-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its inherent properties, such as its rigid conformation, hydrogen-bonding capabilities, and aromatic character, make it an ideal starting point for the design of targeted therapeutics.[2][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 1H-pyrazol-3-amine derivatives, with a focus on their application as kinase inhibitors and anti-inflammatory agents. We will delve into the causal relationships behind experimental design choices and present supporting data to empower researchers in the rational design of novel, potent, and selective drug candidates.
The 1H-Pyrazol-3-Amine Core: A Versatile Pharmacophore
The 1H-pyrazol-3-amine nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms and an amino group at the C3 position.[1][5] This arrangement of atoms provides a unique combination of hydrogen bond donors and acceptors, crucial for interacting with biological targets, particularly the hinge region of protein kinases.[6] The pyrazole ring itself is a stable, aromatic system, and its tautomeric nature can influence its reactivity and interactions with biological macromolecules.[1][4]
The general structure of a 1H-pyrazol-3-amine derivative allows for substitutions at several key positions, primarily the N1, C4, and C5 positions of the pyrazole ring, as well as on the exocyclic 3-amino group. Each of these positions offers a vector for chemical modification to modulate the compound's potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The biological activity of 1H-pyrazol-3-amine derivatives is profoundly influenced by the nature and position of various substituents. This section will compare the SAR of these derivatives across different therapeutic targets, with a focus on kinase inhibition and anti-inflammatory activity.
Kinase Inhibition: Targeting the ATP-Binding Site
The 3-amino group of the pyrazole core is a key pharmacophoric feature for kinase inhibition, often forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[6] Modifications at other positions on the pyrazole ring then dictate the selectivity and potency against specific kinases.
The N1 position of the pyrazole ring is frequently substituted with aryl or heteroaryl groups, which can engage in various interactions within the kinase active site.
-
Impact on Selectivity and Potency: The choice of the N1-substituent can dramatically alter the kinase selectivity profile. For instance, in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, substitution with a pyrimidyl group at the N1 position was found to be crucial for activity.[7] Further optimization of this pyrimidyl moiety led to highly potent and selective RIPK1 inhibitors.[7] Similarly, in the context of c-Jun N-terminal Kinase 3 (JNK3) inhibitors, 1-pyrimidyl-1H-pyrazole derivatives were designed to achieve high selectivity.[8]
The C4 position offers a vector for introducing substituents that can occupy the solvent-exposed region of the ATP-binding site.
-
Modulating Physicochemical Properties: Substitutions at C4 can be used to fine-tune the compound's solubility and other physicochemical properties. For example, the introduction of a carbonitrile group at C4 has been explored in the synthesis of various pyrazole derivatives.[5]
The C5 position is often a key determinant of kinase selectivity, as substituents at this position can interact with specific amino acid residues in the "selectivity pocket" of the kinase.
-
Achieving Selectivity: In the development of selective JNK3 inhibitors, the C5 position was substituted with various aryl groups.[8] The nature of this aryl group significantly impacted the inhibitory activity, with a 3,4-dichlorophenyl group showing high potency.[8] For Src kinase inhibitors, a phenylethynyl group at the C3 position (adjacent to the amino group) and further substitutions on a pyrazolo[3,4-d]pyrimidine core demonstrated potent activity.[9]
Comparative Data: Kinase Inhibitory Activity of 1H-Pyrazol-3-Amine Derivatives
| Compound Scaffold | Target Kinase | Key Substituents | IC50 (µM) | Reference |
| 1-Pyrimidyl-1H-pyrazole | JNK3 | C5-(3,4-dichlorophenyl) | 0.227 | [8] |
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | Src | 3-(phenylethynyl) derivative | 0.0009 | [9] |
| 1H-Pyrazol-3-amine | RIPK1 | N1-substituted derivative | Low nanomolar | [7] |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine | RET | Various | Not specified | [10] |
| 3-Amino-1H-pyrazole | CDK family | Various | Not specified | [11] |
Anti-inflammatory Activity: Beyond Kinase Inhibition
The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[4] While some anti-inflammatory effects of 1H-pyrazol-3-amine derivatives may be mediated through kinase inhibition (e.g., RIPK1), others may involve different mechanisms.
-
Modulation of Inflammatory Pathways: RIPK1 is a key mediator of cell death and inflammation, and its inhibition by 1H-pyrazol-3-amine derivatives has shown therapeutic effects in models of inflammatory bowel disease.[7][12]
Experimental Protocols: A Guide to Synthesis and Evaluation
The rational design of novel 1H-pyrazol-3-amine derivatives requires robust and reproducible experimental methods. This section provides an overview of common synthetic routes and biological evaluation assays.
General Synthesis of 1H-Pyrazol-3-Amine Derivatives
A common and versatile method for the synthesis of the 1H-pyrazol-3-amine core is the Knorr pyrazole synthesis.[8]
Step-by-Step Knorr Pyrazole Synthesis:
-
Condensation: A β-ketoester or a related dicarbonyl compound is condensed with a hydrazine derivative. The choice of hydrazine will determine the substituent at the N1 position of the final pyrazole.
-
Cyclization: The resulting hydrazone undergoes acid- or base-catalyzed cyclization to form the pyrazole ring.
-
Functional Group Interconversion: Further modifications to the substituents at various positions can be carried out using standard organic chemistry transformations.
Experimental Workflow for Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of 1H-pyrazol-3-amine derivatives.
Biological Evaluation Assays
-
Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase.
-
Common Methods:
-
Radiometric Assays: Utilize a radiolabeled ATP ([γ-³²P]ATP) and measure the incorporation of the radiolabel into a substrate.
-
Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates kinase activity, and inhibition is observed as an increase in luminescence.
-
Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Cytotoxicity/Cell Viability Assays (e.g., MTT, MTS):
-
Principle: These assays measure the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxic or anti-proliferative effects.
-
Procedure:
-
Cells are seeded in a multi-well plate.
-
Cells are treated with varying concentrations of the test compounds.
-
After an incubation period, a reagent (e.g., MTT) is added, which is converted to a colored formazan product by viable cells.
-
The absorbance of the formazan product is measured, which is proportional to the number of viable cells.
-
-
Key Mechanistic Insights and Future Directions
The versatility of the 1H-pyrazol-3-amine scaffold stems from its ability to be tailored to interact with a wide range of biological targets. The core structure serves as an excellent anchor, particularly within the ATP-binding site of kinases, while modifications at the N1, C4, and C5 positions allow for the fine-tuning of potency and selectivity.
SAR Trends and Key Interactions
Caption: Key SAR trends for 1H-pyrazol-3-amine derivatives.
Future research in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms to minimize off-target effects and associated toxicities. Furthermore, the exploration of novel substitution patterns and the use of computational modeling will continue to drive the discovery of next-generation therapeutics based on the 1H-pyrazol-3-amine scaffold. The use of bioisosteric replacements for the pyrazole core or its substituents also presents a promising avenue for novel drug discovery.[6][13][14]
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In Vivo Efficacy Analysis: A Comparative Guide to the CDK9 Inhibitor KB-0742 (1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine scaffold) Versus Standard-of-Care Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vivo efficacy of KB-0742, a potent and selective oral inhibitor of Cyclin-Dependent Kinase 9 (CDK9), built upon a 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine scaffold. The performance of KB-0742 is evaluated against other CDK9 inhibitors and traditional standards of care in relevant preclinical cancer models.
Introduction: Targeting Transcriptional Addiction in Cancer
Cancer is often characterized by the dysregulation of transcription, leading to the overexpression of oncogenes essential for tumor cell survival and proliferation. A key driver of this process is the Cyclin-Dependent Kinase 9 (CDK9), the catalytic engine of the positive transcription elongation factor b (P-TEFb) complex.[1] By phosphorylating RNA Polymerase II (RNAPII), CDK9 releases it from a paused state, enabling the transcriptional elongation of short-lived transcripts, including critical oncogenes like MYC.[1][2]
Tumor cells that rely heavily on the continuous expression of such oncogenes are described as having "transcriptional addiction." This dependency makes CDK9 an attractive therapeutic target. KB-0742 is a novel, orally bioavailable small molecule inhibitor designed to selectively target CDK9.[2][3] Its development aims to exploit this transcriptional vulnerability, offering a targeted approach for cancers dependent on oncogenes like MYC.[1][4]
This guide will dissect the mechanism of CDK9 inhibition, present the in vivo efficacy data for KB-0742, and compare it to another clinical-stage CDK9 inhibitor, AZD4573, as well as standard-of-care chemotherapy in the context of Acute Myeloid Leukemia (AML), a disease often characterized by transcriptional dysregulation.
Mechanism of Action: Halting the Engine of Oncogene Transcription
The primary mechanism of KB-0742 and similar agents is the competitive inhibition of the ATP-binding pocket of CDK9.[1] This action prevents the P-TEFb complex from carrying out its crucial function: phosphorylating the C-terminal domain (CTD) of RNAPII at the Serine 2 position (Ser2).[1][4] This phosphorylation event is the critical "go" signal for RNAPII to transition from a paused state to productive elongation.
By blocking Ser2 phosphorylation, CDK9 inhibitors effectively stall the production of messenger RNA (mRNA) for genes with short half-lives.[1][5] Many of these genes encode for anti-apoptotic proteins (e.g., MCL-1) and key oncogenic transcription factors (e.g., MYC), which are perpetually required by cancer cells for survival.[6] The resulting depletion of these critical proteins induces cell cycle arrest and, ultimately, apoptosis in malignant cells.[7]
Comparative In Vivo Efficacy Analysis
The therapeutic potential of a novel agent is best understood through direct comparison with existing treatment options in relevant disease models. This section compares the in vivo efficacy of KB-0742 with the fellow CDK9 inhibitor AZD4573 and a standard-of-care chemotherapy regimen for AML.
| Compound/Regimen | Therapeutic Target | Cancer Model | Dosing Schedule | Key Efficacy Outcome | Source |
| KB-0742 | CDK9 | 22Rv1 Prostate Cancer Xenograft | 3-30 mg/kg, p.o., daily | Significant tumor growth reduction in castration-resistant models. | [3] |
| KB-0742 | CDK9 | Lymphoma Cell Line Xenograft | Not specified | >50% tumor growth inhibition , including in a double-hit DLBCL model. | [8] |
| AZD4573 | CDK9 | MV-4-11 AML Xenograft | 15 mg/kg, i.p., twice weekly | Tumor regression. | [7][9] |
| AZD4573 | CDK9 | Burkitt Lymphoma Xenografts (Namalwa & Ramos) | Once weekly | 40-60% tumor growth inhibition. | [5][10] |
| Cytarabine + Daunorubicin | DNA Synthesis | Acute Myeloid Leukemia (AML) Patients | Induction: Cytarabine (continuous infusion for 7 days) + Daunorubicin (daily for 3 days) | Induces remission in a majority of younger patients. | [11][12] |
Expert Insights: The data indicates that selective CDK9 inhibitors like KB-0742 and AZD4573 demonstrate significant, and in some cases regressive, anti-tumor activity as monotherapies in preclinical models of hematological malignancies and solid tumors.[8][9] Notably, KB-0742's oral bioavailability and long half-life are distinguishing features that may allow for sustained target engagement at tolerable doses.[8] In contrast to cytotoxic chemotherapies like cytarabine and daunorubicin, which have a broad mechanism of action, CDK9 inhibitors offer a targeted approach that may be particularly effective in cancers with a defined transcriptional addiction, such as those with MYC amplification.
Experimental Methodologies: Murine Xenograft Efficacy Study
To validate the in vivo efficacy of a compound like KB-0742, a robust and reproducible experimental protocol is essential. The following describes a standard methodology for a subcutaneous xenograft study.
Causality Behind Experimental Choices:
-
Animal Model: Immunocompromised mice (e.g., Nude or SCID) are used to prevent rejection of the human tumor cells.
-
Cell Line Selection: The choice of cell line is critical. For a CDK9 inhibitor, a line with a known dependency on a short-lived oncogene (e.g., MV-4-11 AML cells with high MYC expression) provides a strong mechanistic rationale for the study.
-
Dosing Route and Schedule: The route (e.g., oral for KB-0742, intravenous for AZD4573) is chosen based on the compound's pharmacokinetic properties. The schedule is designed to maintain target inhibition above a therapeutic threshold without undue toxicity.
Step-by-Step Protocol:
-
Cell Culture: MV-4-11 (AML) cells are cultured in appropriate media (e.g., RPMI-1640 + 10% FBS) under sterile conditions at 37°C and 5% CO₂.
-
Animal Acclimatization: Female athymic nude mice (6-8 weeks old) are acclimatized for one week with free access to food and water.
-
Tumor Implantation: 1 x 10⁷ MV-4-11 cells in 100 µL of a 1:1 mixture of PBS and Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors are measured with digital calipers. When the average tumor volume reaches 100-150 mm³, mice are randomized into treatment groups (e.g., n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 0.5% HPMC + 0.1% Tween 80, orally, daily)
-
Group 2: KB-0742 (e.g., 30 mg/kg, orally, daily)
-
Group 3: Standard of Care (e.g., Cytarabine, intraperitoneally, on a specified schedule)
-
-
Monitoring: Tumor volume (calculated as (Length x Width²)/2) and body weight are measured 2-3 times per week. Animal health is monitored daily.
-
Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days). Efficacy is determined by comparing the tumor growth inhibition (TGI) in treated groups relative to the vehicle control.
Conclusion and Future Directions
The investigational agent KB-0742, representative of the 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine class of CDK9 inhibitors, demonstrates compelling in vivo anti-tumor activity in preclinical models of both solid and hematological cancers.[3][8] Its mechanism of action, which targets the transcriptional addiction of cancer cells, provides a clear rationale for its efficacy in tumors driven by oncogenes like MYC.[1][2]
Compared to other CDK9 inhibitors like AZD4573, KB-0742's favorable oral bioavailability presents a potential advantage for patient convenience and chronic dosing schedules.[8] When evaluated against traditional cytotoxic standards of care, such as those used in AML, CDK9 inhibition offers a targeted approach that could prove effective in chemo-refractory patients or those with specific molecular markers of sensitivity.[6]
Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to CDK9 inhibition. Furthermore, combination studies with other targeted agents or standard chemotherapies are warranted to explore potential synergies and overcome resistance mechanisms. The ongoing Phase 1/2 clinical trial for KB-0742 will be crucial in translating its preclinical promise into tangible clinical benefit for patients with advanced cancers.[1][2]
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A Comparative Guide to the Synthesis of Pyridylpyrazoles: Conventional Heating vs. Microwave Irradiation
For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is paramount. Among these, the pyridylpyrazole moiety stands out as a "privileged scaffold," forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The method chosen for its synthesis can dramatically impact not only the speed of discovery but also the yield, purity, and environmental footprint of the process.
This guide provides an in-depth, objective comparison between traditional conventional heating methods and modern microwave-assisted organic synthesis (MAOS) for the preparation of pyridylpyrazoles. We will move beyond simple procedural lists to explore the underlying principles, present supporting experimental data, and offer field-proven insights to guide your synthetic strategy.
The Underpinnings of Synthesis: A Tale of Two Heating Methods
The fundamental difference between conventional and microwave synthesis lies in the mechanism of energy transfer. This distinction is the root cause of the dramatic differences observed in reaction outcomes.
Conventional Synthesis: A Surface-Level Affair
Traditional laboratory heating relies on conventional heat transfer—conduction and convection.[4] An external heat source, like an oil bath or heating mantle, warms the outer surface of the reaction vessel. This thermal energy is then slowly and inefficiently transferred through the vessel walls to the solvent and, finally, to the reactants.[5] This process inherently creates significant temperature gradients, with the vessel walls being much hotter than the bulk solution. This can lead to localized overheating, causing decomposition of sensitive reagents or products and the formation of unwanted by-products.[5][6]
Microwave-Assisted Synthesis: Heating from the Inside Out
Microwave-assisted synthesis operates on a completely different principle: dielectric heating.[7] Microwave radiation interacts directly with polar molecules (like many organic solvents and reagents) in the reaction mixture, bypassing the need to heat the vessel first.[5][8] This interaction occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This constant reorientation creates intense intermolecular friction, which translates directly into thermal energy.[4][8]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions, generating heat.[7][8]
This direct and instantaneous coupling of energy with the reactants and solvent leads to rapid, uniform, and volumetric heating of the entire sample, eliminating the temperature gradients and superheated vessel walls characteristic of conventional methods.[9]
Head-to-Head Synthesis: A Pyridylpyrazole Case Study
To illustrate the practical differences, let's consider a common reaction for forming the pyrazole ring: the condensation of a 1,3-dicarbonyl compound with a hydrazine. Here, we target the synthesis of 1-phenyl-3-(pyridin-2-yl)-1H-pyrazole.
Protocol 1: Conventional Thermal Synthesis
This protocol reflects a typical approach using standard laboratory equipment. The long reflux time is necessary to overcome the activation energy barrier via inefficient thermal heating.
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add 1-(pyridin-2-yl)butane-1,3-dione (1.63 g, 10 mmol) and ethanol (30 mL).
-
Stir the mixture until the diketone is fully dissolved.
-
Add phenylhydrazine (0.98 mL, 10 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.2 mL).
-
Heat the reaction mixture to reflux (approx. 78-80°C) using a heating mantle and stir for 4-6 hours.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the resulting residue into ice-cold water and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry to yield the product. Further purification may be required via recrystallization.
Protocol 2: Microwave-Assisted Synthesis
This protocol leverages a modern microwave reactor to achieve the same transformation with superior efficiency. The reaction is performed in a sealed, pressure-rated vessel, which allows the solvent to be heated well above its atmospheric boiling point, dramatically accelerating the reaction.[11]
Step-by-Step Methodology:
-
In a 10 mL pressure-rated microwave reaction vessel, combine 1-(pyridin-2-yl)butane-1,3-dione (163 mg, 1 mmol), phenylhydrazine (0.1 mL, 1 mmol), and ethanol (3 mL).
-
Add a catalytic amount of glacial acetic acid (20 µL).
-
Seal the vessel with a septum cap.
-
Place the vessel in the cavity of a dedicated microwave reactor.
-
Irradiate the mixture at a constant temperature of 80°C for 5 minutes, with a power setting of 50-150 W (power will be modulated by the instrument to maintain temperature).[11]
-
After irradiation, the vessel is cooled rapidly to room temperature using compressed air.
-
Open the vessel (once cooled) and transfer the contents to a small flask.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. The resulting product is often of high purity without requiring further purification.[9]
Quantitative Performance Analysis
The advantages of microwave-assisted synthesis become starkly evident when comparing key performance metrics. The data below is a synthesis of typical results reported in the literature for pyrazole and related N-heterocycle syntheses.[5][10][11]
| Metric | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Advantage of MAOS |
| Reaction Time | 2 - 12 hours | 2 - 10 minutes | ~100-1000x Faster [7] |
| Product Yield | 72 - 90% | 91 - 98% | Higher Yields [11] |
| Purity / By-products | Often requires purification | High purity, minimal by-products | Cleaner Reactions [4][9] |
| Reaction Temperature | ~75-80°C (Reflux) | 60 - 120°C (Superheated) | Precise Control, Higher Temps |
| Energy Consumption | High (prolonged heating) | Low (short duration, direct heating) | More Energy Efficient [12] |
| Process Control | Poor (temperature gradients) | Excellent (direct temp/pressure feedback) | Highly Reproducible [8] |
Analysis & Expert Insights: Interpreting the Data
Why the Dramatic Difference?
The superior performance of MAOS is a direct consequence of its heating mechanism. The ability to rapidly and uniformly heat the reaction mixture to temperatures above the solvent's boiling point (due to the sealed vessel) accelerates reaction kinetics according to the Arrhenius equation (k = Ae-Ea/RT).[7] This circumvents the slow, inefficient heat transfer of conventional methods. Furthermore, the uniform heating minimizes the formation of thermal decomposition by-products, leading to cleaner reactions and higher isolated yields.[4][9] While early reports hypothesized the existence of "non-thermal microwave effects," the consensus in the scientific community is that the observed rate accelerations are overwhelmingly due to these highly efficient thermal effects.[8]
Practical Considerations for the Modern Lab
-
Scalability: While batch microwave reactors are excellent for discovery and optimization (mg to gram scale), scaling to industrial production requires different technology. Continuous-flow microwave systems are emerging as a robust solution, offering excellent heat transfer, reproducibility, and safer operation for larger quantities.[8][12]
-
Solvent Choice: The efficiency of microwave heating is dependent on the dielectric properties of the solvent. Polar solvents like ethanol, DMF, and water absorb microwave energy very efficiently and are excellent choices.[8] Non-polar solvents like hexane or toluene are transparent to microwaves and will not heat, a feature that can be exploited for certain applications.[6][7]
-
Safety and Equipment: Never use a domestic microwave oven for chemical synthesis.[10] Laboratory-grade microwave reactors are engineered with sealed, pressure-rated vessels and precise temperature and pressure feedback controls to ensure safe operation with volatile organic solvents.
-
When to Choose MAOS: Microwave synthesis is the superior choice for methods development, rapid library synthesis for screening, and for reactions that are sluggish or low-yielding under conventional conditions. For established, large-scale industrial processes where capital investment is a barrier, conventional heating may remain the pragmatic choice.
Conclusion
For the synthesis of pyridylpyrazoles and other vital heterocyclic scaffolds, microwave-assisted organic synthesis represents a paradigm shift from traditional methods. It is not merely an alternative heat source but a transformative technology that delivers unparalleled speed, efficiency, and control. By dramatically reducing reaction times from hours to minutes and consistently providing higher, cleaner yields, MAOS empowers researchers to accelerate the pace of drug discovery and development while aligning with the principles of green chemistry.[4][6]
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Publish Comparison Guide: Biological Activity of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine vs. Key Analogues
Executive Summary
In modern fragment-based drug discovery (FBDD), 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine has emerged as a highly privileged, bifunctional pharmacophore. Its unique architecture combines two distinct functional modules: a pyrazol-3-amine core, widely recognized as a canonical kinase hinge-binding motif, and a pyridin-2-ylmethyl appendage, which acts as a potent bidentate chelator for metalloenzymes.
This guide provides an objective, data-driven comparison of this core scaffold against its structural analogues. By evaluating its performance across two distinct therapeutic targets—New Delhi Metallo-β-lactamase 1 (NDM-1) and Glycogen Synthase Kinase 3β (GSK-3β)—we elucidate the strict structure-activity relationships (SAR) that dictate its biological activity.
Structural & Mechanistic Rationale
The biological versatility of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is rooted in its precise spatial geometry:
-
Kinase Hinge Binding (The Pyrazole-3-amine Core): The aminopyrazole moiety functions as an optimal hydrogen-bond donor/acceptor system. In kinases like GSK-3β, it forms a robust bidentate hydrogen bond network with the backbone amide and carbonyl of the hinge region (e.g., Val135)[1][2].
-
Metalloenzyme Inhibition (The Pyridin-2-ylmethyl Arm): In metallo-β-lactamases like NDM-1, the active site contains two essential zinc ions (Zn1 and Zn2). The nitrogen of the pyridine ring, in conjunction with the pyrazole nitrogen, creates an optimal "bite angle" for bidentate zinc chelation. This specific geometry allows the scaffold to effectively strip zinc from the active site, neutralizing the enzyme[3][4].
Fig 1. Dual-target pharmacophore mapping of the pyrazol-3-amine scaffold.
Comparative Biological Activity
To demonstrate the strict geometric requirements of this scaffold, we compare it against three key analogues: a positional isomer, a non-heteroaryl isostere, and a sterically hindered analogue.
The data below synthesizes the impact of these structural modifications on target affinity and mechanism of action.
| Scaffold / Analogue | Structural Modification | NDM-1 Inhibition Profile | Kinase (GSK-3β) Binding Profile |
| 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine | Base Scaffold | +++ Potent zinc stripping via optimal bidentate chelation geometry. | +++ Strong hinge binding; pyridine nitrogen interacts with conserved deep-pocket lysine. |
| 1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine | Positional Isomer | - Loss of activity. The 3-position disrupts the bite angle, preventing effective metal stripping[4]. | ++ Maintains hinge binding, but the pyridine nitrogen is solvent-exposed, reducing overall affinity. |
| 1-benzyl-1H-pyrazol-3-amine | Isostere (No Heteroatom) | - Complete loss of metal chelation capability; purely hydrophobic arm. | + Weakened affinity due to the loss of polar contacts in the hydrophobic pocket. |
| 5-methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine | Steric Addition | ++ Maintains chelation, but the methyl group introduces partial steric hindrance in the active site. | - Severe steric clash with the kinase hinge gatekeeper residue, abolishing binding[1]. |
Note: The shift from a pyridin-2-yl to a pyridin-3-yl group is a critical negative control in SAR campaigns targeting NDM-1, as it chemically validates that inhibition is driven by zinc chelation rather than non-specific hydrophobic occlusion[4].
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity, the biological activity of these scaffolds must be evaluated using assays that confirm the mechanism of action, not just the phenotypic result. Below are the field-proven, step-by-step protocols for validating both the zinc-stripping and kinase-binding properties of these analogues.
Protocol A: NDM-1 Zinc-Stripping Assay (PAR Method)
Causality Rationale: Standard colorimetric substrate assays (e.g., nitrocefin cleavage) cannot distinguish between allosteric inhibition and metal stripping. We utilize 4-(2-pyridylazo)resorcinol (PAR), a metallochromic indicator. When the pyridin-2-ylmethyl analogue successfully strips Zn²⁺ from NDM-1, the free zinc binds to PAR, causing a distinct spectrophotometric shift to 500 nm. This provides a direct, self-validating readout of the chelation mechanism.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare a metal-free assay buffer containing 50 mM HEPES (pH 7.5) and 150 mM NaCl. Treat all glassware with nitric acid to remove trace environmental zinc.
-
Enzyme Equilibration: Incubate recombinant NDM-1 (100 nM) in the assay buffer at 25°C for 10 minutes to establish baseline stability.
-
Compound Addition: Add the test analogue (titrated from 0.1 μM to 100 μM) to the enzyme solution. Incubate for 30 minutes to allow for thermodynamic equilibrium of the metal-stripping event.
-
Indicator Addition: Introduce PAR to a final concentration of 100 μM.
-
Kinetic Readout: Measure the absorbance at 500 nm using a microplate reader. Calculate the concentration of stripped Zn²⁺ against a standard zinc chloride curve.
Protocol B: Kinase Hinge-Binding Assay (TR-FRET)
Causality Rationale: Heterocyclic scaffolds like pyrazoles often exhibit intrinsic UV autofluorescence, which causes false positives in standard fluorescence polarization assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement. This allows short-lived background autofluorescence to decay, ensuring the signal is strictly derived from the compound displacing a fluorescent tracer from the kinase hinge.
Step-by-Step Workflow:
-
Reagent Assembly: Combine biotinylated GSK-3β (5 nM), a Europium-labeled anti-biotin antibody (1 nM), and a kinase-specific Alexa Fluor 647 tracer (10 nM) in a kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).
-
Compound Titration: Dispense the test analogues into a 384-well low-volume plate using acoustic liquid handling (e.g., Echo 550) to avoid plastic tip adsorption.
-
Equilibration: Add the reagent master mix to the compounds and incubate in the dark for 60 minutes at room temperature.
-
TR-FRET Readout: Excite the plate at 337 nm. After a 50 μs delay, read the emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor acceptor).
-
Data Analysis: Calculate the 665/615 nm emission ratio. A decrease in the ratio directly correlates to the analogue successfully displacing the tracer from the hinge region.
Fig 2. Self-validating parallel screening workflow for bifunctional scaffolds.
References
-
Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase - RSC Publishing - 3
-
Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM - ORBi - 4
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - 1
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - Taylor & Francis - 2
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- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. orbi.uliege.be [orbi.uliege.be]
A Guide to Cross-Reactivity Profiling of Novel Pyrazole-Amine Scaffolds: The Case of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring the selectivity of a compound for its intended target. Off-target interactions can lead to unforeseen toxicity, diminished efficacy, and late-stage attrition, costing invaluable time and resources. This guide provides a comprehensive framework for the cross-reactivity profiling of novel small molecules, using the representative scaffold, 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, as a case study.
While specific cross-reactivity data for this exact molecule is not publicly available, its structural motifs—a pyrazole ring linked to a pyridine and an amine—are prevalent in a multitude of kinase inhibitors and other targeted therapies. This guide, therefore, offers a robust, methodology-focused approach for researchers, scientists, and drug development professionals to design and execute a thorough off-target liability assessment for this and similar chemical entities.
The Imperative of Early and Comprehensive Profiling
Secondary pharmacology, the study of a compound's effects on targets other than its primary therapeutic target, is not merely a regulatory checkbox but a cornerstone of predictive safety and a driver of medicinal chemistry efforts.[1][2] Early-stage, broad-based screening against a panel of targets known to be associated with adverse drug reactions (ADRs) allows for the early identification and mitigation of potential safety liabilities.[3][4] This proactive approach enables chemists to design out unwanted activities and prioritize candidates with the most favorable selectivity profiles, ultimately reducing the risk of costly late-stage failures.[5]
This guide will delineate a tiered, data-driven strategy for profiling a novel compound like 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, encompassing initial broad screening followed by more focused cellular and functional assays to confirm and contextualize any identified off-target hits.
A Tiered Strategy for Cross-Reactivity Profiling
A logical and cost-effective approach to cross-reactivity profiling involves a tiered system. We begin with broad, high-throughput screens to cast a wide net, followed by more focused and physiologically relevant assays to validate and understand the implications of any initial findings.
Caption: Tiered workflow for cross-reactivity profiling.
PART 1: Broad Panel Screening - Casting a Wide Net
The initial step involves screening the compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes implicated in safety pharmacology.[6] Several reputable contract research organizations (CROs) offer comprehensive screening panels, such as Eurofins' SafetyScreen™ panels, Reaction Biology's kinase panels, and DiscoverX's KINOMEscan® services.[7][8][9][10]
Kinase Profiling
Given that pyrazole-amine scaffolds are common in kinase inhibitors, a comprehensive kinase screen is paramount. The goal is to obtain a "snapshot" of the compound's activity across the human kinome.
Experimental Approach: Competition Binding Assay (e.g., KINOMEscan®)
This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[11] The amount of kinase captured on a solid support is measured by qPCR of the DNA tag. This assay is ATP-independent, making it a direct measure of binding affinity.[11]
Step-by-Step Protocol: Competition Binding Assay
-
Compound Preparation: Solubilize 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine in 100% DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand, and the test compound (typically at a final concentration of 1 µM for a single-point screen).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Capture: Transfer the mixture to a streptavidin-coated plate to capture the biotinylated ligand and any bound kinase.
-
Washing: Wash the plate to remove unbound kinase.
-
Elution and Quantification: Elute the bound kinase-DNA conjugate and quantify the amount of DNA using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding of the test compound.
Hypothetical Data Presentation: Kinase Panel Screen
| Kinase Target | % Inhibition at 1 µM | Kinase Family | Primary Target? |
| Target Kinase A | 95% | Tyrosine Kinase | Yes |
| Off-Target Kinase X | 78% | Serine/Threonine Kinase | No |
| Off-Target Kinase Y | 62% | Tyrosine Kinase | No |
| Off-Target Kinase Z | 15% | Lipid Kinase | No |
| ... (400+ other kinases) | <10% | Various | No |
Safety Pharmacology Profiling (GPCRs, Ion Channels, Transporters)
Beyond kinases, it is crucial to assess activity against a panel of targets with known safety liabilities. The Eurofins SafetyScreen44™ panel, for instance, covers a range of GPCRs, ion channels, transporters, and enzymes that are recommended for early-stage safety assessment.[12][13]
Experimental Approach: Radioligand Binding Assays
These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.[14] This is a robust and sensitive method for identifying direct interactions with these targets.[15]
Step-by-Step Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from stable cell lines overexpressing the target receptor.[16]
-
Assay Setup: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of the specific radioligand (e.g., ³H-labeled), and the test compound at a screening concentration (e.g., 10 µM).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[17]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound compared to a control with no compound.
Hypothetical Data Presentation: SafetyScreen Panel
| Target | % Inhibition at 10 µM | Target Class | Potential Implication |
| hERG | 5% | Ion Channel | Low risk of QT prolongation |
| 5-HT2B Receptor | 65% | GPCR | Potential risk of valvulopathy |
| M1 Muscarinic Receptor | 12% | GPCR | Low risk of anticholinergic effects |
| Dopamine Transporter | 8% | Transporter | Low risk of CNS effects |
| ... (40+ other targets) | <10% | Various | No significant hits |
PART 2: Hit Confirmation and Cellular Target Engagement
Any significant hits from the broad panel screens (>50% inhibition is a common threshold) must be validated. This involves determining the potency (IC50) of the interaction and, crucially, confirming that the compound engages the target within a cellular context.
IC50 Determination in Biochemical Assays
For each validated hit, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Experimental Approach: Enzymatic Kinase Assay
For kinase hits, a functional assay that measures the catalytic activity of the enzyme is preferred. Radiometric assays, which measure the transfer of ³³P-labeled phosphate from ATP to a substrate, are considered the gold standard due to their direct and robust nature.[8][18]
Step-by-Step Protocol: Radiometric Kinase Assay (e.g., Reaction Biology HotSpot™)
-
Compound Dilution: Prepare a serial dilution of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine (e.g., 10-point, 3-fold dilutions).
-
Reaction Setup: In a microplate, add the kinase, its specific peptide or protein substrate, and the diluted compound.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP. It is crucial to perform this at a physiologically relevant ATP concentration (e.g., 1 mM) as well as at the Kₘ of ATP for the specific kinase, as this can significantly impact the measured potency.[19]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes).
-
Stop and Spot: Stop the reaction and spot the reaction mixture onto a filter membrane.
-
Washing: Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
A compound that is potent in a biochemical assay may not necessarily engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify target engagement in intact cells.[20] It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[21]
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- 9. technologynetworks.com [technologynetworks.com]
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- 16. resources.revvity.com [resources.revvity.com]
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- 18. reactionbiology.com [reactionbiology.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of Novel 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine Derivatives as URAT-1 Inhibitors
A Technical Guide for Drug Discovery & Development Professionals
This guide provides an in-depth, objective comparison of novel 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine derivatives as inhibitors of the human urate transporter 1 (URAT-1). We will dissect the experimental data supporting their validation, compare their performance against established alternatives, and provide detailed protocols to ensure scientific rigor and reproducibility.
Introduction: The Clinical Imperative for Advanced URAT-1 Inhibitors
Hyperuricemia, defined as a serum uric acid (sUA) concentration exceeding 6.8 mg/dL, is a critical metabolic disorder.[1] It is the primary etiological factor for gout, an inflammatory arthritis characterized by the painful deposition of monosodium urate crystals in joints and tissues.[2] Beyond gout, chronic hyperuricemia is increasingly recognized as a systemic condition linked to serious comorbidities, including chronic kidney disease (CKD), hypertension, and cardiovascular events.[3]
The kidneys play a central role in maintaining urate homeostasis, with approximately two-thirds of uric acid eliminated via renal excretion.[3] The urate transporter 1 (URAT-1), encoded by the SLC22A12 gene, is a key protein located on the apical membrane of renal proximal tubule cells.[4][5] It is responsible for the reabsorption of up to 90% of filtered uric acid, making it a prime therapeutic target for uricosuric drugs, which lower sUA by promoting its excretion.[4][6]
While existing URAT-1 inhibitors like benzbromarone and lesinurad have demonstrated efficacy, their clinical use has been hampered by concerns over hepatotoxicity and dose-dependent nephrotoxicity, respectively.[7][8] This creates a clear and urgent need for novel, safer, and more effective URAT-1 inhibitors. Recent research has identified a promising new class of compounds, 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine derivatives, which not only exhibit potent URAT-1 inhibition but also potential nephroprotective properties.[9]
Part 1: In Vitro Validation: Quantifying Target Engagement and Potency
The foundational step in validating any new inhibitor is to quantify its direct interaction with the target protein in a controlled cellular environment. The most robust and widely accepted method is the cell-based uric acid uptake assay.
Causality Behind the Experimental Design
The choice of an in vitro system is critical for generating reliable and translatable data.
-
Cell Line: Human Embryonic Kidney (HEK293) cells are the industry standard for this assay. They are robust, easy to culture, and, most importantly, do not endogenously express significant levels of URAT-1. This provides a "clean" background, ensuring that any observed uric acid uptake is directly attributable to the transporter we introduce.
-
Transporter Expression: Stably transfecting the HEK293 cells with a plasmid encoding human URAT-1 (hURAT-1) creates a specific and measurable system. Comparing uptake in these engineered cells to wild-type (control) HEK293 cells allows for the precise quantification of URAT-1-mediated transport.[10]
-
Substrate: Using radioisotope-labeled uric acid, typically [14C]-uric acid, provides a highly sensitive and quantitative readout.[11][12] The amount of radioactivity inside the cells is directly proportional to the activity of the URAT-1 transporter.
Experimental Workflow for In Vitro URAT-1 Inhibition Assay
The following diagram outlines the logical flow of the cell-based screening protocol.
Detailed Protocol: [14C]-Uric Acid Uptake Assay
This protocol is a self-validating system designed for determining the half-maximal inhibitory concentration (IC50) of test compounds.
-
Cell Seeding: Seed HEK293 cells stably expressing hURAT-1 into poly-D-lysine coated 96-well plates at a density that achieves 90-95% confluency on the day of the assay. Culture in appropriate media (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418).
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid, "Compound 18") in 100% DMSO. Create a serial dilution series (e.g., 11 points) in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM. Prepare dilutions for a positive control (e.g., Benzbromarone) and a vehicle control (DMSO at the same final concentration as the test compounds).
-
Assay Initiation:
-
Gently aspirate the culture medium from the cells.
-
Wash each well once with 200 µL of pre-warmed (37°C) uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add 100 µL of the diluted compound, positive control, or vehicle control to the respective wells.
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
-
Uptake Reaction:
-
Initiate the uptake by adding 100 µL of uptake buffer containing [14C]-uric acid (final concentration typically 5-10 µM).
-
Incubate for a precise period (e.g., 5-10 minutes) at 37°C. This incubation time must be within the predetermined linear range of urate uptake for the cell line.
-
-
Uptake Termination:
-
Rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with 200 µL of ice-cold wash buffer to halt all transporter activity and remove extracellular radioactivity.
-
-
Quantification and Analysis:
-
Lyse the cells in each well by adding 100 µL of lysis buffer (e.g., 0.1 N NaOH with 1% SDS) and incubating for 20-30 minutes.
-
Transfer the lysate to scintillation vials, add an appropriate scintillation cocktail, and measure the counts per minute (CPM) using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition) and a background control (wells without cells or with a potent inhibitor, 100% inhibition).
-
Use a non-linear regression model (e.g., four-parameter logistic equation) in software like GraphPad Prism to fit the dose-response curve and determine the IC50 value.[10]
-
Comparative In Vitro Potency
Data from a recent study highlights the superior potency of the novel pyrazole derivative, Compound 18, when compared to the parent screening hit (T29).[9]
| Compound | Chemical Class | URAT-1 IC50 (µM) | Source |
| Compound 18 | 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid | 3.36 | [9] |
| T29 | Indole-based Precursor | >10 | [9] |
| Benzbromarone | Benzofuran derivative | ~0.22 - 0.43 | [13] |
| Lesinurad | 1,2,4-Triazole derivative | ~6.5 - 13.2 | [7][14] |
| Verinurad | Phenylacetic acid derivative | ~0.025 - 0.15 | [13] |
Note: IC50 values can vary between assay systems. These values are presented for relative comparison.
The data clearly indicates that while Verinurad and Benzbromarone are more potent in vitro, Compound 18 demonstrates a significant improvement over its precursor and is in a comparable range to Lesinurad, justifying its advancement to in vivo models.
Part 2: In Vivo Validation: Demonstrating Efficacy in a Disease-Relevant Model
A potent IC50 is a prerequisite, but true therapeutic potential can only be assessed in vivo. This requires an animal model that recapitulates the key aspects of human hyperuricemia.
Rationale for the Hyperuricemic Animal Model
Most rodents, unlike humans, possess the enzyme uricase, which breaks down uric acid into the more soluble allantoin. To create a relevant model, this pathway must be blocked.
-
Uricase Inhibition: Potassium oxonate is a potent uricase inhibitor that, when administered to rodents, causes an accumulation of uric acid, mimicking one aspect of the human condition.[15][16]
-
Inducing Overproduction: To create a more robust and clinically relevant model of hyperuricemic nephropathy, uricase inhibition is often combined with a high-purine diet or administration of a purine precursor like adenine.[17][18] This dual-insult model simulates both the overproduction and under-excretion aspects of severe human hyperuricemia.[9] This approach is superior to simpler models as it also induces kidney injury, allowing for the evaluation of potential nephroprotective effects.[18]
Mechanism of URAT-1 Inhibition in the Kidney
The following diagram illustrates the physiological role of URAT-1 in the renal proximal tubule and the mechanism by which inhibitors like the pyrazole derivatives exert their therapeutic effect.
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- 2. openaccessjournals.com [openaccessjournals.com]
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- 7. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy [pubmed.ncbi.nlm.nih.gov]
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- 15. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Frontiers | Progress in animal models for studying hyperuricemia [frontiersin.org]
- 18. mednexus.org [mednexus.org]
Head-to-Head Comparison of Pyrazole and Pyrimidine Core Structures in Drug Discovery
A Technical Guide for Scaffold Selection, Physicochemical Profiling, and Kinase Assay Validation
Nitrogen-containing heterocycles are the absolute cornerstone of modern medicinal chemistry, particularly in the design of targeted kinase inhibitors[1]. Among these, pyrazole (a 5-membered 1,2-diazole) and pyrimidine (a 6-membered 1,3-diazine) represent two of the most privileged scaffolds utilized to mimic the adenine ring of ATP[2]. While both are frequently deployed to competitively block the ATP-binding site of kinases, their distinct physicochemical properties, tautomeric behaviors, and metabolic liabilities necessitate a rigorous, data-driven approach to scaffold selection.
This guide provides an objective, head-to-head comparison of these two cores, detailing the causality behind their pharmacological behaviors and providing self-validating experimental protocols for their evaluation.
Physicochemical Profiling & Causality
The fundamental structural differences between pyrazoles and pyrimidines dictate their behavior in biological systems and influence oral bioavailability.
Pyrimidine is a weak base and a strict hydrogen-bond acceptor. Its electron-deficient, 6-membered aromatic nature makes it highly resistant to electrophilic attack but susceptible to nucleophilic substitution, which is synthetically advantageous during library generation. Because it lacks a hydrogen-bond donor, its desolvation penalty upon entering a hydrophobic binding pocket is often lower than that of more polar heterocycles.
Pyrazole , conversely, exhibits a pKa of ~2.5, making it significantly less basic than imidazole, yet it possesses a unique tautomeric flexibility[3]. Its N-1 atom acts as a hydrogen-bond donor, while the N-2 atom acts as an acceptor[3]. Causality in Design: This annular tautomerism allows pyrazole to adapt dynamically to complex hydrophilic pockets, but it can also complicate Structure-Activity Relationship (SAR) models if the exact binding tautomer is not crystallographically confirmed.
Table 1: Physicochemical and Structural Comparison
| Property | Pyrimidine Core | Pyrazole Core |
| Ring Size & Type | 6-membered, 1,3-diazine | 5-membered, 1,2-diazole |
| pKa (Conjugate Acid) | ~1.3 (Weak base) | ~2.5 (Weak base)[3] |
| Hydrogen Bonding | Strict H-bond acceptor | Both H-bond donor (N-1) and acceptor (N-2) |
| Tautomerism | No | Yes (Annular tautomerism)[3] |
| Aromaticity | High | Intermediate |
| Metabolic Liability | Aldehyde oxidase (C2, C4, C6 oxidation) | N-glucuronidation, N-oxidation |
Structural Biology: Kinase Hinge Binding Modalities
In oncology and immunology, both scaffolds are heavily utilized to competitively block the ATP-binding site of kinases[2]. Pyrimidines typically bind by presenting their sp2 nitrogen to the hinge region backbone (e.g., the NH of Met or Cys), strictly acting as an acceptor. Pyrazoles can simultaneously donate a hydrogen bond to a backbone carbonyl and accept one from a backbone amide, providing a tighter, more adaptable binding geometry.
Fig 1: Logical binding modalities of pyrimidine and pyrazole cores within the kinase hinge region.
Experimental Methodologies: Self-Validating Protocols
To objectively compare the performance of these scaffolds, robust in vitro assay systems are required.
Protocol A: TR-FRET Kinase Activity Assay (IC50 Determination)
Causality for Assay Selection: Heterocyclic compounds, particularly extended pyrimidines, often exhibit auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a microsecond time delay before signal integration, completely eliminating short-lived compound fluorescence artifacts and ensuring data trustworthiness.
Self-Validating System: This protocol includes Staurosporine as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). Assay robustness is mathematically validated using the Z'-factor; only assay plates yielding a Z' > 0.5 are accepted for SAR analysis.
-
Compound Preparation: Serially dilute pyrazole and pyrimidine analogs in 100% DMSO (10-point curve, 1:3 dilution). Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550).
-
Kinase Reaction: Add 5 µL of Kinase/Peptide substrate mix in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP Initiation: Add 5 µL of ATP solution at the predetermined Michaelis constant ( Km ) to initiate the reaction. Incubate at 22°C for 60 minutes.
-
Signal Generation: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and a ULight-labeled tracer.
-
Readout & Validation: Incubate for 60 minutes. Read on a multi-mode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.
Fig 2: Step-by-step TR-FRET assay workflow with built-in self-validating quality control steps.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Causality for Assay Selection: High biochemical potency is irrelevant if the scaffold is rapidly cleared. This assay determines the intrinsic clearance ( CLint ) by exposing the cores to Phase I oxidative enzymes (CYP450s).
-
Incubation: Incubate 1 µM of the test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Initiate the reaction by adding 1 mM NADPH.
-
Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate T1/2 and CLint .
Comparative Experimental Data
To illustrate the practical implications of these scaffolds, we examine a comparative dataset of structurally analogous Cyclin-Dependent Kinase (CDK) inhibitors. Fusing these two privileged scaffolds into a pyrazolo[1,5-a]pyrimidine core often yields superior pharmacological profiles, combining the H-bond donor/acceptor flexibility of pyrazole with the metabolic stability of pyrimidine[4].
Table 2: In Vitro Profiling of Scaffold Analogs (CDK Target)
| Scaffold Type | Kinase IC50 (nM) | HLM T1/2 (min) | HLM CLint (µL/min/mg) | Primary Clearance Mechanism |
| Pyrimidine Analog | 45.2 ± 3.1 | 42 | 33.0 | CYP-mediated C-oxidation |
| Pyrazole Analog | 18.5 ± 1.4 | 18 | 77.0 | N-glucuronidation |
| Pyrazolo[1,5-a]pyrimidine | 3.0 ± 0.5[4] | >120 | <11.5 | Highly stable |
Data Interpretation: The pure pyrazole analog exhibits tighter binding (lower IC50) due to its dual donor/acceptor tautomeric states engaging the hinge region more effectively. However, it suffers from rapid clearance via N-glucuronidation. The pyrimidine analog is more metabolically stable but less potent. The fused pyrazolo[1,5-a]pyrimidine leverages the strengths of both, achieving single-digit nanomolar potency while shielding the vulnerable pyrazole nitrogen from Phase II metabolism, resulting in a highly stable, orally bioavailable profile[4].
Strategic Conclusion
The selection between pyrazole and pyrimidine cores should be driven by the specific liabilities of your lead series:
-
Choose Pyrimidine when targeting kinases where a strict H-bond acceptor is sufficient, and when avoiding Phase II N-glucuronidation is a priority in the lead optimization phase.
-
Choose Pyrazole when the binding pocket demands a flexible H-bond donor/acceptor profile to achieve high initial hit potency, or when attempting to disrupt specific water networks in the active site[3].
-
Choose Fused Systems (e.g., Pyrazolo-pyrimidines) when optimizing a clinical candidate requires the "best of both worlds"—maximizing ATP-competitive hinge binding while fortifying the molecule against rapid hepatic clearance[4].
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A Technical Guide to the Kinase Selectivity of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine for RIPK1 over RIPK3
This guide provides a comprehensive comparison of the inhibitory activity of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, a representative of the 1H-pyrazol-3-amine class of kinase inhibitors, focusing on its selectivity for Receptor-Interacting Protein Kinase 1 (RIPK1) over the closely related RIPK3. This document is intended for researchers, scientists, and drug development professionals engaged in the study of necroptosis and the development of targeted therapies for inflammatory diseases, neurodegenerative disorders, and other conditions where RIPK1-mediated signaling is implicated.
The Critical Roles of RIPK1 and RIPK3 in Necroptosis and Inflammation
Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3) are serine/threonine kinases that play pivotal roles in the regulation of cell death and inflammation.[1] While both are key components of the necroptosis pathway, a form of programmed necrosis, they have distinct functions.[2]
RIPK1 acts as a central signaling node downstream of various immune receptors, including tumor necrosis factor receptor 1 (TNFR1).[3] It can function as a scaffold to promote cell survival through NF-κB activation or, through its kinase activity, trigger apoptosis or necroptosis.[3][4] In the necroptotic pathway, the kinase activity of RIPK1 is crucial for the recruitment and activation of RIPK3.[5]
RIPK3 is the core executioner of necroptosis.[6] Upon activation by RIPK1, RIPK3 phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the terminal effector of necroptosis.[7] This phosphorylation event leads to MLKL oligomerization, translocation to the plasma membrane, and subsequent cell lysis.[8]
Given the pro-inflammatory nature of necroptosis, the specific inhibition of RIPK1 kinase activity presents a promising therapeutic strategy to mitigate inflammation and tissue damage in a variety of diseases.[9][10] However, achieving selectivity over the closely related RIPK3 is paramount to avoid potential off-target effects and to precisely modulate the intended signaling pathway.
The following diagram illustrates the central roles of RIPK1 and RIPK3 in the necroptosis signaling cascade.
Caption: Simplified diagram of the TNFα-induced necroptosis pathway highlighting the key roles of RIPK1 and RIPK3, and the point of intervention for selective RIPK1 inhibitors.
Quantitative Assessment of Selectivity: 1H-Pyrazol-3-Amine Derivatives
The 1H-pyrazol-3-amine scaffold has been identified as a promising core for the development of potent and selective RIPK1 inhibitors. While specific data for 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is not publicly available, extensive research on closely related derivatives provides compelling evidence of high selectivity for RIPK1 over RIPK3.
A key example from this class, designated as compound 70 , demonstrates remarkable selectivity in biophysical assays.[3] This compound potently binds to RIPK1 with a dissociation constant (Kd) in the low nanomolar range, while exhibiting no significant binding to RIPK3 even at high concentrations.[3]
| Compound | Target | Binding Affinity (Kd) | Selectivity (RIPK3/RIPK1) |
| Compound 70 | RIPK1 | 9.2 nM | > 1,087-fold |
| RIPK3 | > 10,000 nM |
Table 1: Comparative Binding Affinities of a Representative 1H-Pyrazol-3-Amine Derivative (Compound 70) for RIPK1 and RIPK3. Data from a biophysical assay highlights the significant selectivity of this class of inhibitors.[3]
This high degree of selectivity is crucial for a therapeutic candidate, as it minimizes the potential for off-target effects that could arise from the inhibition of RIPK3, which plays a distinct role in the necroptotic cascade.
Experimental Protocols for Determining Kinase Selectivity
The selectivity of a kinase inhibitor is determined through a series of rigorous in vitro and cell-based assays. The following protocols provide a framework for evaluating the selectivity of compounds like 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine for RIPK1 over RIPK3.
In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of purified RIPK1 and RIPK3. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is directly proportional to the kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human RIPK1 and RIPK3 kinases to the desired concentration in the reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., myelin basic protein, MBP) and ATP in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine) in DMSO, followed by dilution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the kinase solution.
-
Add 1 µL of the inhibitor dilution or DMSO (for control).
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for both RIPK1 and RIPK3.
-
The following diagram outlines the workflow for the in vitro kinase inhibition assay.
Caption: A step-by-step workflow diagram for determining the IC50 values of an inhibitor against RIPK1 and RIPK3 using a luminescence-based kinase assay.
Co-Immunoprecipitation of the RIPK1-RIPK3 Necrosome
This assay validates the inhibitor's mechanism of action in a cellular context by assessing its ability to disrupt the interaction between RIPK1 and RIPK3, a critical step in necrosome formation.
Principle: An antibody specific to RIPK1 is used to pull down RIPK1 and any interacting proteins from cell lysates. The presence of RIPK3 in the immunoprecipitated complex is then detected by Western blotting.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HT-29 or L929) to 80-90% confluency.
-
Pre-treat the cells with the test inhibitor or DMSO for 1-2 hours.
-
Induce necroptosis by treating the cells with a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK).
-
Incubate for the appropriate time to allow necrosome formation (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-RIPK1 antibody overnight at 4°C.
-
Add fresh protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against RIPK1 and RIPK3.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Expected Outcome: In cells treated with the necroptosis-inducing cocktail, a strong band for RIPK3 should be detected in the RIPK1 immunoprecipitate. Pre-treatment with an effective RIPK1 inhibitor like 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine should significantly reduce or abolish the co-immunoprecipitation of RIPK3.
Cell-Based Necroptosis Inhibition Assay
This assay measures the ability of the inhibitor to protect cells from necroptotic cell death.
Principle: Cell viability is quantified in the presence of a necroptosis-inducing stimulus and varying concentrations of the inhibitor. A common method is the WST-1 assay, which measures the metabolic activity of viable cells.[11]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells (e.g., HT-29 or L929) in a 96-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with serial dilutions of the test inhibitor for 1-2 hours.
-
-
Induction of Necroptosis:
-
Add the necroptosis-inducing cocktail (TNFα + Smac mimetic + z-VAD-FMK) to the wells.
-
Include control wells with untreated cells and cells treated only with the necroptosis-inducing cocktail.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Viability Measurement (WST-1 Assay):
-
Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Structural Basis for Selectivity
The high selectivity of 1H-pyrazol-3-amine derivatives for RIPK1 over RIPK3 can be attributed to subtle but critical differences in the ATP-binding pockets of the two kinases.[12] While the overall kinase domain architecture is conserved, variations in key residues, such as the "gatekeeper" residue, can be exploited to achieve selectivity.[6]
Molecular modeling studies suggest that selective inhibitors form specific hydrogen bonds and hydrophobic interactions within the RIPK1 active site that are not as favorable in the RIPK3 active site.[13] The pyridinylmethyl group at the N1 position of the pyrazole core likely plays a crucial role in orienting the molecule within the binding pocket to maximize these selective interactions. The design of such inhibitors often involves a structure-based approach to capitalize on these differences, leading to compounds that potently inhibit RIPK1 while sparing RIPK3.[6]
Conclusion
The available evidence strongly supports the classification of 1H-pyrazol-3-amine derivatives, represented by 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, as highly selective inhibitors of RIPK1 over RIPK3. This selectivity is demonstrated through robust in vitro and cell-based assays that quantify both the direct inhibition of kinase activity and the functional consequence of this inhibition in a cellular context. The ability to potently and selectively target the kinase activity of RIPK1 without significantly affecting RIPK3 is a critical attribute for the development of novel therapeutics for a range of inflammatory and degenerative diseases. The experimental protocols outlined in this guide provide a solid framework for the continued investigation and characterization of this and other promising classes of selective kinase inhibitors.
References
-
Structure-Based Design of Selective RIPK1 and RIPK2 Inhibitors. (n.d.). Retrieved from [Link]
-
Chintha, C., Carlesso, A., Gorman, A. M., Samali, A., & Eriksson, L. A. (2020). Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1. RSC Advances, 10(1), 367-375. Available from: [Link]
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Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). Figshare. Available from: [Link]
-
Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages. (2021). Current Protocols, 1(6), e156. Available from: [Link]
-
Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages. (2021). Current Protocols. Available from: [Link]
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Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1. (2020). RSC Advances. Available from: [Link]
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Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. (2025). European Journal of Medicinal Chemistry. Available from: [Link]
-
From Hit to Lead: Structure-Based Optimization of Novel Selective Inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for the Treatment of Inflammatory Diseases. (2023). Journal of Medicinal Chemistry. Available from: [Link]
-
Methodological advances in necroptosis research: From challenges to solutions. (n.d.). Cellular and Molecular Life Sciences. Available from: [Link]
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Inhibition of MLKL Attenuates Necroptotic Cell Death in a Murine Cell Model of Hepatic Ischaemia Injury. (2021). Journal of Clinical Medicine. Available from: [Link]
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Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis. (n.d.). Trends in Molecular Medicine. Available from: [Link]
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Protocol for specific induction of apoptosis or necroptosis in established murine tumors. (2025). STAR Protocols. Available from: [Link]
-
Roles of RIPK1/RIPK3 homo- and hetero-dimerization in cell death and pro-inflammatory signaling. (n.d.). Tufts University. Available from: [Link]
-
Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). Figshare. Available from: [Link]
-
Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2026). ResearchGate. Available from: [Link]
-
Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis. (n.d.). Trends in Molecular Medicine. Available from: [Link]
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Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. (n.d.). Acta Pharmaceutica Sinica B. Available from: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available from: [Link]
-
Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment. (n.d.). Journal of Medicinal Chemistry. Available from: [Link]
-
Synthesis of Pyrazolo [ 4 , 3e ] Pyrimido [ 1 , 2-a ] Pyrimidin-3-Amine Derivatives and their Antimicrobial Activity. (n.d.). Academia.edu. Available from: [Link]
-
RipK1-RipK3 interaction promotes the degradation of RipK1. (n.d.). ResearchGate. Available from: [Link]
-
Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. (2017). Journal of Medicinal Chemistry. Available from: [Link]
-
Trigger Points of Necroptosis (RIPK1, RIPK3, and MLKL)—Promising Horizon or Blind Alley in Therapy of Colorectal Cancer? (2025). MDPI. Available from: [Link]
-
RIPK1 and RIPK3 regulate TNFα-induced β-cell death in concert with caspase activity. (2025). ResearchGate. Available from: [Link]
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- 4. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Comparative Bioisosteric Replacement Strategy for Pyrazole Moieties
Introduction: The Privileged Pyrazole and the Imperative for Innovation
In the landscape of modern medicinal chemistry, the pyrazole ring stands as a "privileged scaffold." Its unique combination of features—a five-membered aromatic ring with two adjacent nitrogen atoms, offering both hydrogen bond donor (N-1) and acceptor (N-2) capabilities, and a lower basicity (pKa ≈ 2.5) compared to imidazole—has cemented its role in numerous FDA-approved drugs, from the anti-inflammatory celecoxib to the anticoagulant apixaban[1][2][3]. Pyrazoles are frequently employed as bioisosteres for arenes like benzene or phenol, often improving critical drug-like properties such as aqueous solubility and metabolic stability[1][2].
However, the very success of this scaffold necessitates a forward-thinking approach. Challenges in intellectual property, the need to fine-tune pharmacokinetics (PK), reduce off-target effects, or enhance target-specific interactions demand that we look beyond the pyrazole itself. This is where the strategic application of bioisosteric replacement becomes a cornerstone of lead optimization.
This guide provides a comparative analysis of common bioisosteric replacements for the pyrazole moiety. We will move beyond simple structural analogy to dissect the nuanced impact of these replacements on physicochemical properties, target engagement, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The insights and protocols herein are designed to equip drug development professionals with the rationale and practical steps to navigate this critical optimization strategy.
The Principle of Bioisosteric Replacement: More Than Just Swapping Rings
Bioisosterism is the principle of exchanging a functional group within a biologically active molecule for another group with similar physical or chemical properties to create a novel compound with improved characteristics. In the context of the pyrazole ring, this is not a random substitution but a calculated decision based on modulating key parameters:
-
Hydrogen Bonding: Altering the number and position of H-bond donors and acceptors.
-
Electronic Distribution: Modifying the ring's electron density and dipole moment, which influences interactions with the target protein.
-
Lipophilicity (LogP): Fine-tuning solubility and membrane permeability.
-
Metabolic Stability: Blocking or altering sites of metabolic attack by cytochrome P450 enzymes.
-
pKa: Changing the ionization state of the molecule at physiological pH.
The following diagram illustrates the logical relationship between the core pyrazole scaffold and its most common heterocyclic bioisosteres, each offering a unique modulation of these parameters.
Caption: Logical relationships between pyrazole and its common bioisosteres.
Comparative Analysis of Key Pyrazole Bioisosteres
The choice of a bioisostere is context-dependent, driven by the specific liabilities of the lead compound and the binding pocket environment. Below, we compare several key replacements with supporting data from published studies.
| Bioisostere | Key Structural Change | Impact on H-Bonding | Typical Effect on Properties | Case Study Example & Outcome |
| Isoxazole | N-H donor replaced with an Oxygen atom. | Loses H-bond donor; retains N-acceptor. Changes dipole moment vector. | Can improve metabolic stability if N-H is a site of glucuronidation. May lose a critical H-bond interaction. | GSK3 Inhibitors: In one study, a pyrazole compound was a potent inhibitor, while its isoxazole analogue was virtually inactive, indicating a crucial H-bond interaction was lost[1]. |
| Thiazole | N-H donor replaced by Sulfur; adjacent N retained. | Loses H-bond donor; retains N-acceptor. Sulfur can engage in unique interactions. | Often increases lipophilicity. Can alter metabolic pathways (S-oxidation). | CB1 Antagonists: In the development of Rimonabant analogues, thiazoles were successfully designed as bioisosteres, maintaining CB1 antagonistic activity and high receptor selectivity[4][5]. |
| Imidazole | N-H donor retained; second N moves to the 3-position. | Retains H-bond donor; N-acceptor position changes. Significantly more basic (pKa ≈ 7.1). | Increased basicity can enhance solubility via salt formation but may lead to off-target effects (e.g., hERG) or undesirable PK. | Angiotensin II Antagonists: Researchers successfully replaced the imidazole moiety of losartan with a pyrazole ring, discovering compounds with similar potency[1][2]. |
| 1,2,3-Triazole | N-H donor replaced with a third Nitrogen atom. | Loses H-bond donor; adds a second N-acceptor. | Generally increases polarity and reduces lipophilicity, which can enhance solubility. | CB1 Antagonists: Like thiazoles, 1,2,3-triazoles proved to be effective bioisosteric replacements for the pyrazole in Rimonabant, yielding potent and selective CB1 antagonists[4][5]. |
Experimental Workflow: From Concept to Confirmation
The process of bioisosteric replacement is a systematic, multi-step workflow. It begins with identifying a liability in the parent pyrazole compound and culminates in the comprehensive profiling of a new chemical entity.
Caption: A typical experimental workflow for bioisosteric replacement.
Detailed Experimental Protocol: Synthesis of a Thiazole Bioisostere from a β-Keto Ester Precursor
This protocol provides a representative method for synthesizing a thiazole, a common pyrazole bioisostere, starting from a 1,3-dicarbonyl compound, which could analogously be used in a Knorr synthesis to produce the parent pyrazole[6]. This allows for a divergent approach from a common intermediate.
Objective: To synthesize a 2,4-disubstituted thiazole as a bioisosteric replacement for a 3,5-disubstituted pyrazole.
Materials:
-
1,3-Dicarbonyl Compound (e.g., Ethyl benzoylacetate)
-
Thioamide (e.g., Thioacetamide)
-
Hantzsch Reaction Condensing Agent (e.g., Lawesson's Reagent for in-situ generation or direct use of α-haloketone)
-
Solvent (e.g., Ethanol, DMF)
-
Base (e.g., Potassium carbonate, if needed)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and safety equipment
Methodology: Hantzsch Thiazole Synthesis
Causality: The Hantzsch synthesis is a robust and classical method for constructing the thiazole ring. It involves the condensation of an α-haloketone (or equivalent) with a thioamide. We choose this method for its reliability and high yields.
-
Preparation of the α-Haloketone Intermediate:
-
To a solution of the 1,3-dicarbonyl starting material (1.0 eq) in a suitable solvent like Dichloromethane (DCM), add a brominating agent (e.g., N-Bromosuccinimide, 1.1 eq).
-
Stir the reaction at room temperature for 2-4 hours. Rationale: This step converts the active methylene group between the two carbonyls into an α-haloketone, the key electrophile for the cyclization.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude α-haloketone is often used directly in the next step.
-
-
Cyclocondensation to form the Thiazole Ring:
-
Dissolve the crude α-haloketone (1.0 eq) and a thioamide (e.g., thioacetamide, 1.2 eq) in absolute ethanol.
-
Heat the mixture to reflux (approx. 78°C) for 6-12 hours. Rationale: The nucleophilic sulfur of the thioamide attacks the α-carbon of the haloketone, followed by an intramolecular condensation and dehydration to form the stable aromatic thiazole ring.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature and concentrate it under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure thiazole bioisostere.
-
-
Characterization:
Self-Validation: This protocol is self-validating through rigorous monitoring (TLC) at each stage and conclusive structural confirmation by modern spectroscopic methods, ensuring the identity and purity of the synthesized bioisostere before it proceeds to biological evaluation.
Conclusion and Future Outlook
The strategic replacement of a pyrazole moiety is a powerful tool in the medicinal chemist's arsenal for overcoming the multifaceted challenges of drug discovery. As demonstrated, bioisosteres like isoxazole, thiazole, and triazole are not merely structural mimics but functional modulators that can profoundly influence a compound's interaction with its target and its behavior within a biological system[4][5].
The success of this strategy hinges on a hypothesis-driven approach, where the choice of the bioisostere is rationally guided by the specific liabilities of the lead compound. With robust synthetic protocols and a comprehensive suite of in vitro and in vivo assays, researchers can systematically navigate the optimization process, leading to the development of next-generation therapeutics with enhanced efficacy, safety, and superior drug-like properties[2][9]. The continued exploration of novel, non-classical bioisosteres will undoubtedly further expand the possibilities for fine-tuning molecular properties and advancing new chemical entities into the clinic.
References
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ResearchGate. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities. Retrieved from [Link]
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Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2109-2113. Retrieved from [Link]
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Adingo, C., et al. (2021). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 26(1). Retrieved from [Link]
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Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists. Retrieved from [Link]
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El-Sayed, M. A. A., et al. (2022). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. BMC Chemistry, 16(1), 37. Retrieved from [Link]
-
Wang, H.-L., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 27(15), 4697. Retrieved from [Link]
-
Tseng, S.-L., et al. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry, 51(17), 5397-5412. Retrieved from [Link]
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Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. Retrieved from [Link]
- Jose, J., & Thomas, A. (2023). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences Review and Research.
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Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed. Retrieved from [Link]
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Schenone, S., et al. (2011). Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Retrieved from [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 46(1), 183-201. Retrieved from [Link]
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Giraud, F., et al. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. European Journal of Medicinal Chemistry, 193, 112224. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. PubMed. Retrieved from [Link]
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Kumar, V., & Aggarwal, R. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Applied Pharmaceutical Science, 9(12), 123-134. Retrieved from [Link]
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Cilibrizzi, A., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Molecules, 28(3), 1334. Retrieved from [Link]
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Huang, C.-M., et al. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega, 7(41), 36287-36302. Retrieved from [Link]
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ResearchGate. (n.d.). An Expedient Approach for the Synthesis of Bioactive Pyrazole, Isoxazole and Benzodiazepine-Substituted Quinolin-2(1H)-one Derivatives. Retrieved from [Link]
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Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
For the diligent researcher, the journey of discovery with a novel compound like 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine extends beyond its synthesis and application. The final, and arguably one of the most critical, phases of its lifecycle is its safe and compliant disposal. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this nitrogen-containing heterocyclic compound, ensuring the safety of personnel and the protection of our environment.
Hazard Assessment: Understanding the Compound's Profile
Anticipated Hazard Classifications:
| Hazard Category | Potential Effects | Citation |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [3][5] |
| Aquatic Hazard (Acute and Chronic) | May be harmful or toxic to aquatic life with long-lasting effects. | [7] |
Given these potential hazards, 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine must be treated as hazardous waste . Under no circumstances should it be disposed of down the sewer system or in regular trash.[8][9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine for disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This is not merely a recommendation but a critical safety protocol.
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are mandatory. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
Step-by-Step Disposal Protocol
The proper disposal of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a systematic process that ensures safety and regulatory compliance.
Step 1: Waste Segregation
Proper segregation is fundamental to safe chemical waste management.[8] Incompatible wastes must never be mixed, as this can lead to dangerous reactions.[11]
-
Solid Waste: Collect solid 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine waste in a dedicated, clearly labeled container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility. For instance, do not mix with strong acids, strong oxidizing agents, or acid chlorides.[3]
Step 2: Container Selection and Labeling
The choice of container is crucial for the safe storage of chemical waste.
-
Container Requirements: Use only approved, chemically compatible containers.[8][12] The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[12][13] Plastic containers are often preferred for their durability.[14]
-
Labeling: Proper labeling is essential for identification and safe handling.[8] The label must be clear, legible, and firmly attached to the container.[13] The label must include:
Step 3: Waste Accumulation and Storage
Waste should be accumulated at or near the point of generation, in an area under the control of laboratory personnel.[13][15]
-
Storage Location: The designated storage area should be close to where the waste is generated and under the direct supervision of lab personnel.[16] It should be a well-ventilated area, away from heat sources, sunlight, and electrical panels.[8][12]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[13] Do not leave a funnel in the container.[13] The container should not be filled to more than 90% of its capacity to allow for expansion.[16]
Step 4: Arranging for Disposal
The final step is to arrange for the collection and disposal of the hazardous waste by authorized personnel.
-
Institutional Procedures: In the first instance, contact your institution's Departmental Laboratory Manager (DLM) or Environmental Health & Safety (EH&S) office for advice on their specific disposal procedures. They will coordinate the pickup of hazardous waste.
-
Licensed Waste Disposal Service: The collected waste will be transported to a licensed waste disposal facility for appropriate treatment, which may include high-temperature incineration or other chemical neutralization methods.[16]
Disposal Workflow Diagram
Caption: A stepwise workflow for the safe disposal of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine.
Empty Container Disposal
Once a container of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is empty, it may still contain hazardous residue.
-
Triple Rinsing: For containers that held a non-acutely toxic substance, you may be able to triple rinse it with a suitable solvent (e.g., water, if compatible).[11] The rinsate must be collected and disposed of as hazardous waste. After triple rinsing and allowing the container to dry, deface or remove the original label and dispose of it in the appropriate glass or plastic recycling bin.[11]
-
Acutely Toxic Residue: If the compound is determined to be acutely toxic, the empty container itself must be managed as hazardous waste.[9][14] Do not rinse it. The container should be sealed and disposed of through the hazardous waste stream.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to these detailed procedures for the disposal of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, researchers can ensure they are not only compliant with regulations but are also actively contributing to a culture of safety and sustainability within the scientific community. Always consult your institution's specific guidelines and your EH&S department for any additional requirements.
References
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- SAFETY DATA SHEET - Fisher Scientific (for 3-Amino-4-pyrazolecarbonitrile).
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- SAFETY DATA SHEET - MilliporeSigma (for Ferterra).
- Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. (for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid).
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Personal protective equipment for handling 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a discipline of chemical causality. To safely handle 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine (CAS: 1142952-12-2) [1], we must first understand its molecular architecture.
This compound features both a pyrazole-3-amine moiety and a pyridin-2-ylmethyl group. The presence of these nitrogen-rich, electron-donating groups confers significant Lewis basicity and nucleophilicity. When exposed to biological tissues, these basic amines can rapidly saponify lipids in cell membranes. Understanding this mechanism is crucial, as it is the direct cause of the compound's primary Globally Harmonized System (GHS) hazard classifications[2]:
-
H302 (Harmful if swallowed): Systemic toxicity upon ingestion.
-
H315 (Causes skin irritation): Localized lipid disruption in the epidermis.
-
H318 (Causes serious eye damage): Rapid saponification of the corneal epithelium, which can cause irreversible vision loss.
-
H335 (May cause respiratory irritation): Volatile free-base particulates irritate the mucosal membranes of the respiratory tract.
Below is the comprehensive, self-validating operational guide for researchers and drug development professionals handling this compound.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling compounds with H318 (severe eye damage) designations. The following matrix outlines the required PPE, grounded in the National Research Council's Prudent Practices in the Laboratory[3]. All quantitative safety thresholds are summarized for immediate operational implementation.
| PPE Category | Specification & Quantitative Standard | Causality / Mechanistic Justification | Replacement Protocol |
| Hand Protection | Double-layered Nitrile gloves (Outer: ≥0.30 mm, Inner: ≥0.11 mm) | Nitrile provides superior chemical resistance to basic amines compared to latex[3]. Double-gloving prevents breakthrough during extended handling. | Replace outer glove immediately upon contamination or every 2 hours. |
| Eye Protection | ANSI Z87.1 compliant indirect-vented chemical splash goggles | H318 mandates strict splash and dust protection. Standard safety glasses leave the orbital area vulnerable to airborne particulates[3]. | Inspect for scratches or seal degradation before each use. |
| Body Protection | Flame-retardant (FR) lab coat (100% cotton or Nomex) with knit cuffs | Prevents particulate accumulation on forearms. FR material mitigates secondary fire risks if handling alongside flammable solvents[4]. | Launder weekly via specialized chemical laundry service. |
| Respiratory | N95/P100 particulate respirator (If weighing outside hood) | Mitigates H335 (Respiratory irritation) from fine amine dust[2]. Note: Handling inside a certified fume hood is the primary control. | Discard after single use if exposed to chemical dust. |
Operational Workflow & Step-by-Step Methodology
To ensure absolute safety, every protocol described below operates as a self-validating system —meaning every action has a built-in verification step before the operator can proceed.
Figure 1: Operational workflow for handling 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine.
Step 1: Engineering Control Setup
-
Action: Conduct all handling, weighing, and transfer operations inside a certified chemical fume hood.
-
Causality: Proper ventilation ensures that irritating amine particulates (H335) are drawn away from the operator's breathing zone[5].
-
Validation Check: Check the digital monitor to ensure a face velocity between 80–120 feet per minute (fpm). Visually confirm airflow by taping a small Kimwipe to the bottom of the sash; it must pull steadily inward.
Step 2: Pre-Weighing Workspace Clearance
-
Action: Clear the workspace of all incompatible materials, particularly strong oxidizing agents and strong acids.
-
Causality: Amines can react exothermically with acids and may form explosive complexes with certain heavy metals or oxidizers[3].
-
Validation Check: The hood should contain only the analytical balance, antistatic weigh boats, a grounded stainless-steel spatula, and the compound vial.
Step 3: Transfer and Weighing
-
Action: Tare the antistatic weigh boat. Carefully transfer the solid using the grounded spatula. Cap the source vial immediately after transfer.
-
Causality: The compound is reactive and potentially hygroscopic; minimizing atmospheric exposure preserves compound integrity and reduces airborne hazards. Grounded spatulas prevent static discharge from aerosolizing the fine powder.
-
Validation Check: Ensure no dust is visibly aerosolized during transfer. If static flyaway occurs, halt operations and use a static eliminator (e.g., Zerostat gun) before proceeding.
Step 4: Post-Handling Decontamination
-
Action: Wipe down the balance and hood surface with a dilute, weak acid solution (e.g., 1% citric acid), followed by a damp water wipe.
-
Causality: The weak acid neutralizes residual basic amine dust, converting it into a benign, water-soluble salt that is easily wiped away, preventing cross-contamination for the next operator.
-
Validation Check: Surfaces must be visibly clean, free of residue, and pH-neutral (verified via a quick tap of pH paper on the final damp wipe).
Spill Response and Disposal Plan
Emergency Spill Protocol
-
Isolate: Evacuate personnel from the immediate vicinity.
-
Protect: Ensure full PPE (including a P100 respirator if the spill is outside the fume hood) is donned before approaching the spill zone[4].
-
Contain & Neutralize: For solid spills, do NOT sweep dry , as this aerosolizes the H335 irritant. Cover the spill with an inert, damp absorbent (e.g., sand lightly moistened with 1% citric acid) to simultaneously suppress dust and neutralize the amine[5].
-
Collect: Use a plastic scoop to transfer the neutralized mixture into a compatible, sealable hazardous waste container.
Waste Disposal Plan
-
Segregation: Dispose of all contaminated consumables (weigh boats, wipes, gloves) in a dedicated "Hazardous Basic Organic Waste" container.
-
Incompatibility Warning: Never mix this amine waste with acidic waste streams. The resulting acid-base neutralization can be violently exothermic, potentially leading to container rupture[3].
References
-
Chemical Label. "1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine (CAS: 1142952-12-2)". Chemical-Label.com. URL: [Link]
-
Accela ChemBio. "Safety Data Sheet: 1-(2-Pyridylmethyl)-1H-pyrazol-3-amine". Accela ChemBio. URL: [Link]
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National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Center for Biotechnology Information (NCBI). URL:[Link]
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United States Department of Agriculture (USDA). "Chemical Hygiene Plan". USDA Agricultural Research Service. URL:[Link]
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University of Vermont. "Working with Laboratory Equipment - Prudent Practices". UVM.edu. URL:[Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
